[Ir(dFppy)2(dtbbpy)]PF6
Description
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Properties
Molecular Formula |
C40H36F10IrN4P |
|---|---|
Molecular Weight |
985.9 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C11H6F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-4,6-7H;;/q;3*-1;+3 |
InChI Key |
YTFMVASKFDAIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Foundational & Exploratory
[Ir(dFppy)2(dtbbpy)]PF6 synthesis protocol
The synthesis of this compound, while multi-stepped, is a well-established and reproducible process. By following the detailed protocols outlined in this guide and understanding the scientific principles behind each step, researchers can reliably produce this highly valuable photoredox catalyst on a gram scale. The air and moisture stability of the final complex and its key intermediate make this synthesis practical for a wide range of laboratory settings. [2]
References
-
Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. [Link]
-
Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2- [5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4ʹ-bis(tert-butyl)-2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. [Link]
-
ResearchGate. (n.d.). Photocatalytic synthesis of esters using Ir(dF(CF3)ppy)2(dtbbpy)PF6 as photocatalyst. Retrieved from [Link]
-
Xue, M., Zhuang, D.-L., Li, H., He, P., Liu, C., Zhu, J., & Yi, X.-Y. (2020). Formation of Iridium(III) Complexes via Selective Activation of the C–H and N–H Bonds of a Dipyridylpyrrole Ligand. Inorganic Chemistry, 59(2), 960-963. [Link]
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Li, M., Song, Y., Wang, H., Zhang, S., Wang, K., & Fan, G. (2021). Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection. ACS Applied Materials & Interfaces, 13(39), 46429-46437. [Link]
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Garoni, E., Rota-Martir, D., & Zysman-Colman, E. (2020). Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. Molecules, 25(23), 5638. [Link]
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Paredes, A., Inostroza, D., Echeverría, C., & Kremer, C. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 2. [Link]
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Li, J., Li, X.-L., Li, X., Wang, Z., & Liu, B. (2021). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. Molecules, 26(9), 2599. [Link]
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Singh, U. K., & Sharma, M. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. ACS Omega, 8(46), 43501-43542. [Link]
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Caron, A., Le, C. N., Schou, M., & Schougaard, S. B. (2023). Polymer-supported iridium photoredox catalysts for organic synthesis. Polymer Chemistry, 14(3), 236-244. [Link]
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ResearchGate. (n.d.). a) Synthesis and chemical structures of ionic iridium(III) complexes. Retrieved from [Link]
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Singh, U. K., & Sharma, M. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. ACS Omega, 8(46), 43501-43542. [Link]
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Fast Synthesis of the Iridium (Iii) Complexes At Room Temperature for High-Performance Oleds. (n.d.). Retrieved from [Link]
-
Yan, C., Li, J., & Chang, Q. (2019). Synthesis,crystal structure and light-physical properties of [Ir(dfppy) 2 ( dtbbpy)] + PF 6 - complex. Journal of Functional Materials and Devices, 25(2), 117-123. [Link]
-
Zhang, C.-Y., Zhao, Q., & Huang, W. (2024). Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. Molecules, 29(1), 254. [Link]
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Musacchio, A. J., Nguyen, L. Q., Beard, G. H., & Knowles, R. R. (2022). Photocatalytic Hydroalkylation of Aryl-Alkenes. The Journal of Organic Chemistry, 87(16), 11042-11047. [Link]
-
Oderinde, M. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. ResearchGate. [Link]
-
晏彩先, 李杰, & 常桥稳. (2019). [Ir(dfppy)2(dtbbpy)]+PF6-铱配合物的合成、晶体结构及光物理性能测试. 功能材料与器件学报, 25(2), 117-123. [Link]
-
Amerigo Scientific. (n.d.). Ir[dF(Me)ppy]2(dtbbpy)PF6, 97%. Retrieved from [Link]
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A Deep Dive into the Photophysical Properties of [Ir(dFppy)2(dtbbpy)]PF6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Powerful Photocatalyst
The iridium(III) complex, [Ir(dFppy)2(dtbbpy)]PF6, formally known as [bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)]iridium(III) hexafluorophosphate, has emerged as a cornerstone in the field of photoredox catalysis. Its unique combination of photophysical and electrochemical properties has empowered chemists to achieve a wide array of chemical transformations with unprecedented efficiency and selectivity under mild conditions.[1] This guide provides a comprehensive technical overview of the core photophysical properties of this versatile photocatalyst, offering insights into its synthesis, electronic behavior, and the experimental methodologies used for its characterization. Understanding these fundamental properties is paramount for the rational design of novel synthetic methodologies and for professionals in drug development seeking to leverage the power of photochemistry.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. The initial step involves the formation of the cyclometalated iridium chloride-bridged dimer, [(dFppy)2Ir(μ-Cl)]2. This is accomplished by the reaction of iridium(III) chloride hydrate with the cyclometalating ligand, 2-(2,4-difluorophenyl)pyridine (dFppy). The subsequent step involves the reaction of this dimer with the ancillary ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), in the presence of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF6) or ammonium hexafluorophosphate (NH4PF6), to yield the final product.[2]
Core Photophysical and Electrochemical Properties
The efficacy of this compound as a photocatalyst is intrinsically linked to its electronic structure, which governs its interaction with light and its ability to participate in single-electron transfer (SET) processes. The key photophysical and electrochemical parameters are summarized in the table below.
| Property | Value | Conditions |
| Absorption Maximum (λmax) | ~380 nm, ~465 nm | CH2Cl2 |
| Emission Maximum (λem) | ~500 nm | Room Temperature |
| Photocatalyst Activation | 465 nm | - |
| Excited-State Lifetime (τ) | Varies (typically in the order of hundreds of nanoseconds to microseconds) | Deaerated Solvent |
| Photoluminescence Quantum Yield (Φ) | High (often > 0.5) | Deaerated Solvent |
| Ground-State Reduction Potential (Ered) | Varies with reference electrode and solvent | Acetonitrile |
| Ground-State Oxidation Potential (Eox) | Varies with reference electrode and solvent | Acetonitrile |
| Excited-State Reduction Potential (Ered) | Calculated from Ered and E0-0 | Acetonitrile |
| Excited-State Oxidation Potential (Eox) | Calculated from Eox and E0-0 | Acetonitrile |
Note: The exact values for excited-state lifetime, quantum yield, and redox potentials can vary depending on the solvent, temperature, and the specific experimental setup and standards used. It is crucial to consult the original literature for detailed contextual information.
Absorption and Emission Profile
This compound exhibits strong absorption in the UV and visible regions of the electromagnetic spectrum. The absorption bands in the UV region are typically attributed to spin-allowed π-π* transitions localized on the ligands (both dFppy and dtbbpy). The weaker, lower-energy absorption bands extending into the visible region are of particular importance for photoredox catalysis and are assigned to a combination of singlet and triplet metal-to-ligand charge transfer (MLCT) transitions.[3] The photocatalyst is often activated using blue light-emitting diodes (LEDs) around 465 nm.
Upon photoexcitation, the complex relaxes to the lowest energy triplet excited state, from which it phosphoresces. The emission spectrum of this compound is characterized by a strong green luminescence with a maximum at approximately 500 nm at room temperature.[2] The high phosphorescence quantum yield is a result of efficient intersystem crossing from the singlet to the triplet manifold, facilitated by the heavy iridium atom.
Excited State and Redox Properties
The long-lived triplet excited state of this compound is a key feature that enables it to efficiently engage in bimolecular electron transfer reactions.[1] This excited state is both a more potent oxidant and a more potent reductant than the ground state complex. The excited state can be quenched through two primary pathways:
-
Oxidative Quenching: The excited photocatalyst is reduced by an electron donor, generating a more strongly reducing Ir(II) species.
-
Reductive Quenching: The excited photocatalyst is oxidized by an electron acceptor, forming a more strongly oxidizing Ir(IV) species.
The operative quenching pathway is determined by the relative redox potentials of the photocatalyst, the substrate, and any sacrificial redox agents present in the reaction mixture.
Experimental Protocols for Photophysical Characterization
To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the core properties of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the complex.
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) of known concentrations (typically in the range of 10^-6 to 10^-4 M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Measure the absorbance of each solution in a 1 cm path length quartz cuvette over the desired wavelength range (e.g., 250-600 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Photoluminescence Spectroscopy
Objective: To determine the emission maximum (λem) and the photoluminescence quantum yield (Φ).
Methodology:
A. Emission Spectrum:
-
Sample Preparation: Prepare a dilute solution of the complex in a spectroscopic grade solvent in a quartz cuvette. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as oxygen can quench the excited state.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator for selecting the excitation wavelength, and a detector (e.g., a photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength to one of the absorption maxima in the visible region (e.g., 465 nm).
-
Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 450-700 nm) to record the emission spectrum.
-
B. Photoluminescence Quantum Yield (Φ) - Relative Method:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H2SO4 or [Ru(bpy)3]Cl2 in water).[4]
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent (if possible) with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measurement:
-
Record the absorption and emission spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated emission intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φs) can be calculated using the following equation[4]: Φs = Φr * (ms / mr) * (ηs^2 / ηr^2) where Φr is the quantum yield of the reference, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Time-Resolved Photoluminescence Spectroscopy
Objective: To determine the excited-state lifetime (τ) of the complex.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup.
-
Sample Preparation: Prepare a deoxygenated solution of the complex as described for the photoluminescence measurements.
-
Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser diode or a pulsed laser) at an appropriate wavelength.
-
Record the decay of the phosphorescence intensity over time.
-
-
Data Analysis:
-
Fit the decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to extract the excited-state lifetime (τ).
-
Cyclic Voltammetry
Objective: To determine the ground-state reduction and oxidation potentials of the complex.
Methodology:
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Sample Preparation: Prepare a solution of the complex (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6). Deoxygenate the solution by bubbling with an inert gas.
-
Measurement:
-
Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
The oxidation and reduction potentials can be determined from the positions of the peaks in the voltammogram. The potentials are typically reported relative to a standard reference electrode, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Visualizing the Photophysical Processes and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.
Conclusion and Future Outlook
This compound has solidified its position as a powerful and versatile photocatalyst in modern organic synthesis. Its well-balanced photophysical and electrochemical properties, including strong visible light absorption, a long-lived excited state, and tunable redox potentials, make it an ideal candidate for a broad range of chemical transformations. A thorough understanding of these core properties, coupled with robust experimental methodologies for their characterization, is crucial for both seasoned researchers and newcomers to the field. As the demand for sustainable and efficient chemical synthesis continues to grow, the rational design of new photocatalysts based on the principles outlined in this guide will undoubtedly pave the way for future innovations in chemistry and drug development.
References
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Macmillan Group, Princeton University. (2015). Visible Light Photoredox Catalysis with Transition Metal Photocatalysts. Retrieved from [Link]
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ResearchGate. (n.d.). photocatalyst [Ir(Fppy) 2 (dtbbpy)]PF 6. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism. IrIII=[Ir(dF(CF3)ppy)2(dtbbpy)]PF6. Retrieved from [Link]
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PubChem. (n.d.). Ir(Fmppy)2(dtbbpy)PF6. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). [Ir(dtbbpy)(ppy)2]PF6. Retrieved from [Link]
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A Technical Guide to the Application of [Ir(dFppy)2(dtbbpy)]PF6 in Modern Chemistry and Biomedical Science
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Iridium Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful paradigm in modern chemical synthesis, offering the ability to forge complex chemical bonds under remarkably mild conditions.[1][2] At the heart of this revolution are transition metal complexes, particularly those of iridium(III), which possess a unique combination of photophysical and electrochemical properties.[2] These catalysts can absorb visible light and convert it into chemical energy, initiating single-electron transfer (SET) events to generate highly reactive radical intermediates from stable precursors.[1][3] Among the diverse portfolio of iridium photosensitizers, [Ir(dFppy)2(dtbbpy)]PF6 , also known as Iridium(III) bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)hexafluorophosphate, has garnered significant attention for its versatility and efficacy. This guide provides a comprehensive technical overview of its core properties, mechanisms, and diverse applications.
Molecular Profile and Photophysical Properties
The efficacy of this compound as a photocatalyst is intrinsically linked to its molecular structure and resulting electronic properties. The complex features a central iridium(III) atom coordinated to two cyclometalated 2-(2,4-difluorophenyl)pyridine (dFppy) ligands and one 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand. The fluorine atoms on the ppy ligands and the bulky tert-butyl groups on the bpy ligand are not mere decorations; they are critical for tuning the catalyst's redox potentials and enhancing its stability and solubility in organic solvents.
Upon absorption of visible light (typically blue light), the complex is promoted from its ground state to a long-lived, high-energy triplet excited state (*[Ir(III)]).[4] This excited state is a potent redox agent, capable of participating in both oxidative and reductive quenching pathways.[3][4]
Table 1: Key Physicochemical and Photophysical Properties of Iridium Photocatalysts
| Property | This compound | [Ir(ppy)2(dtbbpy)]PF6 |
| CAS Number | 1072067-44-7 | 676525-77-2 |
| Molecular Formula | C40H36F10IrN4P | C40H40F6IrN4P |
| Molecular Weight | 985.92 g/mol | 913.95 g/mol |
| Absorption Max (λmax) | ~380 nm, ~460 nm[4] | ~380 nm, 455 nm[5][6] |
| Emission Max (λem) | Not specified | ~570 nm[4] |
| Excited-State Lifetime (τ) | Not specified | ~500 - 620 ns[4] |
| Photoluminescence Quantum Yield (Φ) | Not specified | 17.2 - 17.9%[4] |
| Oxidation Potential (Eox) | Not specified | +1.21 V vs. SCE[4] |
Note: Direct photophysical data for the dFppy variant is less commonly tabulated in introductory sources, but its behavior is analogous to the well-characterized [Ir(ppy)2(dtbbpy)]PF6, with fluorination typically increasing the oxidative potential of the excited state.
Core Mechanism of Action: Photoredox Catalytic Cycles
The versatility of this compound stems from its ability to engage substrates through two primary catalytic cycles upon photoexcitation. The selection of the operative cycle is dependent on the nature of the substrates present in the reaction.
Oxidative Quenching Cycle
In this cycle, the excited photocatalyst ([Ir(III)]) is quenched by an electron acceptor (A), oxidizing it to A•⁻. This process oxidizes the catalyst to a potent Ir(IV) species. The Ir(IV) complex then oxidizes an electron donor (D) to D•⁺, regenerating the ground state Ir(III) catalyst and completing the cycle.
Reductive Quenching Cycle
Alternatively, the excited photocatalyst ([Ir(III)]) can be quenched by an electron donor (D), reducing it to D•⁺ and forming a highly reducing Ir(II) species.[4][7] This Ir(II) complex then reduces an electron acceptor (A) to A•⁻, returning the catalyst to its Ir(III) ground state to continue the cycle.[4]
Key Applications in Scientific Research
Organic Synthesis
This compound is a workhorse catalyst in modern organic synthesis, enabling transformations that are often difficult to achieve through traditional methods.[1]
-
Decarboxylative Couplings: The catalyst is highly effective in the decarboxylative alkynylation of carboxylic acids and the cross-coupling of oxalates.[8] This strategy uses abundant carboxylic acids as precursors to generate alkyl radicals for C-C bond formation.
-
Metallaphotoredox Catalysis: It is frequently used in dual catalytic systems, most notably with nickel catalysis, for C(sp³)–C(sp²) cross-coupling reactions.[3] The iridium photocatalyst generates an alkyl radical from an organotrifluoroborate or silicate, which is then captured by a nickel co-catalyst to forge the new bond. This approach has revolutionized the synthesis of complex molecules, including medicinally relevant compounds.[3]
-
Atom Transfer Radical Addition (ATRA): The catalyst promotes the addition of atoms or functional groups across double and triple bonds, a key method for functionalizing unsaturated systems.[1][9]
-
C-N Bond Formation: It enables reactions like the oxidative aza-Henry reaction, which is crucial for synthesizing valuable nitrogen-containing compounds.[1][9]
Photodynamic Therapy (PDT)
Beyond synthesis, iridium(III) complexes are being actively investigated as photosensitizers for photodynamic therapy, a non-invasive cancer treatment. The core principle involves the targeted delivery of a photosensitizer to tumor cells, followed by irradiation with a specific wavelength of light.[4]
In this context, the excited *[Ir(III)] complex can transfer its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[4] These ROS induce oxidative stress within the cancer cells, leading to apoptosis (programmed cell death).[4][10] The lipophilic nature of the ligands facilitates cellular uptake, and localization is often observed in key organelles like the mitochondria.[4][10]
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The Iridium Complex [Ir(dFppy)2(dtbbpy)]PF6: A Comprehensive Technical Guide for Advanced Catalysis and Drug Development
Introduction: Unveiling a Powerhouse in Photoredox Catalysis
In the landscape of modern synthetic chemistry and drug discovery, the quest for efficient, selective, and sustainable methodologies is paramount. Among the diverse tools available to researchers, photoredox catalysis has emerged as a transformative technology, harnessing the energy of visible light to drive challenging chemical reactions under mild conditions. Central to the success of this field is the development of robust and versatile photocatalysts. This guide provides an in-depth technical overview of one such key enabling molecule: [Ir(dFppy)₂(dtbbpy)]PF₆ , an iridium(III) complex that has garnered significant attention for its exceptional photophysical properties and broad applicability.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the structure, formula, properties, and applications of this powerful photocatalyst. We will delve into the causality behind its design, provide validated experimental protocols, and explore the mechanistic underpinnings of its catalytic activity, thereby offering a comprehensive resource for both seasoned practitioners and newcomers to the field.
Molecular Architecture and Physicochemical Properties
The formal name of this complex is Iridium(III) bis(2-(2,4-difluorophenyl)pyridine-N,C2')(4,4'-di-tert-butyl-2,2'-bipyridine) hexafluorophosphate. Its structure is comprised of a central iridium atom in a +3 oxidation state, coordinated to two cyclometalated 2-(2,4-difluorophenyl)pyridine (dFppy) ligands and one 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand. The complex is a salt, with the hexafluorophosphate (PF₆⁻) anion balancing the charge of the cationic iridium complex.
The strategic combination of these ligands is crucial to the complex's function. The strong ligand field of the cyclometalating dFppy ligands, featuring a direct Ir-C bond, contributes to a large HOMO-LUMO gap and a high quantum yield of phosphorescence. The fluorine substituents on the phenyl ring of the dFppy ligands serve to increase the oxidation potential of the excited state, making it a more potent oxidant. The dtbbpy ligand, with its bulky tert-butyl groups, enhances the complex's solubility in organic solvents and contributes to its stability.
Chemical Formula and Molecular Weight
| Property | Value |
| Chemical Formula | C₄₀H₃₆F₁₀IrN₄P |
| Molecular Weight | 985.92 g/mol [1] |
| CAS Number | 1072067-44-7[1][2] |
| Appearance | Yellow solid[3][4] |
Crystal Structure
The solid-state structure of [Ir(dFppy)₂(dtbbpy)]PF₆ has been elucidated by single-crystal X-ray diffraction. The complex crystallizes in the monoclinic system with the P121/c1 space group.[5][6] The iridium center adopts a distorted octahedral geometry, which is typical for such Ir(III) complexes. This defined three-dimensional arrangement is fundamental to its photophysical behavior.
Photophysical Properties
The utility of [Ir(dFppy)₂(dtbbpy)]PF₆ as a photocatalyst is intrinsically linked to its photophysical properties. Upon absorption of visible light, the complex is promoted to an excited state that is both a potent oxidant and a strong reductant, enabling it to participate in single-electron transfer (SET) processes.
| Property | Value |
| Absorption Maximum (λ_max) | ~465 nm[7] |
| Emission Maximum (λ_em) | 500 nm (Green Phosphorescence)[5][6] |
| Photoluminescence Quantum Yield (PLQY) | Data not available for this specific complex. However, related iridium(III) complexes exhibit high quantum yields. |
| Excited-State Lifetime (τ) | Data not available for this specific complex. Related iridium(III) complexes typically have lifetimes in the range of hundreds of nanoseconds to several microseconds. |
The strong absorption in the visible region, particularly in the blue part of the spectrum, allows for the use of common and inexpensive light sources such as blue LEDs. The relatively long excited-state lifetime provides a sufficient window for bimolecular quenching events with substrate molecules to occur efficiently.
Synthesis and Characterization
The synthesis of [Ir(dFppy)₂(dtbbpy)]PF₆ is a multi-step process that is achievable in a well-equipped organic chemistry laboratory. The following protocol is a representative procedure based on established literature methods.[5][6]
Experimental Protocol: Synthesis of [Ir(dFppy)₂(dtbbpy)]PF₆
Step 1: Synthesis of the Iridium Dimer, [(dFppy)₂Ir(μ-Cl)]₂
-
To a mixture of Iridium(III) chloride hydrate (IrCl₃·xH₂O) and 2-(2,4-difluorophenyl)pyridine (dFppy) in a 2-ethoxyethanol/water solvent system, add a suitable base (e.g., K₂CO₃).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the yellow iridium dimer.
-
Collect the solid by vacuum filtration, wash with water and a suitable organic solvent (e.g., methanol or diethyl ether), and dry under vacuum.
Step 2: Synthesis of the Final Complex, [Ir(dFppy)₂(dtbbpy)]PF₆
-
Suspend the iridium dimer, [(dFppy)₂Ir(μ-Cl)]₂, and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in a high-boiling solvent such as ethylene glycol or glycerol.
-
Heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere and stir for several hours.
-
After cooling to room temperature, add a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆) to induce precipitation of the desired product.
-
Collect the yellow precipitate by vacuum filtration.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford [Ir(dFppy)₂(dtbbpy)]PF₆ as a yellow solid.
Characterization
The identity and purity of the synthesized complex should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the presence and connectivity of the ligands.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the cationic complex.
-
Elemental Analysis: Provides confirmation of the empirical formula.
Mechanism of Action in Photoredox Catalysis
The catalytic prowess of [Ir(dFppy)₂(dtbbpy)]PF₆ lies in its ability to engage in both oxidative and reductive quenching cycles, initiated by the absorption of a photon.
Caption: Generalized photocatalytic cycles of [Ir(dFppy)₂(dtbbpy)]PF₆.
Upon irradiation with visible light, the ground-state Ir(III) complex is excited to a long-lived triplet metal-to-ligand charge-transfer (³MLCT) state, *[Ir(III)]. This excited state is a powerful redox agent.
-
Reductive Quenching Cycle: The *[Ir(III)] excited state can be reduced by a sacrificial electron donor (e.g., an amine or a thiol) to form the highly reducing Ir(II) species. This Ir(II) complex can then reduce a substrate to generate a radical anion, which undergoes further reaction.
-
Oxidative Quenching Cycle: Alternatively, the *[Ir(III)] excited state can be oxidized by an electron acceptor, generating a potent Ir(IV) oxidant. This Ir(IV) species can then oxidize a substrate, initiating a radical cation-mediated transformation.
The choice between these two pathways is dictated by the specific substrates and reagents employed in the reaction.
Applications in Drug Development and Organic Synthesis
The unique properties of [Ir(dFppy)₂(dtbbpy)]PF₆ have led to its widespread adoption in a variety of synthetic transformations that are of high value in drug discovery and development.
Decarboxylative Cross-Coupling Reactions
A prominent application of this photocatalyst is in decarboxylative cross-coupling reactions, where carboxylic acids are used as readily available and stable precursors to carbon-centered radicals.[8]
Caption: Simplified workflow for decarboxylative alkynylation.
In a typical decarboxylative alkynylation, a carboxylic acid is deprotonated by a base. The resulting carboxylate is then oxidized by the photoexcited iridium complex, leading to the extrusion of CO₂ and the formation of an alkyl radical. This radical can then be trapped by a suitable alkynylating agent to form the desired C(sp³)-C(sp) bond. This methodology provides a powerful means of accessing complex molecular architectures from simple starting materials.
Other Key Transformations
Beyond decarboxylative couplings, [Ir(dFppy)₂(dtbbpy)]PF₆ has been successfully employed in a range of other important reactions, including:
-
Atom Transfer Radical Addition (ATRA): The addition of alkyl halides across alkenes and alkynes.
-
Reductive Cross-Couplings: The formation of C-C bonds by coupling two different electrophiles.
-
C-H Functionalization: The direct activation and functionalization of C-H bonds.
Conclusion and Future Outlook
[Ir(dFppy)₂(dtbbpy)]PF₆ stands as a testament to the power of rational design in catalysis. Its robust nature, favorable photophysical properties, and broad applicability have solidified its position as a go-to photocatalyst for a multitude of challenging organic transformations. For researchers in drug development, this complex offers a reliable tool for the rapid construction of novel molecular entities with potential therapeutic value.
As the field of photoredox catalysis continues to evolve, we can anticipate the development of next-generation iridium complexes with even more finely tuned properties. However, the foundational understanding of structure-activity relationships gleaned from workhorses like [Ir(dFppy)₂(dtbbpy)]PF₆ will undoubtedly continue to guide these future innovations. This comprehensive guide serves as a foundational resource, empowering scientists to harness the full potential of this remarkable photocatalyst in their pursuit of new discoveries.
References
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Yan, C., Li, J., & Chang, Q. (2019). Synthesis, crystal structure and light-physical properties of [Ir(dfppy)2(dtbbpy)]+PF6- complex. Journal of Functional Materials and Devices, 25(2), 117-123. [Link]
-
Journal of Functional Materials and Devices. (2019). Ir(dfppy)2(dtbbpy)+PF6-铱配合物的合成、晶体结构及光物理性能测试. [Link]
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Infona. (2019). Synthesis,crystal structure and light-physical properties of [Ir(dfppy) 2 ( dtbbpy)] + PF 6 - complex. [Link]
-
Organic Syntheses. [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Ir[dFppy]2(dtbbpy)PF6: Key Catalytic Applications and Where to Buy. [Link]
-
Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4ʹ-bis(tert-butyl)-2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. [Link]
-
ResearchGate. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]
-
PubChem. Ir(dmppy)2(dtbbpy)PF6. [Link]
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An In-depth Technical Guide to [Ir(dFppy)2(dtbbpy)]PF6: Properties, Synthesis, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of the photocatalyst [Ir(dFppy)2(dtbbpy)]PF6, also known as Iridium(III) bishexafluorophosphate (CAS Number: 1072067-44-7). It is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this powerful iridium complex in their work. This document delves into its synthesis, photophysical characteristics, and its expanding role in photoredox catalysis, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Rise of a Versatile Photocatalyst
In the landscape of modern synthetic chemistry, photoredox catalysis has emerged as a transformative tool, enabling the construction of complex molecular architectures under mild and controlled conditions. At the forefront of this revolution are iridium(III) complexes, prized for their robust photophysical and electrochemical properties. This compound has distinguished itself as a particularly versatile and efficient photocatalyst. The strategic placement of fluorine atoms on the cyclometalating phenylpyridine (dFppy) ligands enhances its excited-state oxidation potential, while the bulky di-tert-butyl groups on the bipyridine (dtbbpy) ligand improve its solubility and stability.[1] This combination of features makes it a catalyst of choice for a wide array of chemical transformations, from the formation of carbon-carbon bonds to the functionalization of complex organic molecules.[2][3]
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is a multi-step process that is achievable in a well-equipped organic chemistry laboratory. The following protocol is a scalable and practical approach based on established literature procedures.[4]
Step-by-Step Synthesis Protocol
Part A: Synthesis of the Chloro-Bridged Iridium Dimer, [(dFppy)2Ir(μ-Cl)]2
-
Reaction Setup: In a round-bottom flask, combine iridium(III) chloride hydrate (1.0 eq) and 2-(2,4-difluorophenyl)pyridine (dFppy) (2.5 eq) in a 2:1 mixture of 2-ethoxyethanol and water.
-
Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for at least 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The color of the solution will typically change, and a precipitate will form.
-
Isolation: Cool the mixture to room temperature and then further in an ice bath. Collect the yellow precipitate by vacuum filtration.
-
Washing: Wash the solid sequentially with water, methanol, and diethyl ether to remove impurities.
-
Drying: Dry the resulting yellow solid under high vacuum to yield the chloro-bridged iridium dimer.
Part B: Synthesis of this compound
-
Reaction Setup: In a Schlenk flask, suspend the chloro-bridged iridium dimer (1.0 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 eq) in a suitable solvent such as dichloromethane or ethylene glycol.[4]
-
Degassing: Degas the suspension with argon or nitrogen for 30 minutes.
-
Heating: Heat the mixture to 80-120 °C (solvent-dependent) and stir for 4-6 hours. The suspension should become a clear, homogenous solution.
-
Salt Metathesis: After cooling to room temperature, add a saturated aqueous solution of potassium hexafluorophosphate (KPF6) to the reaction mixture. A precipitate should form immediately.
-
Isolation and Purification: Collect the solid by vacuum filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like dichloromethane/hexane to yield the final product as a bright yellow powder.[4]
Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹⁹F, ³¹P): To confirm the molecular structure and the presence of the respective nuclei.
-
Mass Spectrometry: To verify the molecular weight of the cationic iridium complex.
-
Elemental Analysis: To determine the elemental composition.
Photophysical and Electrochemical Properties: The Heart of a Photocatalyst
The efficacy of this compound as a photocatalyst is rooted in its distinct photophysical and electrochemical properties. These parameters dictate its ability to absorb light, the energy and lifetime of its excited state, and its capacity to participate in single-electron transfer (SET) processes.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Absorption Maximum (λmax) | ~380 nm, ~465 nm | [5] |
| Emission Maximum (λem) | ~500 nm | |
| Excited State Lifetime (τ) | ~1.1 µs | [6] |
| Photoluminescence Quantum Yield (Φ) | High | [6] |
| Ground State Oxidation Potential (Eox) | +1.21 V vs SCE | [6] |
| Ground State Reduction Potential (Ered) | -1.51 V vs SCE | [6] |
| Excited State Oxidation Potential (Eox) | -0.96 V vs SCE | [6] |
| Excited State Reduction Potential (Ered) | +0.66 V vs SCE | [6] |
Note: Values can vary depending on the solvent and experimental conditions.
The strong absorption in the visible region, particularly around 465 nm, allows for efficient excitation with common blue LED light sources.[5] The long excited-state lifetime provides a sufficient window for bimolecular quenching events to occur, which is crucial for catalytic turnover. The high quantum yield indicates efficient emission, which is also a key factor in its performance. Critically, the excited state of the complex is both a potent oxidant (Ered = +0.66 V) and a strong reductant (Eox = -0.96 V), enabling it to participate in both oxidative and reductive quenching cycles.[6]
Applications in Photoredox Catalysis: Enabling Chemical Transformations
This compound has proven to be a workhorse in a multitude of photoredox-catalyzed reactions. Its versatility stems from its ability to generate highly reactive radical intermediates from stable precursors under mild conditions.
Decarboxylative Alkynylation of Carboxylic Acids
A notable application of this photocatalyst is in the room-temperature decarboxylative alkynylation of carboxylic acids.[3] This reaction provides a direct route to alkynes, which are valuable building blocks in organic synthesis.
Reaction Principle: The reaction leverages the excited state of the iridium catalyst to oxidize a carboxylate, leading to the extrusion of CO2 and the formation of a carbon-centered radical. This radical is then trapped by an ethynylbenziodoxolone (EBX) reagent to form the desired alkyne.
Experimental Workflow: General Protocol
Caption: Simplified photocatalytic cycle for decarboxylative alkynylation.
Atom Transfer Radical Addition (ATRA)
This compound is also a highly effective catalyst for Atom Transfer Radical Addition (ATRA) reactions, enabling the addition of alkyl halides across alkenes and alkynes. [7] Reaction Principle: The excited photocatalyst can either be reductively or oxidatively quenched to initiate a radical chain process. In a common pathway, the excited iridium complex is quenched by an electron donor, generating a more reducing Ir(II) species. This Ir(II) complex then reduces the alkyl halide to generate a carbon-centered radical, which adds to the alkene.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: To a reaction vessel, add the alkene (1.0 eq), the alkyl halide (1.2 eq), a tertiary amine as a sacrificial electron donor (e.g., triethylamine, 1.5 eq), and this compound (1-2 mol%).
-
Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile or DMF) and degas the solution thoroughly.
-
Irradiation: Irradiate the mixture with a blue LED light source at room temperature with vigorous stirring for 12-24 hours.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product by flash column chromatography. [7]
Potential in Bioimaging: An Emerging Frontier
While the primary applications of this compound have been in synthetic chemistry, its excellent photophysical properties, including high photoluminescence quantum yield and a long excited-state lifetime, suggest its potential for use in bioimaging and as a cellular probe. Iridium(III) complexes, in general, are attractive for these applications due to their:
-
Large Stokes Shifts: Minimizing self-quenching and improving signal-to-noise ratios.
-
Long Luminescence Lifetimes: Allowing for time-gated imaging to reduce background fluorescence from biological autofluorescence.
-
Tunable Emission: The emission wavelength can be modified by altering the ligand sphere.
Although specific studies detailing the use of this compound in cellular imaging are not yet widely reported, its green emission at around 500 nm falls within a spectral window that is suitable for fluorescence microscopy. Future research could explore its utility in this area, potentially with modifications to the ligand structure to enhance cell permeability and target specific organelles.
Conclusion: A Catalyst with a Bright Future
This compound has solidified its position as a cornerstone photocatalyst in modern organic synthesis. Its rational design, combining favorable electronic and steric properties, has endowed it with remarkable versatility and efficiency. The detailed synthetic and application protocols provided in this guide are intended to empower researchers to confidently employ this catalyst in their own investigations. As the field of photoredox catalysis continues to expand, it is certain that the applications of this exceptional iridium complex will continue to grow, pushing the boundaries of what is possible in chemical synthesis and potentially extending its reach into new scientific domains such as bioimaging.
References
-
Yan, C., Li, J., & Chang, Q. (2019). Synthesis,crystal structure and light-physical properties of [Ir(dfppy) 2 ( dtbbpy)] + PF 6 - complex. Journal of Functional Materials and Devices, 25(2), 117-123. Available at: [Link]
-
Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]
-
Le Vaillant, F., et al. (2017). Room‐Temperature Decarboxylative Alkynylation of Carboxylic Acids Using Photoredox Catalysis and EBX Reagents. Angewandte Chemie International Edition, 56(48), 15373-15377. Available at: [Link]
-
Yan, C., Li, J., & Chang, Q. (2019). [Ir(dfppy)2(dtbbpy)]+PF6-铱配合物的合成、晶体结构及光物理性能测试. 功能材料与器件学报, 25(2), 117-123. Available at: [Link]
-
Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions. PubMed Central. Available at: [Link]
-
Figure S6: UV-vis absorption spectra of [Ir{dF(CF 3 )ppy} 2 (dtbbpy)](PF 6 ) (8) (black line: 5 mM in DMSO, red line: 25 μM in DMSO). ResearchGate. Available at: [Link]
-
Ir[dFppy]2(dtbbpy)PF6: Key Catalytic Applications and Where to Buy. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions. RSC Publishing. Available at: [Link]
-
[Ir(dtbbpy)(ppy) 2 ]PF 6. Krackeler Scientific. Available at: [Link]
-
Ir[dF(Me)ppy]2(dtbbpy)PF6, 97%. Amerigo Scientific. Available at: [Link]
-
(Ir[dFppy]2(bpy))PF6. Ruixibiotech. Available at: [Link]
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Ir[dF(Me)ppy]2(dtbbpy)PF6. Chongqing Chemdad Co. ,Ltd. Available at: [Link]
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[Ir(dFppy)2(dtbbpy)]PF6 molecular weight
An In-depth Technical Guide to the Molecular Weight of [Ir(dFppy)2(dtbbpy)]PF6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, first-principles breakdown of the molecular weight determination for the organometallic complex this compound. This compound, a prominent photoredox catalyst, possesses a complex structure comprising a central iridium ion, two distinct organic ligands, and a hexafluorophosphate counter-ion. A precise understanding of its molecular weight is fundamental for accurate experimental design, stoichiometric calculations, and material characterization. This document elucidates the chemical formula of each constituent, presents the standard atomic weights of the elements involved, and details the systematic calculation leading to the final molecular weight.
Introduction to the Complex: this compound
The compound, formally named Bis(3,5-difluoro-2-(pyridin-2-yl)phenyl) (4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, is a highly significant iridium(III) complex in the field of organic synthesis and materials science. Its utility primarily stems from its properties as a photoredox catalyst, where it can absorb visible light and facilitate single-electron transfer processes to initiate a wide range of chemical transformations. The specific arrangement of its ligands—two cyclometalated difluorophenylpyridine (dFppy) ligands and one ancillary di-tert-butyl-bipyridine (dtbbpy) ligand—finely tunes its photophysical and electrochemical properties. The hexafluorophosphate (PF6-) anion serves as a non-coordinating counter-ion, ensuring the stability and solubility of the cationic iridium complex.
Deconstruction of the Molecular Formula
To accurately calculate the molecular weight, we must first establish the precise molecular formula of the entire compound. This is achieved by determining the formula of each individual component. The full chemical formula for the complex is C₄₀H₃₆F₁₀IrN₄P .[1][2][3]
The overall structure can be broken down as follows:
-
Cation : [Ir(dFppy)₂(dtbbpy)]⁺
-
Anion : [PF₆]⁻
The diagram below illustrates the relationship between these components.
Caption: Structural components of the iridium complex.
Ligand and Counter-Ion Formulas
-
dFppy Ligand : The cyclometalated form of 2-(3,5-difluorophenyl)pyridine has the chemical formula C₁₁H₆F₂N .
-
dtbbpy Ligand : 4,4'-Di-tert-butyl-2,2'-bipyridine is a neutral ligand with the formula C₁₈H₂₄N₂ .[4][5][6]
-
Hexafluorophosphate Anion : The PF₆⁻ anion consists of one phosphorus atom and six fluorine atoms, with the formula PF₆ .
Assembling the Full Formula
By summing the atoms from each component, we can verify the total molecular formula:
-
Iridium (Ir) : 1
-
dFppy ligands : 2 x (C₁₁H₆F₂N) = C₂₂H₁₂F₄N₂
-
dtbbpy ligand : 1 x (C₁₈H₂₄N₂) = C₁₈H₂₄N₂
-
PF₆ anion : 1 x (PF₆) = PF₆
Total Summation:
-
Carbon (C) : 22 + 18 = 40
-
Hydrogen (H) : 12 + 24 = 36
-
Fluorine (F) : 4 (from dFppy) + 6 (from PF₆) = 10
-
Iridium (Ir) : 1
-
Nitrogen (N) : 2 + 2 = 4
-
Phosphorus (P) : 1
This confirms the overall molecular formula: C₄₀H₃₆F₁₀IrN₄P .
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the formula. The standard atomic weights for the constituent elements are sourced from authoritative bodies such as the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).
Standard Atomic Weight Data
The table below lists the standard atomic weights for each element present in the complex.
| Element | Symbol | Standard Atomic Weight (amu) |
| Iridium | Ir | 192.217[7][8][9][10] |
| Carbon | C | 12.011[11][12] |
| Hydrogen | H | 1.008[13][14][15] |
| Fluorine | F | 18.9984[16][17] |
| Nitrogen | N | 14.007[18][19][20][21] |
| Phosphorus | P | 30.9738[22][23][24][25] |
Calculation Workflow
The following diagram outlines the logical flow for calculating the total molecular weight from its constituent parts.
Caption: Workflow for molecular weight determination.
Detailed Calculation
The total molecular weight is calculated by multiplying the count of each atom by its atomic weight and summing the results. This is detailed in the table below.
| Component | Element | Atom Count | Atomic Weight (amu) | Subtotal (amu) |
| Cation | Iridium (Ir) | 1 | 192.217 | 192.217 |
| Carbon (C) | 40 | 12.011 | 480.440 | |
| Hydrogen (H) | 36 | 1.008 | 36.288 | |
| Nitrogen (N) | 4 | 14.007 | 56.028 | |
| Fluorine (F) | 4 | 18.9984 | 75.9936 | |
| Cation Subtotal | 840.9666 | |||
| Anion | Phosphorus (P) | 1 | 30.9738 | 30.9738 |
| Fluorine (F) | 6 | 18.9984 | 113.9904 | |
| Anion Subtotal | 144.9642 | |||
| Total | 985.9308 |
Based on this first-principles calculation, the molecular weight of this compound is approximately 985.93 g/mol . This value aligns with the molecular weight of 985.92 g/mol provided by commercial suppliers.[1][3]
Conclusion
The molecular weight of the photoredox catalyst this compound has been systematically determined to be 985.93 g/mol . This value is derived from its confirmed molecular formula, C₄₀H₃₆F₁₀IrN₄P, and the standard atomic weights of its constituent elements. This guide provides the foundational data and methodology necessary for researchers and professionals to confidently use this critical parameter in their work, ensuring accuracy in quantitative chemical applications.
References
-
Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Iridium. CIAAW. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. CIAAW. Retrieved from [Link]
-
Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen. CIAAW. Retrieved from [Link]
-
Unacademy. (n.d.). Atomic Mass of Phosphorus. Retrieved from [Link]
-
Britannica. (2025, December 6). Nitrogen. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Chemistry of Fluorine (Z=9). Retrieved from [Link]
-
Quora. (2018, September 22). How heavy is one atom of hydrogen? Retrieved from [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Phosphorus. CIAAW. Retrieved from [Link]
-
Chemical Elements.com. (2026, January 5). Iridium (Ir). Retrieved from [Link]
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide on the Absorption and Emission Spectra of [Ir(dFppy)2(dtbbpy)]PF6
The iridium(III) complex, this compound, where dFppy is 2-(2,4-difluorophenyl)pyridine and dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine, is a prominent member of the family of phosphorescent organometallic compounds. Its unique photophysical properties, characterized by strong absorption of visible light and intense, long-lived emission, have positioned it as a versatile tool in a multitude of applications, ranging from organic synthesis to the development of novel therapeutic agents.[1][2] This guide provides a comprehensive exploration of the core principles governing the absorption and emission spectra of this complex, offering both theoretical insights and practical methodologies for its characterization.
Theoretical Framework: Understanding the Photophysical Behavior
The rich photophysical profile of this compound arises from a complex interplay of electronic transitions involving the iridium metal center and its surrounding ligands.[3][4] A foundational understanding of these transitions is paramount for interpreting its spectral data and harnessing its full potential.
The absorption and emission properties of this complex are primarily governed by the following types of electronic transitions:
-
Metal-to-Ligand Charge Transfer (MLCT): This is a key transition in many phosphorescent iridium complexes.[3][5][6] Upon absorption of light, an electron is promoted from a d-orbital of the iridium center to a π* anti-bonding orbital of one of the ligands, typically the dtbbpy ligand due to its lower-lying π* orbitals compared to the dFppy ligands.[7] These transitions are responsible for the strong absorption bands observed in the visible region of the spectrum.[8]
-
Ligand-Centered (LC) Transitions: These transitions occur within the π-system of the ligands themselves (π → π*). They typically give rise to intense absorption bands in the ultraviolet (UV) region of the spectrum.[3]
-
Ligand-to-Ligand Charge Transfer (LLCT): In some heteroleptic complexes, photoexcitation can lead to the transfer of an electron from one type of ligand to another.[7] In the case of this compound, while MLCT is dominant, the possibility of LLCT transitions adds to the complexity and tunability of its photophysical properties.[7]
Iridium, being a heavy atom, exhibits strong spin-orbit coupling. This quantum mechanical effect facilitates intersystem crossing (ISC), a process where the excited molecule transitions from a singlet excited state (S1) to a triplet excited state (T1).[5] In most organic molecules, this transition is "forbidden" and thus inefficient. However, in iridium complexes, the ISC is highly efficient, leading to the population of the T1 state with near-unity quantum yield.[5][9]
The subsequent radiative decay from the T1 state back to the singlet ground state (S0) is known as phosphorescence. Because this transition is also spin-forbidden, the excited state lifetime of the T1 state is significantly longer (on the order of microseconds) compared to the nanosecond lifetimes of fluorescent molecules.[1][8] This long-lived excited state is a critical feature that enables its use in applications requiring sustained photoreactivity.
Quantitative Photophysical Data
The following table summarizes the key absorption and emission properties of this compound.
| Photophysical Parameter | Value | Solvent |
| Absorption Maxima (λabs) | ~380 nm, ~410 nm | Dichloromethane |
| Emission Maximum (λem) | ~500 nm | Not Specified |
| Emission Color | Green | Not Specified |
Note: The exact values for molar extinction coefficients, quantum yields, and excited-state lifetimes can vary depending on the solvent and experimental conditions. The data presented here are representative values from the literature.[8][10]
Experimental Protocol for Spectral Characterization
The following protocol outlines a robust methodology for acquiring the absorption and emission spectra of this compound. This protocol is designed to be self-validating by incorporating necessary controls and calibration steps.
-
Compound: this compound
-
Solvent: Spectroscopic grade dichloromethane (or other suitable solvent, ensuring it is transparent in the wavelength range of interest)
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes with a 1 cm path length
-
Part A: Absorption Spectrum Measurement
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen spectroscopic grade solvent at a concentration of approximately 10-3 M.
-
From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M. The optimal concentration should result in an absorbance maximum between 0.1 and 1.0.
-
-
Instrument Setup and Blanking:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Fill a quartz cuvette with the pure solvent to be used for the sample preparation. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 250-600 nm).
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Part B: Emission Spectrum Measurement
-
Solution Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength. A common choice is one of the absorption maxima determined from the UV-Vis spectrum (e.g., 380 nm or 410 nm).[8]
-
Set the desired range for the emission scan, ensuring it covers the expected emission wavelength (e.g., 450-700 nm for a green emitter).[10]
-
-
Sample Measurement:
-
Place the cuvette containing the sample solution in the fluorometer.
-
Acquire the emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
Caption: Jablonski diagram illustrating the key photophysical processes in this compound.
The absorption spectrum is characterized by intense bands in the UV region, attributable to spin-allowed π-π* ligand-centered transitions, and broader, less intense bands in the visible region, which are assigned to spin-allowed metal-to-ligand charge transfer (¹MLCT) transitions. [8]A long, low-energy tail extending into the visible region is indicative of spin-forbidden direct excitation to the triplet state (³MLCT). [8] Upon excitation, the complex rapidly undergoes intersystem crossing from the initially populated singlet excited state (S1) to the lowest-energy triplet excited state (T1). The strong green phosphorescence observed at approximately 500 nm is the result of radiative decay from this T1 state back to the ground state (S0). [10]The large Stokes shift (the difference in wavelength between the absorption and emission maxima) is characteristic of a significant change in geometry between the ground and excited states, which is common for MLCT transitions.
Conclusion and Future Directions
The absorption and emission spectra of this compound provide a window into its rich photophysical behavior. A thorough understanding and precise characterization of these properties are essential for its effective application in diverse fields. For researchers in drug development, the ability of this complex to absorb visible light and generate a long-lived triplet excited state opens up possibilities for its use in photodynamic therapy (PDT) and bioimaging. The principles and protocols outlined in this guide serve as a robust foundation for further exploration and innovation with this remarkable class of iridium complexes.
References
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Synthesis,crystal structure and light-physical properties of [Ir(dfppy) 2 ( dtbbpy)] + PF 6 - complex. Journal of Functional Materials and Devices. Available at: [Link]
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Ligand-to-ligand charge transfer in heteroleptic Ir-complexes: comprehensive investigations of its fast dynamics and mechanism. RSC Publishing. Available at: [Link]
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Excited-State Switching between Ligand-Centered and Charge Transfer Modulated by Metal–Carbon Bonds in Cyclopentadienyl Iridium Complexes. ACS Publications. Available at: [Link]
-
[Ir(dfppy)2(dtbbpy)]+PF6-铱配合物的合成、晶体结构及光物理性能测试. 功能材料与器件学报. Available at: [Link]
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Enhancing electrochemiluminescence through triplet state dynamics. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Spin mixed charge transfer states of iridium complex Ir(ppy)3: Transient absorption and time-resolved photoluminescence. ResearchGate. Available at: [Link]
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The design and synthesis of green emissive iridium(III) complexes guided by calculations of the vibrationally- resolved. The Royal Society of Chemistry. Available at: [Link]
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Metal to ligand charge-transfer spectra of some square-planar complexes of rhodium(I) and iridium(I). ACS Publications. Available at: [Link]
-
A new era of LMCT: leveraging ligand-to-metal charge transfer excited states for photochemical reactions. Chemical Science (RSC Publishing). Available at: [Link]
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photocatalyst [Ir(Fppy) 2 (dtbbpy)]PF 6 [Ir(Fppy) 2 (dtbbpy)]PF 6... ResearchGate. Available at: [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PMC - NIH. Available at: [Link]
-
Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]
- Figure S6: UV-vis absorption spectra of [Ir{dF(CF 3 )ppy} 2... ResearchGate. Available at: https://www.researchgate.net/figure/Figure-S6-UV-vis-absorption-spectra-of-Ir-dF-CF-3-ppy-2-dtbbpy-PF-6-8-black_fig7_323425265
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Photocatalytic synthesis of esters using Ir(dF(CF3)ppy)2(dtbbpy)PF6 as... ResearchGate. Available at: [Link]
-
Polymer Chemistry. RSC Publishing. Available at: [Link]
-
Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions. PMC - PubMed Central. Available at: [Link]
-
Absorption spectra of in acetonitrile (5 × 10⁻⁵... ResearchGate. Available at: [Link]
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-
Blue-Green Iridium(III) Emitter and Comprehensive Photophysical Elucidation of Heteroleptic Cyclometalated Iridium(III) Complexes. ACS Publications. Available at: [Link]
-
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-
Efficient Solid-State triplet-triplet annihilation up-conversion electroluminescence device by incorporating intermolecular inte. Springer. Available at: [Link]
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Synthesis, structure and photooxidative dehydrogenation of chiral Ir(III) valine complexes based on precursor . ResearchGate. Available at: [Link]
-
Ir(Fmppy)2(dtbbpy)PF6. PubChem. Available at: [Link]
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The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra. Dalton Transactions (RSC Publishing). Available at: [Link]
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Solid Electrochemiluminescence Sensor by Immobilization of Emitter Ruthenium(II)tris(bipyridine) in Bipolar Silica Nanochannel Film for Sensitive Detection of Oxalate in Serum and Urine. PubMed. Available at: [Link]
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The common ECL emitters including small molecules‐ and nanoparticles‐based emitters. ResearchGate. Available at: [Link]
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Triplet Emitters for OLED Applications. Mechanisms of Exciton Trapping and Control of Emission Properties. Springer. Available at: [Link]
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Navigating the Safety Landscape of [Ir(dFppy)2(dtbbpy)]PF6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the chemical properties and safety protocols for all reagents is paramount. This guide provides a comprehensive overview of the safety data sheet (SDS) for [Ir(dFppy)2(dtbbpy)]PF6 (Iridium(III) bis(2-(2,4-difluorophenyl)pyridine-C2,N)(4,4'-di-tert-butyl-2,2'-bipyridine) hexafluorophosphate), a prominent photocatalyst in modern organic synthesis. This document synthesizes available data to ensure safe handling, storage, and emergency response.
This iridium complex, with CAS Number 1072067-44-7, is a valuable tool in metallaphotoredox catalysis, enabling reactions such as the alkynylation of carboxylic acids and the decarboxylative cross-coupling of oxalates.[1] Its efficacy, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety measures.
Chemical and Physical Properties
A foundational aspect of safety is understanding the physical state and characteristics of a compound. This compound is typically supplied as a solid, often in the form of a powder or crystals.[2] Key physical and chemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1072067-44-7 | |
| Molecular Formula | C₄₀H₃₆F₁₀IrN₄P | [3] |
| Molecular Weight | 985.92 g/mol | [3] |
| Appearance | Powder or crystals | [2] |
| Melting Point | >300 °C | [2] |
| Photocatalyst Activation | 465 nm | [2] |
| Storage Temperature | Room Temperature / 4°C, protect from light, stored under nitrogen | [3][4][5] |
Hazard Identification and Precautionary Measures
While a comprehensive, publicly available GHS classification specifically for this compound is not readily found, information for structurally related iridium complexes and the hexafluorophosphate anion suggests that caution should be exercised. For a similar compound, (4,4'-Di-tert-butyl-2,2'-bipyridine)bis((2-pyridinyl)phenyl)iridium(III) Hexafluorophosphate, the following GHS hazard statements have been noted: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Given the structural similarities, it is prudent to handle this compound with the assumption of similar hazards.
Recommended Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash hands thoroughly after handling.[8]
-
P270: Do not eat, drink or smoke when using this product.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Safe Handling and Storage Workflow
Proper handling and storage are critical to minimizing exposure risk and maintaining the integrity of the compound. The following workflow outlines the essential steps for safely managing this compound in a laboratory setting.
Caption: Recommended workflow for the safe handling and storage of this compound.
Emergency Procedures: A Step-by-Step Response
In the event of accidental exposure or a spill, a rapid and informed response is crucial. The following protocols are based on general best practices for handling chemical irritants.
First Aid Measures
-
Eye Contact: Immediately flush with large quantities of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Flush the affected area with plenty of water. If irritation persists, seek medical attention.
-
Inhalation: While specific data is unavailable, it is recommended to move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Dilute by drinking two glasses of water. Seek medical attention if symptoms persist. Do not induce vomiting unless directed to do so by medical personnel.
Accidental Release Measures
A spill of this compound, which is a solid, should be managed promptly to prevent dispersal.
Caption: Step-by-step response protocol for a solid chemical spill.
Toxicological and Ecological Information
Conclusion
While this compound is a powerful tool for chemical synthesis, its handling demands a responsible and informed approach to safety. By understanding its physical and chemical properties, adhering to stringent handling and storage protocols, and being prepared for emergency situations, researchers can mitigate risks and ensure a safe laboratory environment. It is imperative to always consult the most up-to-date Safety Data Sheet from the supplier before use and to supplement this information with established best practices for chemical safety.
References
- Vertex AI Search. [Ir(dtbbpy)(ppy)2]PF6 SDS - Download & Subscribe for Updates. SDS Manager.
- Sigma-Aldrich. Ir(dFppy)2(dtbbpy) PF6 1072067-44-7.
- Sigma-Aldrich. Ir(dF(Me)ppy)2(dtbbpy) PF6 1335047-34-1.
- AChemBlock. This compound 97.00% | CAS: 1072067-44-7.
- ChemScene. Ir[dF(F)ppy]2(dtbbpy)PF6.
- American Elements. (Ir[dF(Me)ppy]2(dtbbpy))PF6.
- TCI AMERICA. (2,2'-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate.
- ChemScene. This compound | 1072067-44-7.
- Aspira Chemical. [4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, 95%.
- ChemicalBook. (2,2'-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate - Safety Data Sheet.
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- ChemicalBook. Ir[dFppy]2(dtbbpy)PF6 | 1072067-44-7.
- American Elements. (2,2'-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate.
- Kandel & Son. PF6 MATERIAL SAFETY DATA SHEET.
- Cenmed Enterprises. [IR(DTBBPY)(PPY)2]PF6 (C005B-056603).
- PubChem. (4,4'-Di-tert-butyl-2,2'-bipyridine)bis((2-pyridinyl)phenyl)iridium(III) Hexafluorophosphate. National Center for Biotechnology Information.
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A Comprehensive Technical Guide to the Stability and Storage of [Ir(dFppy)2(dtbbpy)]PF6
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of [Ir(dFppy)2(dtbbpy)]PF6 in Modern Chemistry
Iridium(III) complexes, such as this compound, have become indispensable tools in a myriad of chemical transformations, including photoredox catalysis and photodynamic therapy. Their utility stems from their unique photophysical properties, such as strong absorption in the visible spectrum, long-lived excited states, and tunable redox potentials. The specific complex, bis[2-(2,4-difluorophenyl)pyridine-N,C2']iridium(III) hexafluorophosphate with 4,4'-di-tert-butyl-2,2'-bipyridine, is celebrated for its role in facilitating challenging chemical reactions under mild conditions. However, the efficacy and reproducibility of these processes are intrinsically linked to the stability and purity of the photocatalyst. This guide elucidates the factors governing the stability of this compound and provides actionable protocols to preserve its chemical integrity.
Physicochemical Properties and Inherent Stability
This compound is an octahedral d6 iridium(III) complex. The iridium center is coordinated to two cyclometalated 2-(2,4-difluorophenyl)pyridine (dFppy) ligands and one 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand. This coordination environment contributes to the complex's overall stability.[1] Iridium(III) complexes are generally noted for their thermal stability.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1072067-44-7 | |
| Molecular Formula | C40H36F10IrN4P | |
| Molecular Weight | 985.92 g/mol | |
| Appearance | Yellow powder | |
| Photocatalyst Activation | ~455 nm |
Critical Factors Influencing Stability and Potential Degradation Pathways
While generally robust, the stability of this compound can be compromised by several factors, primarily light, temperature, and the presence of reactive chemical species. Understanding these degradation pathways is crucial for mitigating catalyst deactivation.
Photochemical Degradation
As a photocatalyst, this compound is designed to absorb light. However, prolonged or high-intensity irradiation, especially in the presence of certain reagents, can lead to degradation. The ancillary diimine ligand (dtbbpy) is often the most susceptible part of the complex. Research on similar iridium complexes with 2,2'-bipyridine ligands has shown they are susceptible to hydrogen atom transfer and subsequent ligand modification.[3]
A potential photochemical degradation pathway involves the reductive quenching of the excited state of the iridium complex by an electron donor. The resulting reduced iridium(II) species can be unstable and may undergo ligand dissociation, particularly the dtbbpy ligand, which is less strongly bound than the cyclometalated dFppy ligands.[4]
Caption: Potential photochemical degradation pathway of the iridium complex.
Thermal Degradation
Chemical Degradation
The chemical environment plays a significant role in the stability of the complex.
-
Solvent: The choice of solvent is critical. While soluble in many common organic solvents, prolonged storage in solution is not recommended. Some solvents, especially if not properly degassed, can contain impurities or dissolved oxygen that can react with the excited state of the catalyst. Spectroscopic studies on similar iridium complexes have shown that the stability of the reduced species can be solvent-dependent.[5] For preparing solutions, high-purity, degassed solvents should be used.
-
Atmosphere: The presence of oxygen can be detrimental. Oxygen can quench the excited triplet state of the iridium complex, leading to the formation of singlet oxygen, which can then react with and degrade the catalyst or other components of the reaction mixture. Therefore, handling and storing the complex under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Hexafluorophosphate (PF6-) Counterion: The PF6- anion is generally considered non-coordinating and stable. However, under certain conditions, particularly in the presence of water, it can hydrolyze to form species like HF, which can be corrosive and potentially react with the iridium complex.
Recommended Storage and Handling Protocols
To ensure the long-term stability and performance of this compound, the following storage and handling protocols are recommended.
Long-Term Storage of the Solid
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | In the dark (e.g., amber vial) | To prevent photochemical degradation. |
| Container | Tightly sealed vial | To prevent moisture and air ingress. |
Handling of the Solid Compound
The following step-by-step protocol should be followed when handling the solid photocatalyst.
Caption: Recommended workflow for handling solid this compound.
Experimental Protocol: Handling the Solid Photocatalyst
-
Establish an Inert Atmosphere: Whenever possible, handle the solid complex inside a glovebox filled with nitrogen or argon. If a glovebox is unavailable, use standard Schlenk line techniques.
-
Equilibrate to Room Temperature: Before opening, allow the storage vial to warm to room temperature while still under an inert atmosphere. This prevents condensation of moisture onto the cold solid.
-
Weighing: Quickly weigh the desired amount of the photocatalyst in a tared vial under the inert atmosphere.
-
Transfer: Transfer the weighed solid to the reaction vessel, which should also be under an inert atmosphere.
-
Resealing and Storage: Tightly seal the original vial, ensuring the inert atmosphere is maintained. Return the vial to the recommended storage conditions (2-8°C, dark).
Preparation and Handling of Solutions
Solutions of this compound should be prepared fresh for each use.
Experimental Protocol: Preparing a Stock Solution
-
Solvent Preparation: Use high-purity, anhydrous solvent. Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Dissolution: Under an inert atmosphere, add the degassed solvent to the reaction vessel containing the pre-weighed solid photocatalyst. Stir or sonicate briefly to ensure complete dissolution.
-
Light Protection: Protect the solution from light by wrapping the reaction vessel with aluminum foil or using amber glassware.
-
Use Promptly: Use the prepared solution as soon as possible. Avoid storing solutions for extended periods, even under inert and dark conditions.
Impact of Synthesis and Purification on Stability
The stability of this compound can be influenced by impurities introduced during its synthesis and purification. The synthesis typically involves the reaction of a chloro-bridged iridium dimer with the dtbbpy ligand.[1]
Potential impurities that could affect stability include:
-
Residual starting materials: Unreacted iridium dimer or dtbbpy ligand.
-
Solvent residues: Trapped solvent molecules from the purification process.
-
Side products: Isomers or other iridium species formed during the synthesis.
A thorough purification, often involving column chromatography and/or recrystallization, is crucial to remove these impurities.[6] The presence of impurities can potentially accelerate degradation by acting as quenchers or reactants. It is advisable to use photocatalysts from reputable suppliers who provide detailed analytical data, such as NMR and elemental analysis, to confirm purity.
Conclusion
The photocatalyst this compound is a powerful tool in modern chemistry, but its effectiveness is contingent upon its stability. By understanding the potential degradation pathways initiated by light, heat, and chemical reagents, and by adhering to stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable compound. The key to preserving the stability of this compound lies in the meticulous control of its environment: storage at low temperatures, in the dark, and under an inert atmosphere. Freshly prepared solutions from high-purity, degassed solvents are paramount for reproducible and reliable experimental outcomes.
References
-
Reinterpreting the Fate of Iridium(III) Photocatalysts─Screening a Combinatorial Library to Explore Light-Driven Side-Reactions. Journal of the American Chemical Society. [Link]
-
Spectroscopic investigation on stability of [Ir(dtbby)·−(ppy)2] species. ResearchGate. [Link]
-
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. [Link]
-
Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl). Organic Syntheses. [Link]
-
Degradation of Ir(ppy)2(dtb-bpy)PF6 iTMC OLEDs. ResearchGate. [Link]
-
Understanding the superior temperature stability of iridium light-emitting electrochemical cells. Materials Horizons. [Link]
-
[Ir(dfppy)2(dtbbpy)]+PF6-铱配合物的合成、晶体结构及光物理性能测试. 功能材料与器件学报. [Link]
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- 1. Ir(dfppy)<sub>2</sub>(dtbbpy)<sup>+</sup>PF<sub>6</sub><sup>-</sup>铱配合物的合成、晶体结构及光物理性能测试 [jfmd.net.cn]
- 2. Understanding the superior temperature stability of iridium light-emitting electrochemical cells - Materials Horizons (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes & Protocols for [Ir(dFppy)₂(dtbbpy)]PF₆ in Photoredox Catalysis
Introduction: The Role of [Ir(dFppy)₂(dtbbpy)]PF₆ in Modern Synthesis
Visible-light photoredox catalysis has emerged as a powerful platform for the development of novel chemical transformations, enabling the activation of stable molecules under remarkably mild conditions.[1] At the heart of this field are photocatalysts that can convert light energy into chemical potential. Among the premier catalysts, the iridium(III) complex [Ir(dFppy)₂(dtbbpy)]PF₆, formally known as (OC-6-33)-Bis[2-(2,4-difluorophenyl)-5-methyl-κC¹]- (4,4'-di-tert-butyl-2,2'-bipyridine-κN¹,κN¹')iridium(III) hexafluorophosphate, has proven to be exceptionally versatile and robust.
This guide provides an in-depth exploration of [Ir(dFppy)₂(dtbbpy)]PF₆, detailing its fundamental properties and providing field-proven protocols for its application. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to innovate upon them. This catalyst's utility stems from its ability to access highly reactive open-shell intermediates via single-electron transfer (SET) pathways upon photoexcitation.[1] Its applications are extensive, including atom transfer radical addition (ATRA), decarboxylative couplings, and C-H functionalization.[2][3][4]
Core Properties of the Catalyst
The efficacy of a photocatalyst is dictated by its photophysical and electrochemical properties. These values determine the catalyst's light absorption range, the energy of its excited state, and its potency as a redox agent.[5] The properties of [Ir(dFppy)₂(dtbbpy)]PF₆ are summarized below, making it a potent photo-oxidant in its excited state.
| Property | Value | Significance in Catalysis |
| Formula | C₄₂H₄₀F₁₀IrN₄P | - |
| CAS Number | 1072067-44-7 | Unique identifier for the compound.[4] |
| Absorption Max (λₘₐₓ) | ~450 nm | Efficiently absorbs high-intensity blue light from common LED sources. |
| Emission Max (λₑₘ) | ~515 nm | Corresponds to the energy released upon decay from the excited state. |
| Excited-State Potential | E₁/₂ [Ir(IV)/Ir(III)] ≈ +1.21 V vs SCE | The excited catalyst (Ir(III)) is a strong oxidant, capable of accepting an electron from a wide range of organic substrates.[6] |
| Excited-State Potential | E₁/₂ [Ir(III)/Ir(II)] ≈ -0.89 V vs SCE | The excited catalyst (Ir(III)) is also a strong reductant, capable of donating an electron.[6] |
| Ground-State Potential | E₁/₂ [Ir(IV)/Ir(III)] ≈ +1.69 V vs SCE | The ground-state catalyst can be regenerated by a strong oxidant.[6] |
Note: Redox potentials are reported versus a Saturated Calomel Electrode (SCE) and can vary slightly depending on the solvent and experimental conditions.
The Engine of Catalysis: Quenching Cycles
The catalyst's function is centered around two primary mechanisms: oxidative and reductive quenching cycles. Upon absorbing a photon of blue light, the ground-state Ir(III) complex is promoted to a long-lived, electronically excited state (*Ir(III)).[7] This excited state is both a more potent oxidant and reductant than the ground state, allowing it to engage in SET with a suitable reaction partner.
The choice between cycles depends on the specific substrates. For [Ir(dFppy)₂(dtbbpy)]PF₆, its high positive excited-state reduction potential (+1.21 V) makes it particularly well-suited for oxidative quenching cycles , where it oxidizes a substrate to initiate the reaction.[6]
Application Protocol 1: Atom Transfer Radical Addition (ATRA) to Olefins
The ATRA reaction is a powerful, atom-economical method for concurrently forming a carbon-carbon and a carbon-halogen bond.[8] Photoredox catalysis using [Ir(dFppy)₂(dtbbpy)]PF₆ provides a mild and efficient alternative to traditional methods that often require hazardous initiators like peroxides or organotin reagents.[8]
Causality and Mechanism
This transformation is initiated by an oxidative quenching event. The excited photocatalyst, *Ir(III), is a sufficiently strong oxidant to abstract an electron from an electron-rich substrate. However, in the case of many haloalkanes, the initial step involves the substrate accepting an electron (reductive quenching). While [Ir(dFppy)₂(dtbbpy)]PF₆ can operate via both cycles, its properties are highly effective for ATRA.[8][9] For clarity, a general oxidative quenching pathway leading to radical formation is often considered in many photoredox contexts. In this specific ATRA protocol, the excited photocatalyst oxidizes the olefin, which then facilitates the radical chain reaction.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ir(dFppy)2(dtbbpy) PF6 1072067-44-7 [sigmaaldrich.com]
- 3. Ir(dtbbpy)(ppy)2 PF6 676525-77-2 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: [Ir(dFppy)2(dtbbpy)]PF6 for Decarboxylative Cross-Coupling
Introduction: A New Paradigm in C-C and C-Heteroatom Bond Formation
The advent of photoredox catalysis has revolutionized modern organic synthesis, offering mild and efficient pathways to construct complex molecular architectures.[1][2] Among the arsenal of photocatalysts, iridium(III) complexes have emerged as particularly powerful tools due to their favorable photophysical and electrochemical properties.[3] Specifically, [Ir(dFppy)2(dtbbpy)]PF6 (full name: [4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate) has garnered significant attention for its role in facilitating decarboxylative cross-coupling reactions.[4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanistic underpinnings and practical application of this protocol, which transforms abundant carboxylic acids into valuable cross-coupled products.[1][6]
Decarboxylative coupling represents a significant advancement in synthetic chemistry, utilizing readily available and structurally diverse carboxylic acids, including α-amino acids and α-oxy acids, as radical precursors.[1][6][7] This strategy circumvents the need for pre-functionalized starting materials, offering a more atom-economical and sustainable approach to C-C and C-heteroatom bond formation.[1][8] The this compound catalyst, often in concert with a co-catalyst like nickel or copper, harnesses the energy of visible light to drive these transformations under exceptionally mild conditions.[7][9][10]
The Mechanistic Core: A Synergistic Dual Catalytic Cycle
The success of the this compound protocol in decarboxylative cross-coupling often lies in a synergistic interplay between photoredox catalysis and transition metal catalysis (e.g., nickel).[7][9][11][12] This dual catalytic system enables the coupling of alkyl radicals, generated from carboxylic acids, with a variety of partners, including aryl and vinyl halides.[7][12]
The generally accepted mechanism proceeds as follows:
-
Photoexcitation of the Iridium Catalyst: Upon irradiation with visible light, the ground-state Ir(III) photocatalyst absorbs a photon, transitioning to a long-lived, highly energetic photoexcited state, Ir(III).[9][11]
-
Single Electron Transfer (SET) and Decarboxylation: The excited Ir(III) is a potent oxidant. It engages with the carboxylate (formed by deprotonation of the carboxylic acid starting material by a base), accepting an electron in a single electron transfer (SET) event.[11] This oxidation generates a carboxyl radical and the reduced Ir(II) form of the photocatalyst. The carboxyl radical is unstable and rapidly undergoes decarboxylation, extruding CO2 to form a nucleophilic alkyl radical.[9][11]
-
Nickel Catalytic Cycle Activation: Concurrently, a low-valent nickel species, typically Ni(0), undergoes oxidative addition into the electrophilic coupling partner (e.g., an aryl or vinyl halide) to form a Ni(II) intermediate.[7][11]
-
Radical Capture and Reductive Elimination: The newly formed alkyl radical is intercepted by the Ni(II) complex, generating a high-valent Ni(III) species.[7][11] This key intermediate then undergoes reductive elimination to form the desired C-C bond of the product, regenerating a Ni(I) species.[7][11]
-
Catalyst Regeneration: The catalytic cycles are closed when the reduced Ir(II) photocatalyst transfers an electron to the Ni(I) species, regenerating both the ground-state Ir(III) and the active Ni(0) catalysts for the next turnover.[7][11]
Experimental Protocol: General Procedure for Decarboxylative Arylation of α-Amino Acids
This protocol is a representative example and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Materials and Reagents:
-
This compound photocatalyst
-
Nickel(II) chloride glyme complex (NiCl2·glyme)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
α-Amino acid (N-protected)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Inorganic base (e.g., Cs2CO3, K2HPO4)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Visible light source (e.g., blue LED lamp)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound (1-2 mol%), NiCl2·glyme (5-10 mol%), and dtbbpy (5-10 mol%) to the reaction vessel.
-
Addition of Reagents: Add the N-protected α-amino acid (1.5-2.0 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.05 and 0.1 M.
-
Degassing: Seal the vessel and further degas the reaction mixture by three cycles of freeze-pump-thaw or by sparging with an inert gas for 15-20 minutes.
-
Initiation of Reaction: Place the sealed reaction vessel approximately 5-10 cm from a visible light source (e.g., a 34W blue LED lamp). Ensure the reaction is stirred vigorously and maintained at room temperature. A small fan can be used to prevent overheating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Key Reaction Parameters and Optimization
The efficiency and selectivity of the decarboxylative cross-coupling can be influenced by several factors. The following table summarizes key parameters and provides general guidance for optimization.
| Parameter | General Range/Options | Field-Proven Insights & Rationale |
| Photocatalyst Loading | 1-2 mol% | Lower loadings are desirable for cost-effectiveness. Higher loadings may be necessary for challenging substrates but can sometimes lead to side reactions. |
| Nickel Catalyst/Ligand | 5-10 mol% NiCl2·glyme / dtbbpy | The Ni(II) precatalyst is reduced in situ. The dtbbpy ligand enhances the stability and reactivity of the nickel catalyst.[7] |
| Base | Cs2CO3, K2HPO4, DBU | The base is crucial for deprotonating the carboxylic acid to form the active carboxylate species. The choice of base can affect solubility and reactivity.[6][7] |
| Solvent | DMF, DMSO, MeCN | Polar aprotic solvents are generally preferred to ensure solubility of the reagents and intermediates.[7][13] |
| Substrate Ratio | 1.5-2.0 equiv. of carboxylic acid | Using an excess of the carboxylic acid can help drive the reaction to completion, especially if it is prone to homodimerization. |
| Light Source | Blue LEDs (~450 nm) | The absorption maximum of this compound is in the blue region of the visible spectrum, making blue LEDs an efficient light source.[14] |
Substrate Scope and Applications
A significant advantage of this protocol is its broad substrate scope.[1] It has been successfully applied to a diverse range of starting materials:
-
Carboxylic Acids: A wide variety of N-protected α-amino acids, α-oxy acids, and simple alkyl carboxylic acids are viable substrates.[7] This allows for the direct conversion of biomass-derived feedstocks into valuable chemical entities.[6]
-
Coupling Partners: The reaction is compatible with a broad array of aryl, heteroaryl, and vinyl halides (iodides and bromides are typically more reactive than chlorides).[6][7] This versatility enables the synthesis of a vast number of benzylic amines and other important structural motifs found in pharmaceuticals and natural products.[6]
The products of these reactions are valuable building blocks in drug discovery and development. For instance, the synthesis of benzylic amines from readily available amino acids provides a direct route to pharmacophores present in numerous bioactive molecules.[6]
Safety and Handling Precautions
-
Iridium Catalyst: While generally stable, iridium complexes should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Nickel Catalyst: Nickel compounds are potential carcinogens and sensitizers. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous and degassed solvents are often flammable and should be handled under an inert atmosphere.
-
Light Source: High-intensity light sources can be harmful to the eyes. Avoid direct exposure and use appropriate shielding.
Conclusion
The this compound-catalyzed decarboxylative cross-coupling protocol represents a powerful and versatile tool for modern organic synthesis. Its ability to utilize abundant carboxylic acids as starting materials, coupled with its operational simplicity and mild reaction conditions, makes it an attractive method for the construction of complex molecules. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this technology to accelerate their synthetic endeavors in academic and industrial settings.
References
- Decarboxylative photocatalytic transform
- Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. PMC - NIH.
- Photocatalyst iridium-catalyzed acyl decarboxylative Michael addition.
- Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual C
- Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms. Unknown Source.
- Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones via the Decarboxylative Aryl
- Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Macmillan Group - Princeton University.
- Decarboxylative Cross-coupling Reaction of Amino Acids Using Photoredox C
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society.
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallapho- toredox C
- Dual Photoredox/Ni-Catalyzed Decarboxylative Coupling of α-Amino Acids to Uridine Derivatives.
- Decarboxylative cross-coupling and applications thereof.
- [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses Procedure.
- Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Macmillan Group - Princeton University.
- Proposed mechanism. IrIII=[Ir(dF(CF3)ppy)2(dtbbpy)]PF6,...
- Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. PMC - PubMed Central.
- Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Organic Chemistry Portal.
- Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)
- Enhancing Chemical Synthesis with High-Purity Ir[dFppy]2(dtbbpy)PF6. Unknown Source.
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
- Polymer Chemistry. RSC Publishing.
- Ir(dtbbpy)(ppy)2 PF6 676525-77-2. Sigma-Aldrich.
- Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Princeton University.
- Ir(dFppy)2(dtbbpy) PF6 1072067-44-7. Sigma-Aldrich.
- Photocatalytic synthesis of esters using Ir(dF(CF3)ppy)2(dtbbpy)PF6 as...
- Ir[dFppy]2(dtbbpy)
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- 4. nbinno.com [nbinno.com]
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- 7. Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones via the Decarboxylative Arylation of α-Oxo Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. WO2015153381A2 - Decarboxylative cross-coupling and applications thereof - Google Patents [patents.google.com]
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- 13. Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. powder | Sigma-Aldrich [sigmaaldrich.com]
[Ir(dFppy)2(dtbbpy)]PF6 for alkynylation of carboxylic acids
Topic: Visible-Light Mediated Decarboxylative Alkynylation of Carboxylic Acids using [Ir(dFppy)2(dtbbpy)]PF6
For: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Radical Alkynylation
The introduction of an alkyne moiety into molecular architecture is a cornerstone of modern organic synthesis, materials science, and medicinal chemistry. Traditional methods, while effective, often require harsh conditions or pre-functionalized starting materials. This guide details a state-of-the-art protocol for the direct decarboxylative alkynylation of readily available carboxylic acids, leveraging the power of visible-light photoredox catalysis with the highly efficient iridium complex, this compound. This method stands out for its operational simplicity, mild room-temperature conditions, and broad substrate compatibility, offering a direct route to complex alkynes from simple precursors.[1][2]
Part 1: The "Why": Understanding the Catalytic System
The success of this transformation hinges on the synergistic interplay between three key components: the photocatalyst, the carboxylic acid substrate, and the alkynylating agent. Understanding the role of each is critical for successful application and troubleshooting.
The Photocatalyst: this compound
The heart of the reaction is the iridium(III) complex, specifically bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate. Its photophysical properties are what make this chemistry possible.
-
Visible Light Absorption: This complex strongly absorbs in the visible light spectrum (e.g., blue light), an energy range that typically leaves most organic molecules unperturbed. This selective absorption allows for the precise initiation of the reaction without collateral damage to sensitive functional groups.[3]
-
Long-Lived Excited State: Upon absorbing a photon, the catalyst is promoted to a long-lived triplet excited state ([Ir(III)]). This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst.[3]
-
Single-Electron Transfer (SET): The excited catalyst is a powerful single-electron oxidant. It is capable of abstracting an electron from the carboxylate anion of the starting material, a crucial first step in generating the key radical intermediate.[3][4]
The Substrate: Carboxylic Acids as Radical Precursors
Carboxylic acids are abundant, inexpensive, and stable feedstocks, often derived from biomass.[5] In this catalytic system, they are not mere spectators but are activated to become precursors to alkyl radicals.
-
In Situ Anion Formation: In the presence of a mild base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion has a lower oxidation potential than the parent acid, making it susceptible to oxidation by the photoexcited iridium catalyst.[6]
-
Decarboxylation as a Driving Force: The single-electron oxidation of the carboxylate generates a carboxyl radical. This species is highly unstable and rapidly undergoes decarboxylation (extrusion of CO2) to form a carbon-centered radical.[7] The irreversible loss of gaseous CO2 is a significant thermodynamic driving force for the reaction.
The Alkynylating Agent: Ethynylbenziodoxolones (EBX Reagents)
The final piece of the puzzle is the source of the alkyne. This protocol utilizes ethynylbenziodoxolone (EBX) reagents, a class of hypervalent iodine compounds.[8]
-
Radical Trap: EBX reagents are highly efficient "radical traps."[8] The carbon-centered radical generated from the carboxylic acid readily adds to the alkyne of the EBX reagent.[9]
-
Facile Fragmentation: Following the radical addition, the resulting intermediate fragments, transferring the alkynyl group to the substrate and releasing 2-iodobenzoic acid as a byproduct. This step is rapid and irreversible.[10]
Part 2: The Mechanism of Action
The overall transformation is a cascade of photophysical and chemical steps that seamlessly convert the carboxylic acid to the desired alkyne. The process is initiated by visible light and regenerates the photocatalyst, making it a true catalytic cycle.
Caption: Proposed mechanism for decarboxylative alkynylation.
The Catalytic Cycle Explained:
-
Photoexcitation: The ground-state [Ir(III)] catalyst absorbs a photon of visible light to generate the excited state, *[Ir(III)].[3]
-
Oxidation of Carboxylate: The excited *[Ir(III)] is a potent oxidant and accepts an electron from the carboxylate anion (formed in situ from the carboxylic acid and base). This single-electron transfer (SET) event reduces the catalyst to [Ir(II)] and generates a carboxyl radical.[4][11]
-
Decarboxylation: The unstable carboxyl radical rapidly extrudes a molecule of carbon dioxide (CO2) to form a carbon-centered radical (R•).[7]
-
Radical Alkynylation: The alkyl radical (R•) attacks the ethynylbenziodoxolone (EBX) reagent.[8]
-
Catalyst Regeneration: The resulting intermediate from the alkynylation step is sufficiently oxidizing to regenerate the ground-state [Ir(III)] catalyst from the [Ir(II)] species, thereby closing the catalytic cycle. The intermediate then fragments to yield the final alkyne product and 2-iodobenzoate.
Part 3: The "How": Experimental Protocol
This protocol is a representative procedure adapted from established literature.[1] As with any reaction, optimization may be required for specific substrates.
Materials and Equipment
-
Photocatalyst: this compound (CAS 1072067-44-7)
-
Alkynylating Agent: Ethynylbenziodoxolone (EBX) reagent (e.g., TIPS-EBX)
-
Carboxylic Acid: Substrate of interest (e.g., N-Boc-pipecolic acid)
-
Base: Cesium carbonate (Cs2CO3) or another suitable base.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent.
-
Reaction Vessel: A standard vial or flask equipped with a magnetic stir bar.
-
Light Source: Blue LED lamp (e.g., 40 W, λ ≈ 440-450 nm).
-
Inert Atmosphere: Nitrogen or Argon gas line for degassing.
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, chromatography column).
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the carboxylic acid (0.2 mmol, 1.0 equiv), the EBX reagent (0.3 mmol, 1.5 equiv), this compound (0.002 mmol, 1 mol%), and Cs2CO3 (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous DMSO (2.0 mL).
-
Degassing (Optional but Recommended): For optimal results, particularly with sensitive substrates, degas the reaction mixture by sparging with Argon for 10-15 minutes.
-
Irradiation: Place the reaction vial approximately 5-10 cm from the blue LED light source. Ensure consistent stirring throughout the reaction. A small fan can be used to maintain the reaction at or near room temperature, preventing overheating from the lamp.
-
Reaction Monitoring: The reaction is typically complete within 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate or another suitable organic solvent (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired alkyne.
Part 4: Data and Expected Outcomes
The visible-light mediated decarboxylative alkynylation is compatible with a wide range of carboxylic acids, particularly those that form stabilized radicals upon decarboxylation, such as α-amino and α-oxy acids.
| Entry | Carboxylic Acid Substrate | Alkynylating Agent (EBX) | Product | Yield (%) |
| 1 | N-Boc-Pipecolic Acid | TIPS-EBX | N-Boc-2-(triisopropylsilylethynyl)piperidine | 85 |
| 2 | Tetrahydrofuran-2-carboxylic acid | Phenyl-EBX | 2-(phenylethynyl)tetrahydrofuran | 78 |
| 3 | Cyclohexanecarboxylic acid | TIPS-EBX | (Cyclohexylethynyl)triisopropylsilane | 72 |
| 4 | Phenylacetic acid | TIPS-EBX | (Benzylethynyl)triisopropylsilane | 65 |
| 5 | Adamantane-1-carboxylic acid | Phenyl-EBX | 1-(phenylethynyl)adamantane | 91 |
Yields are representative and adapted from published data for illustrative purposes. Actual yields may vary.[1][3][12]
Part 5: Troubleshooting and Expert Insights
-
Low Yield:
-
Oxygen Contamination: The radical mechanism can be sensitive to oxygen. Ensure the reaction is properly degassed and maintained under a positive pressure of inert gas.
-
Insufficient Light: Check the output of your LED lamp and ensure the reaction vial is placed at an optimal distance.
-
Base Incompatibility: While Cs2CO3 is generally effective, some substrates or silyl-EBX reagents may be sensitive to strong bases. A weaker base or different salt could be beneficial.[1]
-
-
Side Reactions:
-
Substrate Decomposition: If the starting material is unstable, consider lowering the reaction temperature (e.g., using a cooling fan or a cooled plate).
-
EBX Reagent Decomposition: Some EBX reagents are sensitive to moisture or strong bases. Ensure reagents and solvents are anhydrous.
-
-
Causality Behind Choices:
-
Why DMSO? Polar aprotic solvents like DMSO are often used to ensure the solubility of the ionic photocatalyst and the carboxylate salt.
-
Why 1 mol% Catalyst? Iridium photocatalysts are highly efficient. Loadings of 0.5-2 mol% are typically sufficient to achieve good conversion without being cost-prohibitive.
-
Why an Excess of EBX/Base? Using a slight excess of the alkynylating agent and base ensures complete consumption of the limiting carboxylic acid starting material.
-
References
-
Zhou, Q.-Q., Guo, W., Ding, W., Wu, L., Wang, H., & Xiao, W. (2015). Decarboxylative Alkynylation and Carbonylative Alkynylation of Carboxylic Acids Enabled by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 54(38), 11196-11199. [Link]
-
Le Vaillant, F., & Waser, J. (2017). Room-Temperature Decarboxylative Alkynylation of Carboxylic Acids Using Photoredox Catalysis and EBX Reagents. Angewandte Chemie International Edition, 56(6), 1645-1649. [Link]
-
Zuo, Z., & MacMillan, D. W. C. (2014). Merging photoredox and nickel catalysis: decarboxylative cross-coupling of carboxylic acids with vinyl halides. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]
-
Amos, S. G. E., Le Vaillant, F., & Waser, J. (2022). Radical Alkynylations with EthynylBenziodoXolones: from Photocatalysis to Direct Excitation. Chimia, 76(4), 312-315. [Link]
-
Qin, L., Zhang, X., Sun, H., Wu, L., & Wang, H. (2022). Visible-light-induced decarboxylative alkynylation of carboxylic acids in batch and continuous flow. Green Synthesis and Catalysis, 3(4), 415-421. [Link]
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore. Journal of the American Chemical Society, 136(22), 7843-7846. [Link]
-
Vonesch, M., Le Vaillant, F., & Waser, J. (2021). Direct Photoexcitation of Ethynylbenziodoxolones: An Alternative to Photocatalysis for Alkynylation Reactions. Angewandte Chemie International Edition, 60(44), 23827-23833. [Link]
-
Fan, X., et al. (2022). Metallaphotoredox-catalyzed alkynylcarboxylation of alkenes with CO2 and alkynes for expedient access to β-alkynyl acids. Nature Communications, 13(1), 1-10. [Link]
Sources
- 1. Room‐Temperature Decarboxylative Alkynylation of Carboxylic Acids Using Photoredox Catalysis and EBX Reagents [ouci.dntb.gov.ua]
- 2. Room-temperature decarboxylative alkynylation of carboxylic acids using photoredox catalysis and EBX reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative alkynylation and carbonylative alkynylation of carboxylic acids enabled by visible-light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Photoexcitation of Ethynylbenziodoxolones: An Alternative to Photocatalysis for Alkynylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. d-nb.info [d-nb.info]
[Ir(dFppy)2(dtbbpy)]PF6 setup for flow chemistry reactions
Application Note & Protocol
Topic: High-Efficiency Photoredox Reactions in Continuous Flow Using [Ir(dFppy)₂(dtbbpy)]PF₆
Audience: Researchers, scientists, and drug development professionals.
Abstract
Visible-light photoredox catalysis has revolutionized modern organic synthesis, offering mild and selective pathways to construct complex molecular architectures. The iridium(III) complex, [Ir(dFppy)₂(dtbbpy)]PF₆, stands out as a highly efficient photocatalyst due to its favorable photophysical and electrochemical properties. However, scaling batch photochemical reactions presents significant challenges related to light penetration, heat management, and reproducibility. This guide details the transition of reactions involving [Ir(dFppy)₂(dtbbpy)]PF₆ from batch to continuous flow systems. We provide a comprehensive overview of the catalyst, the fundamental principles of its operation, a detailed guide to assembling a flow chemistry setup, and a step-by-step protocol for a representative decarboxylative cross-coupling reaction. This document is designed to empower researchers to leverage the synergistic benefits of a potent photocatalyst with the advanced capabilities of flow chemistry.
The Catalyst: Profile of [Ir(dFppy)₂(dtbbpy)]PF₆
[Ir(dFppy)₂(dtbbpy)]PF₆, or Bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, is a cationic heteroleptic iridium(III) complex. The electron-withdrawing fluorine atoms on the cyclometalating dFppy ligands and the electron-donating tert-butyl groups on the dtbbpy ancillary ligand are crucial for tuning its photophysical and electrochemical properties. This strategic design results in a robust catalyst with high quantum efficiency and stability, making it suitable for a wide range of chemical transformations.[1][2]
Key applications include:
-
Decarboxylative alkynylation of carboxylic acids.[2]
-
Reductive cross-coupling reactions.[3]
-
Atom transfer radical addition (ATRA) of haloalkanes to alkenes.[3]
Physicochemical & Photophysical Properties
The efficacy of a photocatalyst is dictated by its ability to absorb light and its excited-state properties. The key parameters for [Ir(dFppy)₂(dtbbpy)]PF₆ are summarized below.
| Property | Value | Significance |
| CAS Number | 1072067-44-7[2] | Unique identifier for the specific chemical substance. |
| Molecular Formula | C₄₀H₃₆F₁₀IrN₄P[2] | Defines the elemental composition of the catalyst. |
| Molecular Weight | 985.92 g/mol [2] | Essential for accurate preparation of solutions with specific molar concentrations. |
| Appearance | Light yellow to yellow powder[4] | A visual check for the quality and state of the solid catalyst. |
| Absorption Maxima (λₘₐₓ) | ~465 nm[2] | Dictates the optimal wavelength of the light source (e.g., Blue LED) to efficiently generate the excited state. |
| Excited-State Potential | E₁/₂ (Ir³⁺/Ir⁴⁺) ≈ -0.89 V vs SCE | Indicates the reducing power of the excited catalyst. A highly negative potential signifies a potent photo-reductant capable of reducing a wide range of substrates.[5] |
| Excited-State Potential | E₁/₂ (Ir³⁺/Ir²⁺) ≈ +1.21 V vs SCE | Indicates the oxidizing power of the excited catalyst. A highly positive potential signifies a potent photo-oxidant.[5] |
| Excited-State Lifetime (τ) | ~1-2 µs | A long lifetime provides a larger temporal window for the excited catalyst to interact with substrates, increasing reaction efficiency.[6] |
The Mechanism: Harnessing Light for Chemical Transformation
Photoredox catalysis operates on the principle that a photocatalyst (PC), upon absorbing a photon of light, is promoted to an electronically excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than its ground state, enabling it to engage in single-electron transfer (SET) with organic substrates.[6][7] The process can proceed via two primary pathways: the oxidative quenching cycle and the reductive quenching cycle.
Catalytic Cycles
-
Oxidative Quenching Cycle: The excited catalyst (PC*) accepts an electron from a donor substrate (D), generating a reduced form of the catalyst (PC⁻) and an oxidized substrate (D⁺•). The reduced catalyst then donates an electron to an acceptor substrate (A) to generate the final product and regenerate the ground-state catalyst (PC).
-
Reductive Quenching Cycle: The excited catalyst (PC*) donates an electron to an acceptor substrate (A), forming an oxidized catalyst (PC⁺) and a reduced substrate (A⁻•). The oxidized catalyst then accepts an electron from a donor substrate (D) to form the product and regenerate the ground-state catalyst (PC).
The specific pathway depends on the redox potentials of the substrates relative to the photocatalyst.[5]
The Advantage: Transitioning from Batch to Flow Chemistry
While powerful, batch photoredox reactions suffer from inherent limitations. As reaction scale increases, the path length for light to travel through the solution becomes longer, leading to inefficient irradiation of the reaction mixture (the "beer-lambert" problem). Flow chemistry overcomes this by pumping the reaction mixture through narrow-bore tubing, ensuring uniform and efficient light penetration for all molecules.[8]
Key Advantages of Flow Chemistry:
-
Superior Light Penetration: The small internal diameter of flow reactor tubing ensures photons can irradiate the entire reaction volume, drastically improving efficiency and reducing reaction times.[8][9]
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for rapid and precise temperature control, which is critical for reaction selectivity and safety.[9]
-
Improved Safety: Unstable intermediates can be generated and consumed in situ within the small reactor volume, minimizing the risk associated with handling hazardous reagents on a large scale.[10]
-
Scalability and Reproducibility: Scaling up a reaction is achieved by simply running the system for a longer duration ("scaling out") rather than using larger vessels, ensuring high reproducibility from milligram to kilogram scales.[9][11]
Experimental Setup: Assembling a Photoredox Flow Reactor
A basic photoredox flow system can be assembled from standard laboratory components. The design prioritizes precise control over flow rate, residence time, and temperature.
Component Rationale:
-
Pumps (HPLC or Syringe): Provide precise, pulseless flow for accurate control over stoichiometry and residence time.[8]
-
T-Mixer: Ensures rapid and efficient mixing of reagent streams before they enter the reactor.
-
Reactor Tubing: Typically made of chemically inert and transparent fluorinated ethylene propylene (FEP) or perfluoroalkoxy alkane (PFA) tubing. The narrow inner diameter (e.g., 0.8 - 1.6 mm) is critical for light penetration.[12]
-
Light Source: High-power LEDs are ideal as they emit light in a narrow wavelength range, matching the catalyst's absorption maximum, and generate less heat than broad-spectrum lamps.[13]
-
Cooling System: A simple fan or a more sophisticated liquid cooling bath is essential to dissipate heat from the LEDs and maintain a constant reaction temperature.[12]
-
Back-Pressure Regulator (BPR): A BPR (e.g., 10-20 psi) is crucial for maintaining the system in a single liquid phase by preventing solvent outgassing and bubble formation, which can disrupt flow and lead to inconsistent results.[10]
Protocol: Decarboxylative Arylation of an Amino Acid
This protocol provides a representative example of a reaction catalyzed by [Ir(dFppy)₂(dtbbpy)]PF₆, adapted for a flow chemistry setup. This reaction merges photoredox with nickel catalysis.[14]
Reaction: N-Boc-proline + 4-bromo-trifluoromethylbenzene → N-Boc-2-(4-(trifluoromethyl)phenyl)pyrrolidine
Reagents and Equipment
-
Reagents:
-
[Ir(dFppy)₂(dtbbpy)]PF₆ (Photocatalyst)
-
NiCl₂·glyme (Nickel catalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (Ligand)
-
N-Boc-Proline (Substrate 1)
-
1-bromo-4-(trifluoromethyl)benzene (Substrate 2)
-
Cs₂CO₃ (Base)
-
Anhydrous, degassed DMF (Solvent)
-
-
Equipment:
-
Two syringe pumps
-
Gas-tight glass syringes
-
PFA reactor tubing (e.g., 1.0 mm ID, 10 mL total volume)
-
T-mixer and appropriate fittings
-
460-470 nm LED light source
-
Cooling fan or water bath
-
Back-pressure regulator (20 psi)
-
Standard glassware for solution preparation and collection
-
Preparation of Stock Solutions
Note: Prepare all solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as photoredox reactions are often oxygen-sensitive. Use anhydrous, degassed solvent.
-
Solution A (in Syringe A):
-
To a 25 mL volumetric flask, add N-Boc-Proline (e.g., 1.25 mmol, 1.25 equiv.) and Cs₂CO₃ (e.g., 3.0 mmol, 3.0 equiv.).
-
Add anhydrous DMF to the mark to make a 0.05 M solution with respect to the amino acid.
-
-
Solution B (in Syringe B):
-
To a separate 25 mL volumetric flask, add [Ir(dFppy)₂(dtbbpy)]PF₆ (e.g., 0.01 mmol, 0.01 equiv.), NiCl₂·glyme (e.g., 0.1 mmol, 0.1 equiv.), and dtbbpy ligand (e.g., 0.1 mmol, 0.1 equiv.).
-
Add 1-bromo-4-(trifluoromethyl)benzene (e.g., 1.0 mmol, 1.0 equiv.).
-
Add anhydrous DMF to the mark to make a 0.04 M solution with respect to the aryl bromide.
-
Flow Reactor Operation: Step-by-Step
-
System Assembly: Assemble the flow reactor as shown in the diagram above. Ensure all fittings are secure.
-
Priming: Flush the entire system with the reaction solvent (DMF) for several minutes to remove any air.
-
Set Flow Rates: To achieve a 1.25:1 ratio of Solution A to Solution B, set the flow rates accordingly.
-
Pump A Flow Rate: 0.125 mL/min
-
Pump B Flow Rate: 0.100 mL/min
-
Total Flow Rate: 0.225 mL/min
-
-
Calculate Residence Time: Residence time (tᵣ) is the time the reaction mixture spends under irradiation. It is the key parameter that replaces "reaction time" in batch chemistry.[8]
-
tᵣ = Reactor Volume / Total Flow Rate
-
tᵣ = 10 mL / 0.225 mL/min ≈ 44.4 minutes
-
-
Initiate Reaction:
-
Start pumping both solutions A and B into the reactor.
-
Once the system is filled with the reaction mixture, turn on the LED light source and the cooling system.
-
-
Equilibration: Allow the system to run for at least two residence times (approx. 90 minutes) to reach a steady state before collecting the product. Discard this initial output.
-
Product Collection: Once at steady state, collect the output from the BPR into a flask containing a quench solution (e.g., saturated aq. NH₄Cl).
-
Shutdown: After collection, flush the entire system thoroughly with clean solvent to prevent clogging.
Work-up and Analysis
-
Transfer the collected and quenched reaction mixture to a separatory funnel.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Analyze the product by ¹H NMR, ¹³C NMR, and LC-MS to determine yield and purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Clogging/Precipitation | Poor solubility of reagents or base (Cs₂CO₃).[11] | Decrease concentrations. Use a more soluble base if possible. Flush the system immediately with solvent. Install an inline filter. |
| Low Conversion/Yield | Insufficient residence time. Low light intensity. Oxygen contamination. | Decrease the flow rate to increase residence time. Check LED output. Ensure all solutions were properly degassed. |
| Inconsistent Results | Unstable flow rates. Temperature fluctuations. Bubble formation. | Check pumps for leaks or bubbles. Improve cooling efficiency. Ensure the BPR is functioning correctly to prevent outgassing.[10] |
| Catalyst Degradation | Photodegradation over long runs. Incompatible substrates. | Decrease catalyst loading if possible. Ensure the reaction media is inert. Check for solvent or substrate impurities.[6] |
Safety and Handling
-
Chemical Safety: [Ir(dFppy)₂(dtbbpy)]PF₆, like many organometallic compounds, should be handled with care.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle the solid powder in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) before use.[16][17]
-
Flow Reactor Safety: Flow systems can operate under pressure. Always check fittings for leaks before starting a reaction. Use a blast shield, especially when working with high-energy intermediates or at elevated temperatures.[10]
-
Photochemical Hazards: High-intensity LEDs can cause eye damage. Never look directly at the light source. Ensure the reactor is housed in an opaque or light-blocking enclosure.
Conclusion
The combination of the highly efficient [Ir(dFppy)₂(dtbbpy)]PF₆ photocatalyst with the robust and scalable platform of continuous flow chemistry offers a powerful strategy for modern organic synthesis. This approach overcomes the primary limitations of batch photochemistry, enabling reproducible, efficient, and safe production of valuable chemical entities. By understanding the core principles of the catalyst, the mechanism, and the flow setup, researchers can unlock new possibilities in drug discovery and process development.
References
-
Proposed mechanism. IrIII=[Ir(dF(CF3)ppy)2(dtbbpy)]PF6, PMP=p‐methoxylphenyl, Tol = p‐methylphenyl. ResearchGate. Available from: [Link]
-
McQueen, C. A. et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ACS Central Science. Available from: [Link]
-
PhotoRedOx Setup. HepatoChem. Available from: [Link]
-
SAFETY DATA SHEET Iridium (pieces). CDN. Available from: [Link]
-
Gemoets, H. P. L. et al. (2016). The Development of Visible-Light Photoredox Catalysis in Flow. Chemical Society Reviews. Available from: [Link]
-
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. (2024). RSC Publishing. Available from: [Link]
-
Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021). Macmillan Group, Princeton University. Available from: [Link]
-
The Tandem Photoredox Catalysis Mechanism of [Ir(ppy) 2 (dtb-bpy)] + Enabling Access to Energy Demanding Organic Substrates. (2019). ResearchGate. Available from: [Link]
-
Parallel and Flow Photoredox Chemistry Enabled by Advanced Temperature-Controlled Photoreactors. (2022). ACS Publications. Available from: [Link]
-
IRIDIUM (-191, -193) Safety Data Sheet. (2013). Purdue University. Available from: [Link]
-
Enhancing Chemical Synthesis with High-Purity Ir[dFppy]2(dtbbpy)PF6. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
photocatalyst [Ir(Fppy) 2 (dtbbpy)]PF 6. ResearchGate. Available from: [Link]
-
Britton, J. et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – A European Journal. Available from: [Link]
-
Iridium (Ir-192) Safety Information. University of North Carolina at Chapel Hill. Available from: [Link]
-
Material Safety Data Sheet IR-192. SPEC. Available from: [Link]
-
Synthesis, crystal structure and light-physical properties of [Ir(dfppy)2( dtbbpy)]+PF6- complex. (2019). Journal of Functional Materials and Devices. Available from: [Link]
-
192Ir Safety Data Sheet. Radsol. Available from: [Link]
-
[Ir(dFppy)2(dtbbpy)]PF6 product page. Cenmed Enterprises. Available from: [Link]
-
Modern flow chemistry – prospect and advantage. (2023). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Photocatalytic synthesis of esters using Ir(dF(CF3)ppy)2(dtbbpy)PF6 as catalyst. (2022). ResearchGate. Available from: [Link]
Sources
- 1. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [chemicalbook.com]
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- 3. powder | Sigma-Aldrich [sigmaaldrich.com]
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- 6. pubs.rsc.org [pubs.rsc.org]
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- 8. The Development of Visible-Light Photoredox Catalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: [Ir(dFppy)₂(dtbbpy)]PF₆ in Advanced Polymer Synthesis and Modification
Introduction: A New Light for Polymer Chemistry
The field of polymer science is in a constant state of evolution, driven by the demand for materials with precisely controlled architectures, functionalities, and properties. Traditional polymerization methods, while foundational, often require harsh conditions and offer limited control over the final polymer structure. The advent of photoredox catalysis has revolutionized this landscape, enabling the synthesis of complex macromolecules under mild, visible-light irradiation.
At the forefront of this revolution is the iridium-based photocatalyst, [Ir(dFppy)₂(dtbbpy)]PF₆ (Iridium(III) bis hexafluorophosphate). This complex has emerged as a powerhouse in both small-molecule synthesis and polymer chemistry due to its exceptional photophysical and electrochemical properties.[1] Its strong absorption in the visible spectrum, long-lived excited state, and potent redox capabilities allow it to mediate a wide range of radical-based transformations with unprecedented precision.[1][2]
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms and practical applications of [Ir(dFppy)₂(dtbbpy)]PF₆. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for two of the most significant controlled radical polymerization techniques—Photoinduced Atom Transfer Radical Polymerization (Photo-ATRP) and Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation Chain-Transfer (PET-RAFT) polymerization—as well as strategies for post-polymerization modification.
Physicochemical and Catalytic Properties
The efficacy of [Ir(dFppy)₂(dtbbpy)]PF₆ stems from a unique combination of its constituent ligands. The cyclometalating 2-(2,4-difluorophenyl)pyridine (dFppy) ligands and the ancillary 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand work in concert to tune the complex's photophysical and electrochemical characteristics.[3] This precise tuning is critical for its function as a versatile photoredox catalyst.
| Property | Value | Source |
| Chemical Formula | C₄₀H₃₆F₁₀IrN₄P | [4] |
| Molecular Weight | 985.92 g/mol | |
| Appearance | Yellow to orange powder/crystals | [4] |
| Absorption Max (λₘₐₓ) | ~465 nm (in MeCN) | [4] |
| Emission Max (λₑₘ) | ~500 nm (Green Emission) | [3] |
| Excited State Potential | E₁/₂ [Ir(IV)/Ir(III)] ≈ +0.96 V vs SCE | [1] (Note: Potentials are highly dependent on specific complex and conditions) |
| Ground State Potential | E₁/₂ [Ir(IV)/Ir(III)] ≈ +1.21 V vs SCE | [1] (Note: Potentials are highly dependent on specific complex and conditions) |
| Excited State Lifetime | Long-lived, facilitating bimolecular reactions | [5][6] |
Core Mechanism: The Photoredox Catalytic Cycle
The catalytic activity of [Ir(dFppy)₂(dtbbpy)]PF₆ is initiated by the absorption of visible light (typically from a blue LED source), which promotes the catalyst from its ground state, [Ir(III)], to a potent, long-lived triplet excited state, *[Ir(III)].[2] This excited state is a powerful single-electron transfer (SET) agent, capable of acting as both a reductant and an oxidant, thereby opening up two primary catalytic pathways: reductive and oxidative quenching cycles.
-
Reductive Quenching: The excited *[Ir(III)] catalyst is quenched by a sacrificial electron donor (e.g., an amine), generating a highly reducing [Ir(II)] species. This [Ir(II)] complex can then reduce a substrate to generate a radical intermediate, regenerating the ground state [Ir(III)] catalyst to complete the cycle.
-
Oxidative Quenching: The excited *[Ir(III)] catalyst is quenched by an electron acceptor (the substrate), which is reduced to a radical intermediate. This process generates a strongly oxidizing [Ir(IV)] species, which can then oxidize a sacrificial reductant to close the catalytic loop and return the catalyst to its [Ir(III)] ground state.
Caption: Mechanism of Photo-ATRP using an Iridium Photocatalyst.
Protocol 4.1: Synthesis of Poly(methyl methacrylate) (PMMA) via Photo-ATRP
This protocol describes a typical Photo-ATRP of methyl methacrylate (MMA) using [Ir(dFppy)₂(dtbbpy)]PF₆ as the photocatalyst.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
[Ir(dFppy)₂(dtbbpy)]PF₆
-
Anisole (or other suitable solvent)
-
Nitrogen or Argon gas for degassing
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 460 nm, 5-10 W)
-
Syringes for liquid transfer
Procedure:
-
Catalyst Complex Preparation: In a Schlenk flask, add CuBr₂ (e.g., 2.2 mg, 0.01 mmol, 100 ppm relative to monomer) and TPMA (e.g., 5.8 mg, 0.02 mmol).
-
Photocatalyst Addition: Add [Ir(dFppy)₂(dtbbpy)]PF₆ (e.g., 0.5 mg, 0.0005 mmol, 5 ppm relative to monomer).
-
Component Addition: Add anisole (5 mL), MMA (5 mL, 46.7 mmol, 1 equivalent), and the initiator EBiB (73 µL, 0.5 mmol, 1/93 equivalent).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. This step is critical as oxygen can quench the catalyst's excited state and terminate radical chains.
-
Reaction Initiation: Place the flask before the blue LED light source, ensuring consistent irradiation. A fan may be used to maintain room temperature. Begin vigorous stirring.
-
Monitoring: Take aliquots periodically via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by Gel Permeation Chromatography - GPC).
-
Termination: Once the desired conversion is reached (e.g., after 6-12 hours), turn off the light source. Expose the reaction mixture to air to quench the polymerization by oxidizing the Cu(I) species.
-
Purification: Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper and iridium catalysts. Precipitate the purified polymer in cold methanol, filter, and dry under vacuum.
Expected Outcome: The procedure should yield PMMA with a predictable molecular weight (based on the monomer-to-initiator ratio) and a low dispersity (Đ < 1.2), demonstrating the "living" nature of the polymerization.
Application II: Photoinduced Electron/Energy Transfer (PET)-RAFT Polymerization
PET-RAFT polymerization is another premier controlled radical polymerization method that uses light to mediate the RAFT process. [7][8]Unlike thermally initiated RAFT, which requires high temperatures, PET-RAFT can be conducted at room temperature, making it suitable for temperature-sensitive monomers and biological applications. [9]In this process, the excited photocatalyst, *[Ir(III)], activates the RAFT agent (a thiocarbonylthio compound) either through a reductive or oxidative pathway, initiating polymerization. [9] Causality Behind the Method: The key advantage of PET-RAFT is the external temporal and spatial control afforded by light. [8]The photocatalyst essentially acts as a light-activated radical initiator. In the reductive pathway, the photocatalyst reduces the RAFT agent, which then fragments to produce a carbon-centered radical that initiates polymerization. The process maintains the core RAFT equilibrium, ensuring control over polymer growth. This method avoids the need for conventional thermal initiators (like AIBN), which generate radicals continuously, offering a more "on-demand" approach to polymerization.
Caption: Simplified mechanism of PET-RAFT polymerization.
Protocol 5.1: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) via PET-RAFT
This protocol details the synthesis of a temperature-responsive polymer, PNIPAM, using PET-RAFT, which is ideal for this monomer as it avoids thermal initiation.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar RAFT agent
-
[Ir(dFppy)₂(dtbbpy)]PF₆
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas for degassing
-
Vials with septa
-
Magnetic stirrer and stir bars
-
Blue LED light source (e.g., 460 nm)
Procedure:
-
Stock Solution: Prepare a stock solution of the photocatalyst [Ir(dFppy)₂(dtbbpy)]PF₆ in DMSO (e.g., 0.5 mg/mL).
-
Reaction Setup: In a vial, dissolve NIPAM (e.g., 565 mg, 5 mmol, 250 eq.), and CPADB (e.g., 5.6 mg, 0.02 mmol, 1 eq.).
-
Solvent and Catalyst: Add DMSO (2.5 mL) and the required volume of the photocatalyst stock solution (e.g., 50 µL for a final concentration of ~25 µg/mL).
-
Degassing: Seal the vial with a septum and degas the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Initiation: Place the vial in front of the blue LED light source and begin stirring. The reaction is typically conducted at room temperature.
-
Monitoring and Termination: Monitor the polymerization by taking samples as described in Protocol 4.1. To terminate, turn off the light and expose the reaction to air.
-
Purification: Precipitate the polymer in cold diethyl ether, re-dissolve in a minimal amount of THF, and re-precipitate to remove unreacted monomer and catalyst. Filter and dry the final polymer under vacuum.
Expected Outcome: This method produces well-defined PNIPAM with low dispersity (Đ < 1.25). The retention of the thiocarbonylthio end-group allows for further chain extension to create block copolymers, a key feature of living polymerizations.
Application III: Post-Polymerization Modification
The ability of [Ir(dFppy)₂(dtbbpy)]PF₆ to generate reactive radical intermediates under mild conditions makes it an excellent tool for modifying existing polymers. [10]This allows for the introduction of new functional groups onto a polymer backbone or at its chain ends, creating materials with tailored properties for applications in drug delivery, surface science, and diagnostics.
Workflow Concept: A common strategy involves the photocatalytic generation of a radical from a small molecule precursor in the presence of a polymer containing reactive sites. For example, a polymer with pendant vinyl groups can undergo radical addition, or a polymer with a suitable chain-end can be re-activated for coupling reactions.
Sources
- 1. Recent Advances on Visible Light Metal-Based Photocatalysts for Polymerization under Low Light Intensity [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ir(dfppy)<sub>2</sub>(dtbbpy)<sup>+</sup>PF<sub>6</sub><sup>-</sup>铱配合物的合成、晶体结构及光物理性能测试 [jfmd.net.cn]
- 4. [Ir(dFppy)2(dtbbpy)]PF6 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Iridium Photocatalysts in Free Radical Photopolymerization under Visible Lights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Iridium Photocatalysts in Free Radical Photopolymerization under Visible Lights - ACS Macro Letters - Figshare [figshare.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. PET-RAFT polymerisation: towards green and precision polymer manufacturing - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. New Light in Polymer Science: Photoinduced Reversible Addition-Fragmentation Chain Transfer Polymerization (PET-RAFT) as Innovative Strategy for the Synthesis of Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recyclable iridium-containing copolymers for homogeneous photoredox catalysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01391C [pubs.rsc.org]
Application Notes and Protocols for [Ir(dFppy)2(dtbbpy)]PF6 in Dearomative Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity through Photoredox Catalysis
Dearomatization reactions represent a powerful strategy in modern organic synthesis, transforming readily available flat, aromatic compounds into complex, three-dimensional scaffolds.[1] These sp³-rich architectures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products.[2] Visible-light photoredox catalysis has emerged as a mild and efficient method to drive these challenging transformations, which are often thermodynamically and kinetically demanding under thermal conditions.[1][3]
This guide focuses on the application of the iridium-based photocatalyst, [Ir(dFppy)₂(dtbbpy)]PF₆ (Iridium(III) bis hexafluorophosphate), in dearomative cycloaddition reactions. While this specific catalyst is part of a broader family of highly effective iridium photosensitizers, this document provides a detailed protocol and mechanistic insights to guide researchers in leveraging its unique photocatalytic properties for the synthesis of novel polycyclic frameworks.
Mechanism of Action: A Triplet Energy Transfer Pathway
The dearomative cycloaddition reactions facilitated by iridium photocatalysts, including [Ir(dFppy)₂(dtbbpy)]PF₆, typically proceed through a triplet energy transfer (EnT) mechanism rather than a single-electron transfer (SET) pathway.[1][2][3] The process can be outlined as follows:
-
Photoexcitation: The iridium(III) complex absorbs visible light (typically blue light), promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a long-lived, catalytically active triplet state (*[Ir(III)]³).
-
Triplet Energy Transfer: The excited triplet state of the photocatalyst collides with the aromatic substrate (e.g., a naphthalene or indole derivative). If the triplet energy of the photocatalyst is greater than that of the aromatic substrate, an energy transfer occurs, generating the ground state iridium(III) catalyst and the aromatic substrate in its triplet excited state.
-
Cycloaddition: The excited triplet state of the aromatic substrate then undergoes the desired [4+2] or [2+2] cycloaddition with an alkene partner to form the dearomatized product.
-
Catalyst Regeneration: The iridium(III) catalyst is regenerated in its ground state and can participate in another catalytic cycle.
This energy transfer mechanism avoids the generation of radical ions, often leading to cleaner reactions and higher selectivity compared to redox-mediated pathways.[3]
Caption: General mechanism for photocatalytic dearomative cycloaddition via triplet energy transfer.
Experimental Protocol: Intermolecular Dearomative [4+2] Cycloaddition of Naphthalenes
The following is a representative protocol for the intermolecular dearomative [4+2] cycloaddition of a naphthalene derivative with a styrene derivative, adapted from a procedure utilizing a closely related iridium photocatalyst.[1] Researchers should optimize conditions for their specific substrates.
Materials and Equipment
-
Photocatalyst: [Ir(dFppy)₂(dtbbpy)]PF₆ (1-2 mol%)
-
Substrates: Naphthalene derivative (1.0 equiv.), Styrene derivative (2.0-3.0 equiv.)
-
Solvent: Anhydrous and degassed acetonitrile (MeCN) or chloroform (CHCl₃) (0.1 M)
-
Reaction Vessel: Schlenk tube or a vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Light Source: Blue LED lamp (455 nm), placed a few centimeters from the reaction vessel
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube or vial under an inert atmosphere (N₂ or Ar), add the naphthalene derivative (e.g., 0.2 mmol, 1.0 equiv.), [Ir(dFppy)₂(dtbbpy)]PF₆ (e.g., 0.004 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent (2.0 mL to achieve 0.1 M concentration) via syringe.
-
Add the styrene derivative (e.g., 0.4 mmol, 2.0 equiv.) via syringe and seal the vessel.
-
-
Degassing (Optional but Recommended):
-
For optimal results, particularly with sensitive substrates, further degas the reaction mixture using the freeze-pump-thaw method:
-
Freeze the reaction mixture in a liquid nitrogen bath.
-
Evacuate the vessel under high vacuum.
-
Thaw the mixture while maintaining the vacuum, allowing dissolved gases to escape.
-
Backfill with the inert gas. Repeat this cycle two more times.
-
-
-
Irradiation:
-
Place the sealed reaction vessel approximately 2-5 cm from the blue LED lamp.
-
To maintain a constant temperature (typically room temperature), use a fan to cool the apparatus.
-
Stir the reaction mixture vigorously and irradiate for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, turn off the light source.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired dearomatized cycloadduct.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Data Presentation: Substrate Scope and Yields
The following table summarizes representative results for the dearomative [4+2] cycloaddition of various naphthalenes and styrenes, adapted from the literature for a similar iridium photocatalyst.[1] Yields and diastereomeric ratios (d.r.) are indicative and may vary depending on the specific reaction conditions and substrates.
| Entry | Naphthalene Derivative (1.0 equiv.) | Styrene Derivative (2.0 equiv.) | Product Yield (%) | d.r. (endo:exo) |
| 1 | 2-Acetylnaphthalene | Styrene | 98 | 2:1 |
| 2 | 2-Acetylnaphthalene | 4-Methylstyrene | 95 | 2.5:1 |
| 3 | 2-Acetylnaphthalene | 4-Methoxystyrene | 92 | 3:1 |
| 4 | 2-Acetylnaphthalene | 4-Chlorostyrene | 96 | 1.5:1 |
| 5 | Methyl 2-naphthoate | Styrene | 85 | 2:1 |
| 6 | 2-Naphthonitrile | Styrene | 78 | 1.8:1 |
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure the solvent is anhydrous and thoroughly degassed. Oxygen can quench the excited state of the photocatalyst.
-
Increase the catalyst loading (up to 5 mol%).
-
Increase the equivalents of the alkene coupling partner.
-
Verify the light source is emitting at the correct wavelength and is of sufficient intensity.
-
-
Poor Selectivity:
-
Solvent choice can influence selectivity. For some substrates, less polar solvents like toluene may be beneficial.[3]
-
Lowering the reaction temperature may improve diastereoselectivity.
-
-
No Reaction:
-
Confirm that the triplet energy of the photocatalyst is sufficient to excite the aromatic substrate. [Ir(dFppy)₂(dtbbpy)]PF₆ has a high triplet energy, making it suitable for many arenes, but this should be considered for particularly challenging substrates.
-
Check for potential quenching pathways. Some functional groups on the substrates can interfere with the photocatalytic cycle.
-
Safety Precautions
-
Iridium complexes are precious metal catalysts and should be handled with care to avoid waste.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
High-intensity light sources can be harmful to the eyes. Use appropriate protective eyewear.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
[Ir(dFppy)₂(dtbbpy)]PF₆ is a powerful photocatalyst for mediating dearomative cycloaddition reactions under mild, visible-light-driven conditions. Its high triplet energy enables the activation of a range of aromatic substrates through an energy transfer mechanism, providing access to complex, sp³-rich polycyclic structures. The representative protocol and insights provided herein serve as a valuable starting point for researchers in organic synthesis and drug discovery to explore the synthetic potential of this versatile catalyst.
References
-
Brasholz, M., et al. (2015). Iridium(III) Photocatalysis: A Visible-Light-Induced Dearomatizative Tandem [4+2] Cyclization to Furnish Benzindolizidines. Chemistry. [Link]
-
Oderinde, M. S., et al. (2021). Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition of Heterocycles for Building Molecular Complexity. The Journal of Organic Chemistry. [Link]
-
Strieth-Kalthoff, F., et al. (2020). Dearomative Cycloadditions Utilizing an Organic Photosensitizer: An Alternative to Iridium Catalysis. Organic Letters. [Link]
-
Rai, P., et al. (2021). Intermolecular Dearomative [4+2] Cycloaddition of Naphthalenes via Visible-Light Energy-Transfer-Catalysis. ResearchGate. [Link]
-
Brimble, M. A., et al. (2012). Iridium-catalyzed intramolecular [4 + 2] cycloadditions of alkynyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
Giustiniano, M., et al. (2021). The late stage functionalization (LSF) of complex biorelevant compounds. Chemical Society Reviews. [Link]
-
Yoon, T. P., et al. (2018). Dearomative [2+2] cycloaddition of alkynes with alkenes through visible-light photocatalysis. UNIST Scholarly Works. [Link]
-
Jie, K. (Ed.). (2017). Privileged Structures In Drug Discovery : Medicinal Chemistry And Synthesis. VDOC.PUB. [Link]
Sources
Unlocking Molecular Complexity: Application Notes and Protocols for [Ir(dFppy)2(dtbbpy)]PF6 in Late-Stage Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics and functional molecules, the ability to modify complex chemical structures in the final stages of a synthetic sequence is paramount. This strategy, known as late-stage functionalization (LSF), offers a powerful avenue to rapidly generate analogues, explore structure-activity relationships (SAR), and optimize drug-like properties without the need for laborious de novo synthesis.[1][2] At the forefront of enabling technologies for LSF is the field of photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes under remarkably mild conditions.[3][4]
This technical guide focuses on the application of the highly efficient iridium-based photocatalyst, [Ir(dFppy)2(dtbbpy)]PF6 , in late-stage functionalization. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for key transformations, and offer insights into the rationale behind experimental design, empowering researchers to harness the full potential of this versatile catalyst.
The Catalyst: this compound - A Potent Tool for Photoredox Catalysis
This compound, systematically named (bis(2-(2,4-difluorophenyl)pyridine))(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, is a cationic iridium(III) complex that has gained significant traction in organic synthesis.[5][6] Its robust photophysical and electrochemical properties make it an exceptional photocatalyst for a range of transformations relevant to late-stage functionalization.
| Property | Value | Significance in Photoredox Catalysis |
| Molar Mass | 985.92 g/mol | Essential for accurate reagent measurement. |
| Appearance | Yellow crystalline powder | Physical characteristic for identification. |
| Absorption Maximum (λmax) | ~465 nm | Efficiently absorbs energy from common blue LED light sources.[6] |
| Emission Maximum (λem) | ~500 nm | Corresponds to the energy of the excited state.[7] |
| Excited-State Potential (E*ox) | High | The fluorinated 'dFppy' ligands make the excited state a potent oxidant, capable of oxidizing a wide range of substrates. |
The key to the enhanced reactivity of this compound lies in the presence of the difluorophenylpyridine (dFppy) ligands. The electron-withdrawing fluorine atoms increase the oxidation potential of the excited iridium complex, making it a more powerful oxidant compared to its non-fluorinated counterpart, [Ir(ppy)2(dtbbpy)]PF6. This heightened oxidizing power is crucial for initiating catalytic cycles with challenging substrates often encountered in late-stage functionalization scenarios.
Core Mechanism: The Photoredox Catalytic Cycle
The power of this compound in late-stage functionalization stems from its ability to engage in photoredox catalytic cycles. The general mechanism can be initiated through either an oxidative or reductive quenching pathway. For many late-stage functionalization reactions, such as decarboxylative functionalizations, the oxidative quenching cycle is operative.
Caption: Generalized Oxidative Quenching Cycle for this compound.
The process unfolds as follows:
-
Photoexcitation: The ground-state [Ir(III)] complex absorbs a photon of visible light, promoting it to a long-lived, electronically excited state, *[Ir(III)].
-
Single-Electron Transfer (SET): The highly oxidizing *[Ir(III)] species accepts an electron from a suitable electron donor (the substrate or a sacrificial reductant), generating the reduced [Ir(II)] complex and a radical cation of the donor.
-
Catalyst Regeneration and Substrate Functionalization: The potent reducing agent, [Ir(II)], then donates an electron to another species in the reaction, regenerating the ground-state [Ir(III)] catalyst and allowing the catalytic cycle to continue. This electron transfer event often generates a radical intermediate from the substrate, which then undergoes the desired bond-forming reaction.
Application Note: Late-Stage Decarboxylative Alkynylation of Carboxylic Acids
One of the most powerful applications of this compound in late-stage functionalization is the decarboxylative alkynylation of carboxylic acids.[6][8] This transformation is particularly valuable as it allows for the installation of an alkyne moiety, a versatile functional group in drug discovery, directly from a common carboxylic acid handle present in many drug molecules and natural products.
Caption: Workflow for Decarboxylative Alkynylation.
This method is highly attractive due to its mild reaction conditions and broad functional group tolerance, making it suitable for structurally complex and sensitive substrates.
Protocol: General Procedure for Late-Stage Decarboxylative Alkynylation
This protocol is a general guideline and may require optimization for specific substrates. It is adapted from established procedures for similar transformations.
Materials:
-
Carboxylic acid-containing substrate (e.g., a drug molecule like Celecoxib or Ibuprofen)
-
This compound (1-2 mol%)
-
Alkynylating agent (e.g., an ethynylbenziodoxolone (EBX) reagent, 1.2-1.5 equiv.)
-
Base (e.g., a mild organic base like 2,6-lutidine, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Reaction vessel (e.g., a Schlenk tube or a vial with a screw cap and septum)
-
Blue LED light source (e.g., Kessil lamp or a commercial photoreactor)
-
Stir plate and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid substrate (1.0 equiv.), this compound (0.01-0.02 equiv.), the alkynylating agent (1.2-1.5 equiv.), and the base (2.0 equiv.) to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1 M).
-
Degassing (Optional but Recommended): If the reaction was not set up in a glovebox, degas the reaction mixture by sparging with an inert gas for 10-15 minutes.
-
Irradiation: Place the reaction vessel on the stir plate and begin vigorous stirring. Position the blue LED light source approximately 5-10 cm from the reaction vessel. Ensure the reaction is cooled, if necessary, with a fan to maintain room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Self-Validating System:
-
Control Experiments: To ensure the reaction is proceeding via the intended photoredox pathway, run control experiments in the absence of the photocatalyst and light. No product formation should be observed.
-
Substrate and Reagent Purity: The success of the reaction is highly dependent on the purity of the starting materials and the exclusion of oxygen and water. Use freshly purified solvents and high-purity reagents.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 5 mol%), adjusting the base, or screening different solvents. The choice of alkynylating agent can also significantly impact the efficiency.
-
Substrate Decomposition: For particularly sensitive substrates, consider lowering the reaction temperature or using a less intense light source.
-
Fluorinated Ligands Matter: The use of this compound is often crucial for the successful functionalization of electron-rich or easily oxidizable substrates, where less oxidizing photocatalysts may fail.
Conclusion
This compound has emerged as a powerful and versatile photocatalyst for late-stage functionalization, enabling the introduction of valuable chemical motifs into complex molecules under mild and controlled conditions. The decarboxylative alkynylation protocol detailed herein serves as a practical example of its utility. By understanding the underlying photoredox mechanisms and the key role of the fluorinated ligands, researchers can confidently apply this catalyst to accelerate the discovery and development of new chemical entities.
References
-
Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. [Link]
-
Douglas, J. J., Albright, H., & Sevrin, M. J. (2019). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 1037-1050. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical reviews, 113(7), 5322-5363. [Link]
-
Shaw, M. H., Twilton, J., & MacMillan, D. W. (2016). Photoredox catalysis in organic chemistry. The Journal of organic chemistry, 81(16), 6898-6926. [Link]
-
Narayan, A. R., & Stephenson, C. R. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis. Angewandte Chemie International Edition, 53(19), 4802-4806. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ir[dFppy]2(dtbbpy)PF6: Key Catalytic Applications and Where to Buy. [Link]
-
Le Vaillant, F., & Waser, J. (2017). Room-temperature decarboxylative alkynylation of carboxylic acids using photoredox catalysis and EBX reagents. Organic letters, 19(6), 1430-1433. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Yan, C., Li, J., & Chang, Q. (2019). Synthesis, crystal structure and light-physical properties of [Ir (dfppy) 2 (dtbbpy)]+ PF6-complex. Journal of Functional Materials and Devices, 25(2), 117-123. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic photoredox catalysis. Chemical reviews, 116(17), 10075-10166. [Link]
-
Skubi, K. L., Blum, T. R., & Yoon, T. P. (2016). Dual catalysis strategies in photochemical synthesis. Chemical reviews, 116(17), 10035-10074. [Link]
-
Xuan, J., & Xiao, W. J. (2015). Visible-light photoredox catalysis. Angewandte Chemie International Edition, 54(23), 6822-6825. [Link]
-
Zhou, Q. Q., & Yu, J. Q. (2018). The growing impact of C–H functionalization in organic synthesis. Nature Reviews Chemistry, 2(6), 1-15. [Link]
-
Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., & Thomas, A. W. (2018). An overview of late-stage functionalization in today's drug discovery. Journal of medicinal chemistry, 61(17), 7723-7761. [Link]
-
Giustiniano, M., Boruah, M., & Novellino, E. (2021). Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds. Chemical Society Reviews, 50(2), 766-897. [Link]
-
Lowry, M. S., Goldsmith, J. I., Slinker, J. D., Rohl, R., Pascal Jr, R. A., & Bernhard, S. (2005). Single-layer electroluminescent devices and photoinduced hydrogen production from an ionic iridium (III) complex. Chemistry of Materials, 17(23), 5712-5719. [Link]
Sources
- 1. powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage functionalization of biologically active heterocycles through photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Late-Stage Diversification of Biologically Active Molecules via Chemoenzymatic C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: [Ir(dFppy)₂(dtbbpy)]PF₆ Synthesis
Welcome to the technical support resource for the synthesis of the photocatalyst [Ir(dFppy)₂(dtbbpy)]PF₆. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low reaction yields, during the preparation of this critical iridium(III) complex. The following content is structured in a question-and-answer format to directly address common issues, providing not only solutions but also the underlying scientific rationale to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My overall yield for [Ir(dFppy)₂(dtbbpy)]PF₆ is significantly lower than reported values. What are the most common culprits?
Low overall yield is typically traced back to one of three areas:
-
Purity and Stoichiometry of Precursors: The entire synthesis is highly sensitive to the quality of the starting materials. This includes the iridium(III) chloride hydrate, the cyclometalating ligand (dFppy), and the ancillary ligand (dtbbpy).
-
Inefficient Dimer Formation: The synthesis proceeds through a chloro-bridged dimer intermediate, [(dFppy)₂Ir(μ-Cl)]₂. The yield of this first step is often modest (around 38-40% in reported procedures) and is a critical bottleneck that dictates the maximum possible overall yield[1][2].
-
Incomplete Ligand Exchange or Product Precipitation: The final step, where the dimer is cleaved by dtbbpy and the product is precipitated as a PF₆⁻ salt, can suffer from incomplete reaction or significant product loss during workup and purification due to solubility issues.
Q2: How critical is maintaining an inert atmosphere during the reaction?
It is absolutely critical. While the final complex is noted to be air and moisture stable[3], the high-temperature conditions (120-150 °C) used during the synthesis make the reaction susceptible to oxidation. The presence of oxygen can lead to the degradation of ligands and the iridium complex intermediates, resulting in the formation of undesired byproducts and a significant reduction in yield[4]. All steps should be performed under a dry, inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Q3: The color of my reaction mixture or final product looks wrong. What does this indicate?
Color is an excellent diagnostic tool in this synthesis.
-
Dimer Formation Step: A successful reaction forming the [(dFppy)₂Ir(μ-Cl)]₂ dimer should result in a bright yellow solid[1][2]. A dull yellow or brownish suspension can indicate an incomplete reaction or the presence of contaminants[5].
-
Final Product: The target complex, [Ir(dFppy)₂(dtbbpy)]PF₆, should be a bright, vibrant yellow solid[1][3]. If your product appears orange, brown, or dull, it is likely contaminated with unreacted dimer or other iridium-containing byproducts.
Deep Dive Troubleshooting Guide
This section provides a detailed, step-by-step analysis of the synthetic workflow, highlighting potential pitfalls and solutions.
Workflow Overview: Synthesis of [Ir(dFppy)₂(dtbbpy)]PF₆
Caption: Synthetic workflow for [Ir(dFppy)₂(dtbbpy)]PF₆.
Part 1: Troubleshooting the Dimer Synthesis ([(dFppy)₂Ir(μ-Cl)]₂)
Q: My isolated yield of the chloro-bridged dimer is extremely low (<30%). How can I improve this?
A: This is a common and critical issue. The dimer formation is foundational to the entire synthesis. Let's break down the key parameters.
-
Causality: The Role of Reagents and Conditions The reaction involves the cyclometalation of two dFppy ligands onto an iridium center. This requires high temperatures to drive the C-H activation. The water in the solvent mixture is crucial, and the purity of the iridium source and ligand is paramount.
-
Recommended Actions & Protocols:
-
Verify Iridium Source: Iridium(III) chloride is hygroscopic, and its water content can vary. Use the hydrated form (IrCl₃·xH₂O) and, if possible, determine its iridium content by elemental analysis to ensure accurate molar calculations. An incorrect assumption of iridium content is a frequent source of error.
-
Ensure Ligand Purity: The dFppy ligand must be pure. Impurities from its synthesis (e.g., unreacted boronic acids or halides) can interfere with the cyclometalation. Recrystallize the ligand if its purity is questionable.
-
Strict Adherence to Stoichiometry & Solvent Ratio: The established protocol uses a specific ratio of reagents and solvents. Deviating can have a significant impact.
Parameter Recommended Value Rationale Ligand Stoichiometry 2.3 equivalents of dFppy per Ir A slight excess of the ligand helps drive the reaction to completion. Solvent System 2:1 mixture of 2-ethoxyethanol:water This specific mixture is crucial for solubilizing the reactants at high temperatures and facilitating the reaction[1]. Temperature & Time 120-125 °C for 18-24 hours Sufficient thermal energy is required for the C-H activation and cyclometalation. The reaction is slow and requires extended heating[1]. -
Isolation Technique: The dimer precipitates from the reaction mixture upon cooling and addition of water. It must be washed thoroughly to remove unreacted ligand and other impurities. The recommended washing procedure is sequential rinsing with water, a 1:1 mixture of methanol:water, and finally cold methanol/DCM[1][2]. Inadequate washing will carry impurities into the next step.
-
Part 2: Troubleshooting the Final Complex Synthesis & Purification
Q: I have a good yield of the dimer, but my final yield of [Ir(dFppy)₂(dtbbpy)]PF₆ is still poor after the second step. What's going wrong?
A: This points to issues in the ligand exchange, precipitation, or purification stages.
-
Causality: Driving the Ligand Exchange This step involves breaking the chloride bridges of the dimer and coordinating the bidentate dtbbpy ligand. This is an equilibrium process that must be driven towards the product. High temperatures are needed to ensure the dimer fully cleaves and reacts. The subsequent precipitation with a PF₆⁻ salt is a crucial step that relies on the low solubility of the final product in the reaction medium.
-
Recommended Actions & Protocols:
-
Use Sufficient Excess of dtbbpy: This is perhaps the single most critical factor in this step. Authoritative protocols explicitly state that using an excess of the dtbbpy ligand is essential for both the yield and the purity of the final complex[3]. An insufficient amount will lead to an incomplete reaction, leaving unreacted dimer which is difficult to remove later.
Parameter Recommended Value Rationale dtbbpy Stoichiometry 1.5 - 2.0 equivalents per Iridium center Drives the equilibrium towards the formation of the monomeric [Ir(dFppy)₂(dtbbpy)]⁺ cation, preventing contamination from the starting dimer[1]. Solvent Ethylene Glycol Has a high boiling point (197 °C), allowing the reaction to be heated to 150 °C safely, which is necessary to break the dimer bridge[1]. Temperature & Time 150 °C for 48 hours Ensures complete cleavage of the robust chloro-bridge and coordination of the sterically bulky dtbbpy ligand[1]. -
Optimize Precipitation and Washing: The product is precipitated by adding a saturated aqueous solution of a hexafluorophosphate salt (e.g., KPF₆ or NH₄PF₆).
-
Problem: Product seems to be "oiling out" or forming a sticky solid instead of a fine powder.
-
Solution: Ensure the reaction mixture is cooled to room temperature before adding the salt solution. Add the salt solution slowly while stirring vigorously to promote the formation of a microcrystalline powder. Cooling the entire mixture in an ice bath for at least 30 minutes can improve the precipitation efficiency[3].
-
Problem: Significant loss of product during washing.
-
Solution: The final complex has low but non-zero solubility in many organic solvents[6]. Use cold solvents for washing and minimize the volume used. A typical, effective washing sequence is with water (to remove excess KPF₆), cold methanol, and finally a nonpolar solvent like pentane or hexanes to aid in drying[1][3].
-
-
Consider the Purification Strategy: For many applications, a thoroughly washed crude product is sufficient. However, for high-purity applications (e.g., device fabrication or sensitive catalytic reactions), recrystallization may be necessary. A common method is to dissolve the solid in a minimum amount of acetone or DCM, add methanol, and then slowly add hexanes or pentane to crash out the pure yellow product[3].
-
Troubleshooting Logic Diagram
Caption: Root cause analysis for low yield of [Ir(dFppy)₂(dtbbpy)]PF₆.
References
-
Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. [Link]
-
ChemBK. (2024). Ir[dF(CF3)ppy]2(dtbbpy)PF6. [Link]
-
Oderinde, M. S., & Johannes, J. W. (2017). Detailed procedure for [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 synthesis. Organic Syntheses, 94, 77-92. [Link]
-
ResearchGate. (2017). Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate... ResearchGate Publication. [Link]
-
Yan, C., et al. (2019). Synthesis, crystal structure and light-physical properties of [Ir(dfppy)2(dtbbpy)]+PF6- complex. Journal of Functional Materials and Devices, 25(2), 117-123. [Link]
-
Oderinde, M. S., & Johannes, J. W. (2018). Effects of Molecular Oxygen, Solvent, and Light on Iridium-Photoredox/Nickel Dual-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 83(15), 8572-8576. [Link]
-
Brewster, T. P., et al. (2018). Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. Organic Process Research & Development, 23(1), 86-92. [Link]
-
Stephenson, C. R. J., et al. (2015). One-Pot, Selective Synthesis of Facial-Homoleptic Iridium(III) Complexes. Organic Syntheses, 95, 29-41. [Link]
Sources
Technical Support Center: Optimizing [Ir(dFppy)2(dtbbpy)]PF6 Concentration
Welcome to the technical support center for the photocatalyst [Ir(dFppy)2(dtbbpy)]PF6 (CAS 1072067-44-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable strategies for optimizing catalyst concentration in your photoredox reactions. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound?
A1: For most applications, a standard starting catalyst loading is between 0.5 to 2.0 mol% relative to the limiting reagent.[1] This range generally provides a good balance between reaction efficiency and cost-effectiveness for initial screening experiments. For reactions that are known to be challenging or slow, starting at the higher end (e.g., 2.0 mol%) is advisable. Conversely, for highly efficient transformations, a lower concentration (e.g., 0.5 mol%) may be sufficient.
The key principle is to use the lowest concentration that achieves the desired reaction rate and yield to minimize potential side reactions and the inner filter effect, where excess catalyst absorbs light before it can penetrate the entire solution volume.[2]
Q2: How does the solubility of this compound affect my reaction?
A2: Solubility is a critical, and often overlooked, parameter for the success and reproducibility of homogeneous photoredox catalysis.[3] Since the reaction is initiated by the catalyst absorbing a photon in solution, any undissolved catalyst is inactive and represents an inaccurate measure of the true catalyst concentration. Inattention to solubility can lead to reactions appearing less efficient than they are.[3]
This compound, a salt, exhibits variable solubility in common organic solvents. It is crucial to ensure complete dissolution of the catalyst at your desired reaction concentration. Visual inspection is the first step; the solution should be clear and free of suspended particles. If you observe solid material, you are not running the reaction at the intended concentration.
| Solvent | General Solubility | Notes |
| Acetonitrile (MeCN) | Good | A common choice for many photoredox reactions. |
| Dimethylformamide (DMF) | Good | High polarity aids in dissolving iridium salts. |
| Dimethyl Sulfoxide (DMSO) | Good | High polarity aids in dissolving iridium salts. |
| Dichloromethane (DCM) | Moderate | Use with caution; halogenated solvents can sometimes participate in or inhibit reactions and may contribute to catalyst degradation.[4] |
| Toluene | Poor | Generally not recommended due to low polarity.[3] |
| Ethyl Acetate (EtOAc) | Poor | Generally not recommended.[3] |
This table is a general guide based on data for similar charged iridium complexes.[3][5] Always verify solubility for your specific reaction conditions and concentration.
Q3: My reaction is very slow or stalls completely. Could this be a catalyst concentration issue?
A3: Yes, insufficient active catalyst concentration is a primary cause of slow or stalled reactions. This can stem from several root causes:
-
Low Initial Loading: The initial catalyst concentration may simply be too low to turn over the substrate at a reasonable rate.
-
Poor Solubility: As discussed in Q2, if the catalyst is not fully dissolved, the effective concentration is lower than calculated.[3]
-
Catalyst Degradation: Iridium photocatalysts can degrade over the course of a reaction, especially under harsh conditions or in the presence of oxygen or other reactive species.[6][7] This reduces the amount of active catalyst available to participate in the photocatalytic cycle.
A simple diagnostic test is to add another portion of catalyst to the stalled reaction. If the reaction restarts, it strongly suggests that the concentration of active catalyst was the limiting factor.
Troubleshooting Guide: Low Yield and Inconsistent Results
This section provides a logical framework for diagnosing and solving common issues related to catalyst concentration.
Problem 1: Reaction Yield is Consistently Low
If your reaction consistently provides low yields despite allowing sufficient time, the issue is likely related to the overall catalytic turnover.
Caption: Troubleshooting workflow for consistently low reaction yields.
Problem 2: Reaction Yield is Inconsistent Between Batches
Reproducibility issues are often traced back to subtle variations in setup and procedure that affect the active catalyst concentration.
-
Root Cause: Incomplete Dissolution.
-
Insight: Even if the catalyst appears dissolved, small amounts of undissolved solid can lead to significant variations. This is especially true if you are preparing a stock solution and not ensuring it remains homogeneous.
-
Solution: Prepare reaction mixtures individually or, if using a stock solution, ensure it is vigorously stirred and visually homogeneous before each aliquot is taken. Gentle warming or sonication can aid dissolution.[5]
-
-
Root Cause: Catalyst Degradation.
-
Insight: The "fate" of iridium photocatalysts during a reaction can be complex, with potential for side reactions that modify the catalyst structure and deactivate it.[8][9] The rate of this degradation can be highly sensitive to trace impurities (e.g., oxygen, water) in reagents or solvents, leading to inconsistent results.
-
Solution: Standardize your procedure rigorously. Use a consistent source and purity of solvents and reagents. Employ a robust degassing technique like freeze-pump-thaw for every reaction.[1]
-
-
Root Cause: Inner Filter Effect.
-
Insight: At very high concentrations, the catalyst solution can become so intensely colored that it absorbs nearly all the incident light at the surface of the reaction vessel. This prevents light from penetrating the full reaction volume, effectively creating a "dark" zone where no catalysis occurs. This can paradoxically lead to a decrease in the reaction rate as concentration is increased beyond an optimal point.[2]
-
Solution: If you suspect your concentration is too high (e.g., > 5 mol%) and are seeing diminishing returns, perform a dilution study as described in the protocol below.
-
Experimental Protocol: Systematic Optimization of Catalyst Concentration
This protocol outlines a standard workflow for determining the optimal catalyst loading for your specific reaction.
Caption: Workflow for optimizing catalyst concentration via parallel screening.
Step-by-Step Methodology:
-
Preparation:
-
To five separate, identical reaction vessels (e.g., 4 mL vials) suitable for photocatalysis, add a magnetic stir bar.
-
Weigh the appropriate amount of this compound into each vial to achieve the target concentrations (e.g., 0.25, 0.5, 1.0, 2.0, 3.0 mol%) based on a fixed amount of the limiting reagent.
-
Also prepare a control reaction with no photocatalyst.
-
-
Reagent Addition:
-
Add the reaction solvent (e.g., 1.0 mL of MeCN) to each vial.
-
Add the substrates and any other necessary reagents (e.g., base, radical precursor) via syringe. Ensure all components are fully dissolved.
-
-
Degassing:
-
Seal each vial with a septum cap.
-
Perform three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen.[1]
-
After the final cycle, backfill the vials with an inert atmosphere (Nitrogen or Argon).
-
-
Irradiation and Monitoring:
-
Arrange the vials in a rack at a consistent and fixed distance from your light source (e.g., 465 nm LED lamp). Consistent distance and angle to the light source are critical for reproducibility.
-
Use a fan to maintain a constant ambient temperature, as heat can affect reaction rates.
-
Begin stirring and turn on the light source to initiate the reactions.
-
Monitor the reactions by taking small aliquots at regular intervals. Quench the aliquot immediately (e.g., by exposing to air and diluting) and analyze by a suitable method (UPLC, GC-MS, or ¹H NMR with an internal standard) to determine the conversion or yield.
-
-
Data Analysis:
-
Plot the yield as a function of time for each catalyst concentration.
-
Identify the "optimal" concentration, which is typically the lowest loading that provides the maximum yield in the shortest amount of time. This analysis will reveal if higher loadings offer any benefit or if they are unnecessary or even detrimental.
-
References
- Research on Photocatalytic Wastewater Treatment Reactors: Design, Optimization, and Evaluation Criteria. MDPI.
- Ir[dFppy]2(dtbbpy)PF6: Key Catalytic Applications and Where to Buy. NINGBO INNO PHARMCHEM CO.,LTD.
- Photodegradation behavior of the iridium complexes in CH2Cl2 and... ResearchGate.
- Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. PMC - NIH.
- Recyclable iridium-containing copolymers for homogeneous photoredox catalysis. Polymer Chemistry (RSC Publishing).
- Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. PMC - NIH.
- Ir(dFppy)2(dtbbpy) PF6 1072067-44-7. Sigma-Aldrich.
- Studies on the photodegradation of red, green and blue phosphorescent OLED emitters. Source not available.
- [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2. ChemicalBook.
- Reinterpreting the Fate of Iridium(III) Photocatalysts Screening a Combinatorial Library to Explore Light-Driven Side-Reactions. Journal of the American Chemical Society.
- A study on the photocatalytic degradation performance of a [KNbO3]0.9-[BaNi0.5Nb0.5O3−δ]0.1 perovskite. RSC Advances (RSC Publishing).
- Solubility of Iridium and Ruthenium Organometallic Photoredox C
- Application Notes and Protocols for the Photocatalyst [Ir(dtbbpy)(ppy)2][PF6]. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research on Photocatalytic Wastewater Treatment Reactors: Design, Optimization, and Evaluation Criteria [mdpi.com]
- 3. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 5. par.nsf.gov [par.nsf.gov]
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- 7. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recyclable iridium-containing copolymers for homogeneous photoredox catalysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01391C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of [Ir(dFppy)2(dtbbpy)]PF6 in Nonpolar Solvents
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the photocatalyst [Ir(dFppy)2(dtbbpy)]PF6. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common experimental hurdle: the limited solubility of this complex in nonpolar organic solvents. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this challenge and ensure the success of your reactions.
Understanding the Challenge: Why is Solubility an Issue?
This compound, a highly efficient iridium(III) photocatalyst, possesses a unique structure that presents a solubility paradox. The 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand is specifically incorporated to enhance solubility in nonpolar solvents through its bulky tert-butyl groups, which disrupt intermolecular packing.[1] However, the complex is ionic, featuring a cationic iridium core and a hexafluorophosphate (PF6-) counter-anion.[2] This ionic character fundamentally limits its miscibility in solvents with low dielectric constants, such as toluene, hexane, and diethyl ether.
Troubleshooting Guide: My this compound Isn't Dissolving!
This section provides a tiered approach to addressing solubility issues, starting with simple solvent considerations and progressing to more advanced chemical modifications.
Level 1: Solvent Optimization
Question: I'm observing poor solubility or precipitation of my this compound in a nonpolar solvent like toluene. What are my immediate options?
Answer: Before considering chemical modification of the complex, optimizing your solvent system is the most direct approach.
-
Solvent Screening: While highly nonpolar solvents are often desired for specific reaction mechanisms, a systematic screen of solvents with varying polarities can reveal a suitable medium that balances reactant compatibility and catalyst solubility. A study on the solubility of various iridium and ruthenium photoredox catalysts provides valuable data on this front.[3][4]
-
Solvent Blends: Employing a co-solvent system can be highly effective. The addition of a small percentage of a more polar aprotic solvent, such as dichloromethane (DCM) or acetone, to your nonpolar solvent can significantly enhance the solubility of the ionic complex without drastically altering the overall reaction environment. Start with a 9:1 or 4:1 nonpolar:polar solvent ratio and adjust as needed.
-
Temperature Adjustment: Gently warming the solvent during dissolution can increase the solubility of the complex. However, be mindful of the thermal stability of your reactants and the potential for solvent evaporation.
Data Snapshot: Solubility of Iridium Complexes in Common Organic Solvents
| Solvent | Polarity Index | Typical Solubility of Ionic Iridium Complexes |
| Toluene | 2.4 | Low (1–10 ppm range)[3] |
| Dichloromethane | 3.1 | Moderate to High (100–1000 ppm range)[3] |
| Tetrahydrofuran | 4.0 | Moderate (10–100 ppm range)[3] |
| Acetone | 5.1 | High[3] |
| Acetonitrile | 5.8 | Very High[3] |
This table provides a general guide. Actual solubility can vary based on the specific complex and experimental conditions.
Level 2: Counter-Anion Exchange
Question: Solvent optimization isn't sufficient for my experimental needs. How can I chemically modify the complex to improve its solubility in nonpolar media?
Answer: A highly effective strategy is to exchange the hydrophilic PF6- counter-anion for a more lipophilic (nonpolar-friendly) one.[5] This process involves precipitating the iridium complex with a salt containing a large, non-coordinating, and lipophilic anion.
Workflow for Counter-Anion Exchange
Caption: Workflow for counter-ion exchange to enhance nonpolar solubility.
Recommended Lipophilic Counter-Anions:
-
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF4-) : This is a widely used and highly effective counter-anion for increasing solubility in nonpolar solvents due to its large size and fluorinated periphery.
-
Tetraphenylborate (BPh4-) : Another common choice, though potentially less stable under strongly oxidizing conditions compared to BArF4-.
Experimental Protocol: Counter-Anion Exchange with Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF4)
-
Dissolve this compound in a minimal amount of acetone.
-
In a separate vial, dissolve a slight molar excess (1.1 equivalents) of NaBArF4 in acetone.
-
Slowly add the NaBArF4 solution to the stirring solution of the iridium complex.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add deionized water to the reaction mixture until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of deionized water and then with a small amount of diethyl ether.
-
Dry the resulting solid, [Ir(dFppy)2(dtbbpy)][BArF4], under vacuum.
Frequently Asked Questions (FAQs)
Q1: Can I modify the ligands to improve solubility?
A1: Yes, ligand modification is a powerful, albeit more synthetically intensive, strategy. Introducing long alkyl chains or polyethylene glycol (PEG) pendants to the bipyridine or phenylpyridine ligands can significantly enhance solubility in specific solvent systems.[6] For instance, derivatizing the dtbbpy ligand with longer alkyl chains (e.g., hexyl or octyl) would increase its lipophilicity. However, this requires re-synthesis of the ligand and the final iridium complex.
Q2: Will changing the counter-anion affect the photophysical properties of the catalyst?
A2: In most cases, the effect of the counter-anion on the core photophysical properties (e.g., absorption and emission maxima, quantum yield, and excited-state lifetime) of the iridium complex is minimal.[5] The electronic transitions responsible for the photocatalytic activity are primarily localized on the iridium center and the cyclometalating and bipyridine ligands. However, it is always good practice to re-characterize the photophysical properties of the new complex.
Q3: Are there any commercially available analogs of this compound with better nonpolar solubility?
A3: The field of photocatalysis is rapidly evolving, and suppliers are increasingly offering catalysts with tailored properties. It is worthwhile to check the catalogs of major chemical suppliers for iridium complexes with modified ligands or more lipophilic counter-anions. For example, complexes with different ancillary ligands or variations on the phenylpyridine ligands might exhibit different solubility profiles.[7][8][9]
Q4: How can I confirm a successful counter-anion exchange?
A4: Several analytical techniques can confirm the exchange:
-
NMR Spectroscopy: Look for the disappearance of the characteristic septet for the PF6- anion in the 31P NMR spectrum (around -144 ppm) and the appearance of a new signal if a phosphorus-containing lipophilic anion was used. In the 19F NMR, the doublet for PF6- will disappear.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to verify the mass of the cationic iridium complex and the new counter-anion.
-
Elemental Analysis: A change in the elemental composition, particularly the absence of phosphorus and the presence of boron (for borate-based anions), is a strong indicator of a successful exchange.
References
- Yan, C., Li, J., & Chang, Q. (2019). Synthesis,crystal structure and light-physical properties of [Ir(dfppy) 2 ( dtbbpy)] + PF 6 - complex.
- Yan, C., Li, J., & Chang, Q. (2019). [Ir(dfppy)2(dtbbpy)]+PF6-铱配合物的合成、晶体结构及光物理性能测试. 功能材料与器件学报, 25(2), 117-123.
- Li, et al. (n.d.). Counterion-engineered ionic iridium(iii) complexes for solution-processed red OLEDs. New Journal of Chemistry.
- Smolecule. (n.d.). Buy this compound.
- Sigma-Aldrich. (n.d.). Ir(dFppy)2(dtbbpy) PF6.
- National Center for Biotechnology Information. (n.d.).
- Hogan, C. F., et al. (n.d.). Exploiting a New Strategy to Prepare Water‐Soluble Heteroleptic Iridium(III) Complexes to Control Electrochemiluminescence Reaction Pathways in Aqueous Solution.
- ChemicalBook. (n.d.). Ir[dFppy]2(dtbbpy)PF6.
- National Center for Biotechnology Information. (n.d.). Ir(dmppy)2(dtbbpy)PF6. PubChem.
- Royal Society of Chemistry. (n.d.). Polymer Chemistry.
- Alfa Chemistry. (n.d.). CAS 1072067-44-7 this compound.
- ChemScene. (n.d.). 1072067-44-7 | this compound.
- (n.d.).
- Wenger, O. S., et al. (2022). Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. Accounts of Chemical Research.
- Royal Society of Chemistry. (n.d.).
- ACS Publications. (n.d.). Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength and Excited State Properties: Structures, Theoretical Calculations, and Photophysical and Electrochemical Properties. Inorganic Chemistry.
- National Institutes of Health. (n.d.). Water-soluble cyclometalated platinum(ii) and iridium(iii) complexes: synthesis, tuning of the photophysical properties, and in vitro and in vivo phosphorescence lifetime imaging.
- ResearchGate. (n.d.). Photocatalytic synthesis of esters using Ir(dF(CF3)ppy)2(dtbbpy)PF6 as...
-
ResearchGate. (n.d.). Synthesis, structure and photooxidative dehydrogenation of chiral Ir(III) valine complexes based on precursor .
- ResearchGate. (n.d.). Modification of Luminescent Iridium(III) Polypyridine Complexes with Discrete Poly(ethylene glycol) (PEG)
- MDPI. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)
- Ambeed.com. (n.d.). 676525-77-2 | [Ir(dtbbpy)(ppy)2]PF6 Chembeads.
- MDPI. (n.d.). Cytotoxic Organometallic Iridium(III) Complexes.
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- 3. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
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- 8. Ir(dmppy)2(dtbbpy)PF6 | C44H48F6IrN4P | CID 129316192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
Section 1: The "Why" of Quenching: Deactivating the Excited State
Answering the call of today's fast-paced research environment, this Technical Support Center is engineered to provide robust, field-tested guidance for the quenching and workup of reactions catalyzed by [Ir(dFppy)2(dtbbpy)]PF6. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, empowering you to navigate experimental challenges with confidence and precision. This guide is structured to provide not just protocols, but the underlying scientific rationale to foster a deeper understanding of your chemical system.
Before delving into workup procedures, it's critical to understand the purpose of quenching. The this compound photocatalyst functions by absorbing visible light to reach a long-lived triplet excited state.[1] This excited state is a potent single-electron transfer (SET) agent, capable of both oxidizing and reducing substrates to generate reactive radical intermediates.[2][3] The reaction is "on" as long as light is present and the catalyst can cycle.
Quenching is the deliberate deactivation of this catalytic cycle. It is not merely about turning off the lights; it is about ensuring that no residual catalytic activity leads to side product formation or degradation of your desired product during workup and purification. The most common and effective quencher for iridium photocatalysts is atmospheric oxygen.[4][5] Oxygen is highly efficient at deactivating (quenching) the triplet excited state of the catalyst, returning it to its ground state and halting the photoredox cycle.[5]
Caption: General photoredox cycle and the role of oxygen as a quencher.
Section 2: Standard Workup & Purification Protocols
A successful workup isolates your product in high purity and yield. The primary challenge in photoredox catalysis is often the efficient removal of the highly colored, non-volatile iridium catalyst.
Protocol 2.1: General Reaction Quenching and Initial Workup
This protocol is the first step after your reaction has reached completion as determined by TLC or LCMS.
-
Turn Off Light Source: Cease irradiation of the reaction vessel.
-
Expose to Air: Remove the septa or caps from your reaction vessel and stir the solution, open to the atmosphere, for 10-15 minutes. This allows dissolved oxygen to quench the catalyst's excited state.
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk solvent.
-
Aqueous Extraction (Optional but Recommended):
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water or brine to remove any water-soluble reagents or byproducts (e.g., salts).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate again to yield the crude product, which still contains the iridium catalyst.
-
Protocol 2.2: Iridium Catalyst Removal
At this stage, you have a crude mixture containing your product and the yellow-orange this compound. Simple silica gel chromatography can be effective, but the catalyst can sometimes co-elute with products. Below are more robust methods.
Method A: Activated Carbon Slurry
-
Rationale: Activated carbon has a high surface area and can adsorb the large, planar iridium complex. This is a cost-effective first-pass purification step.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a polar organic solvent like methanol or acetone.
-
Add activated carbon (approximately 10-20 times the weight of the catalyst used).
-
Stir the slurry at room temperature for 1-4 hours.[6]
-
Filter the mixture through a pad of Celite® to remove the carbon. Wash the pad thoroughly with the solvent to ensure complete recovery of the product.
-
Concentrate the filtrate. You should observe a significant reduction in color.
-
Method B: Silica-Based Metal Scavengers
-
Rationale: Functionalized silica gels (metal scavengers) offer high selectivity for metal removal.[7] Products like SiliaMetS® Thiol or DMT are particularly effective for iridium.[6] This method is ideal for achieving very low levels of metal contamination.
-
Procedure:
-
Dissolve the crude product (ideally after an initial carbon treatment for bulk removal) in a suitable solvent (e.g., methanol, DCM).
-
Add the silica scavenger (typically 3-5 equivalents relative to the iridium catalyst).
-
Stir the mixture. For challenging cases, heating to 40-50°C can improve scavenging efficiency.[6] Optimal scavenging time can range from 1 to 20 hours.[6]
-
Filter off the silica scavenger and wash thoroughly with the solvent.
-
Concentrate the filtrate. The resulting solution should be nearly colorless.
-
Method C: Final Purification by Column Chromatography
-
After catalyst removal, a final purification by flash column chromatography is typically required to separate the desired product from organic byproducts. The choice of solvent system will be product-dependent.
Caption: A typical workflow for reaction workup and purification.
Section 3: Troubleshooting Guide
Q: My reaction stalled and did not go to completion. What could be the cause?
A:
-
Insufficient Light: Ensure your light source is emitting at the correct wavelength for this compound (absorbs strongly in the violet-blue region, ~450 nm).[2] Check that the reaction vessel is positioned for optimal and even irradiation.
-
Incomplete Degassing: Oxygen is a potent quencher of the catalyst's excited state.[4] If your reaction was not rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas), residual oxygen could be inhibiting the catalytic cycle.[1]
-
Catalyst Solubility: While this specific catalyst has good solubility in common organic solvents like acetonitrile and DMF, it's possible for it to crash out if solvent polarity changes or if concentrations are extremely high.[8][9] Inattention to catalyst solubility can make reactions appear less efficient than they truly are.[8] Ensure the catalyst is fully dissolved at the start of the reaction.
-
Catalyst Degradation: Although generally robust, iridium photocatalysts can degrade under harsh conditions or over very long reaction times. If you observe a color change from the typical yellow-orange to a darker or colorless solution, catalyst decomposition may have occurred.
Q: I'm having trouble removing the yellow color from my product, even after column chromatography.
A: This indicates residual iridium catalyst co-eluting with your product.
-
Employ a Scavenging Step: Before chromatography, use one of the catalyst removal methods described in Protocol 2.2 . A combination of activated carbon treatment followed by a more selective silica scavenger is highly effective.[6]
-
Optimize Chromatography:
-
Try a different solvent system. Sometimes a less polar or more polar system can achieve separation.
-
Consider using a different stationary phase. If you are using standard silica, perhaps alumina or a C18 reverse-phase column could provide different selectivity.
-
Q: My yield is very low after the workup and purification. Where could my product have gone?
A:
-
Loss on Adsorbents: Highly polar products can sometimes be irreversibly adsorbed onto silica gel, Celite®, or activated carbon. When filtering after a scavenging step, be sure to wash the filter cake extensively with a polar solvent (like methanol or acetone) to recover all of your product.
-
Incomplete Extraction: Ensure the solvent used for your aqueous extraction fully dissolves your product. If your product has some water solubility, you may be losing material to the aqueous layer. In such cases, back-extracting the aqueous layer with your organic solvent can help recover the lost product.
-
Product Instability: Consider if your product is sensitive to the workup conditions. Is it unstable on silica gel (acidic)? Is it volatile and being lost during rotary evaporation? Running a small-scale workup and analyzing each step by TLC or LCMS can help pinpoint where the loss is occurring.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound?
A: It is typically a yellow or orange solid that is stable in air but sensitive to light.[10] It is generally soluble in many common organic solvents used for photoredox catalysis but insoluble in water.[10]
Q: What is the solubility of this compound in common solvents?
A: The maximum solubility has been systematically studied. Using the catalyst at concentrations above these limits means that much of the catalyst remains undissolved and inactive.[8][9]
| Solvent | Molar Concentration (M) | Concentration (ppm) |
| Acetonitrile | 2.7 x 10⁻¹ | 3.2 x 10⁵ |
| Dichloromethane | 1.9 x 10⁻¹ | 1.3 x 10⁵ |
| N,N-Dimethylformamide | 1.4 x 10⁻¹ | 1.4 x 10⁵ |
| Acetone | 1.7 x 10⁻¹ | 2.0 x 10⁵ |
| Dimethylsulfoxide | 1.5 x 10⁻¹ | 1.5 x 10⁵ |
| Data adapted from reference[8]. |
Q: How should I store this compound?
A: Given its sensitivity to light, it should be stored in a vial protected from light (e.g., an amber vial or a clear vial wrapped in aluminum foil) in a cool, dark, and dry place.
Q: Can I recycle the this compound catalyst?
A: While challenging to recover quantitatively from a standard reaction workup, strategies are being developed to immobilize iridium catalysts on polymers or in different phases to facilitate recycling and reuse.[11] For a typical homogeneous reaction, recycling is often not practical due to the difficulty of separating it from the product mixture without loss or decomposition. However, for large-scale operations, dedicated iridium recovery processes involving precipitation or ion exchange can be employed.[12][13]
References
-
Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC. Inorganic Chemistry. [Link]
-
Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. ACS Omega. [Link]
-
Ir(ppy)2(dtbbpy)PF6 - Introduction. ChemBK. [Link]
-
Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC. ACS Publications. [Link]
-
Stern–Volmer plots showing the quenching of the excited-state lifetime... ResearchGate. [Link]
-
Proposed quenching pathways involving iridium photosensitizers, [Ir],... ResearchGate. [Link]
-
Methods of Iridium Recycling and Purification. Proses Makina. [Link]
-
Recyclable iridium-containing copolymers for homogeneous photoredox catalysis. Polymer Chemistry. [Link]
-
Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. National Institutes of Health. [Link]
-
Recovery and Purification of Iridium from Secondary Resources: A Review. ResearchGate. [Link]
-
Photoredox Catalysis in Organic Chemistry. Chemical Reviews. [Link]
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- 4. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
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- 10. chembk.com [chembk.com]
- 11. Recyclable iridium-containing copolymers for homogeneous photoredox catalysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01391C [pubs.rsc.org]
- 12. One moment, please... [ewasterefining.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: [Ir(dFppy)₂(dtbbpy)]PF₆ Photocatalyst
Welcome to the technical support guide for the iridium photocatalyst [Ir(dFppy)₂(dtbbpy)]PF₆. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its application in photoredox catalysis. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to help you resolve experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer:
Low or zero conversion is one of the most common issues in photoredox catalysis. The root cause often lies in one of three areas: quenching of the catalyst's excited state, issues with reagents and solvent, or an improper reaction setup.
Potential Causes & Solutions:
-
Quenching by Oxygen: The triplet excited state of the iridium catalyst is highly sensitive to quenching by molecular oxygen.[1] This process deactivates the catalyst, preventing it from engaging in the desired single-electron transfer (SET) with your substrate.
-
Diagnostic Step: If your reaction mixture's characteristic yellow-green fluorescence under UV light diminishes rapidly or is absent, oxygen contamination is a likely culprit.
-
Solution: Implement a rigorous degassing protocol. For most applications, 3-5 cycles of the freeze-pump-thaw method are recommended. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to adding the catalyst and substrates can be effective. Ensure your reaction vessel is sealed and maintained under a positive pressure of inert gas.
-
-
Substrate or Additive Quenching: A reaction component may be quenching the catalyst's excited state without leading to a productive reaction. This can be either a desired step (reductive or oxidative quenching) or an undesired side reaction.[2][3][4][5]
-
Diagnostic Step: Perform Stern-Volmer quenching studies. By measuring the luminescence of the photocatalyst in the presence of varying concentrations of each reaction component, you can identify which species is interacting with the excited catalyst.
-
Solution: If a crucial substrate is not quenching the catalyst, the reaction is not viable as designed. The redox potentials of the catalyst and substrate are mismatched.[2] Consider using a different photocatalyst with more suitable excited-state potentials, such as fac-Ir(ppy)₃ for more reducing applications or [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ for more oxidizing conditions.[6][7][8]
-
-
Impure Solvents or Reagents: Water and other protic impurities can interfere with the catalytic cycle, particularly in reactions involving sensitive radical intermediates or organometallic cross-coupling partners.[1] The PF₆⁻ counter-ion is also susceptible to hydrolysis, which can generate acidic species (HF) that may degrade substrates or the catalyst itself.[9][10][11]
-
Solution: Use anhydrous solvents from a solvent purification system (SPS) or freshly opened bottles of anhydrous grade solvent. Ensure all solid reagents are dried in vacuo before use. The use of commercial reagents should follow purification guidelines.[12]
-
-
Inadequate Light Source: Insufficient photon flux or a mismatch between the light source's emission spectrum and the catalyst's absorption spectrum will result in poor catalyst excitation. [Ir(dFppy)₂(dtbbpy)]PF₆ has a strong absorption maximum around 450-460 nm.
-
Solution: Ensure you are using a blue LED light source. Check the manufacturer's specifications for the emission wavelength and power output. Position the light source as close as possible to the reaction vessel to maximize photon flux, and consider using a fan for cooling to prevent thermal degradation.
-
Question 2: The color of my reaction mixture is bleaching over time. Is the catalyst decomposing?
Answer:
Yes, the gradual bleaching of the characteristic yellow color of the iridium solution is a strong indicator of catalyst decomposition. While [Ir(dFppy)₂(dtbbpy)]PF₆ is relatively robust, it can degrade under certain conditions.
Potential Causes & Solutions:
-
Photodegradation in Halogenated Solvents: Chlorinated solvents like dichloromethane (DCM) and chloroform can promote photodegradation of the catalyst.[13] Studies have shown that significant changes in the catalyst's absorption spectra occur upon irradiation in DCM, suggesting a chemical transformation.[13]
-
Solution: Whenever possible, opt for more stable polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[14] If a halogenated solvent is required for solubility reasons, minimize reaction times and consider using a lower-energy light source if the quantum yield allows.
-
-
Irreversible Redox Cycling: In some catalytic cycles, the reduced Ir(II) or oxidized Ir(IV) states, which are key intermediates, can undergo irreversible side reactions before completing the cycle.[2][15] For instance, the reduced form of similar bipyridine-containing complexes can be susceptible to hydrogen atom transfer, leading to modification of the ancillary ligand.[15]
-
Diagnostic Step: Use UV-Vis spectroscopy to monitor the reaction over time. The appearance of new absorption bands may indicate the formation of specific degradation products.[13][16] Cyclic voltammetry of the reaction mixture post-reaction can also reveal the loss of the catalyst's characteristic redox waves.
-
Solution: If irreversible redox cycling is suspected, altering the sacrificial agent or additives can help. For example, using a different sacrificial electron donor or acceptor with a more finely tuned redox potential can sometimes prevent over-reduction or over-oxidation of the catalyst.[7]
-
-
Reaction with Water/Protic Sources: As mentioned, water can be detrimental. In photocatalytic water oxidation studies, iridium complexes can be consumed to form iridium oxides, which represents a decomposition pathway in non-aqueous organic synthesis.[17][18][19]
-
Solution: Ensure rigorous exclusion of water through the use of anhydrous solvents and dried reagents.
-
Question 3: My catalyst won't fully dissolve. How does solubility affect my reaction?
Answer:
Incomplete dissolution of the photocatalyst is a critical and often overlooked issue that can lead to inconsistent results and lower-than-expected reaction rates.[20] If the catalyst is not fully in solution, its effective concentration is lower than calculated, making the reaction appear less efficient than it truly is.[20][21]
Catalyst Solubility Data:
The solubility of [Ir(dFppy)₂(dtbbpy)]PF₆ varies significantly across common laboratory solvents. The table below provides a summary of maximum solubility data for a related, structurally similar catalyst to guide your solvent selection.
| Solvent | Molar Concentration (mol/L) | Concentration (ppm) |
| N,N-Dimethylformamide (DMF) | 2.3 x 10⁻¹ | 2.1 x 10⁵ |
| Dimethylsulfoxide (DMSO) | 1.5 x 10⁻¹ | 1.2 x 10⁵ |
| Acetonitrile (MeCN) | 1.4 x 10⁻¹ | 1.5 x 10⁵ |
| Acetone | 9.9 x 10⁻² | 1.4 x 10⁵ |
| Dichloromethane (DCM) | - | 100 - 1000 |
| Methanol | - | 100 - 1000 |
| Tetrahydrofuran (THF) | - | 10 - 100 |
| Ethyl Acetate | - | 1 - 10 |
| Toluene | - | 1 - 10 |
| (Data adapted for a structurally similar catalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, from reference[21]) |
Solutions:
-
Choose an Appropriate Solvent: Select a solvent in which the catalyst is highly soluble, such as DMF, DMSO, or Acetonitrile.[21] Be aware that even in these solvents, concentrations for typical reactions (e.g., 0.01 M) are well within the solubility limits, but preparing concentrated stock solutions requires care.
-
Use Sonication: If the catalyst is slow to dissolve, gently sonicating the mixture for a few minutes can help break up solid aggregates and accelerate dissolution.
-
Verify Catalyst Loading: Always calculate your catalyst loading based on the reaction volume to ensure you are not exceeding the solubility limit. For many reactions, a loading of 0.5-2 mol% is sufficient and well below the saturation point in appropriate solvents.[14]
Question 4: I am observing unexpected byproducts. What are the potential side reactions?
Answer:
Byproduct formation can arise from several pathways, including substrate degradation, reaction with solvent, or undesired catalyst-substrate interactions.
Potential Causes & Solutions:
-
Substrate Radical Reactivity: The radical intermediates generated during photoredox catalysis are highly reactive. They may undergo undesired pathways such as hydrogen atom abstraction from the solvent, dimerization, or polymerization.
-
Solution: Adjust the concentration. Running the reaction at a higher dilution can disfavor bimolecular side reactions like dimerization. Conversely, if an intramolecular cyclization is desired, higher dilution is also beneficial.
-
-
Solvent Participation: Solvents are not always innocent bystanders. For example, THF can be a source of hydrogen atoms, and DMF can decompose under some conditions to generate dimethylamine, which can act as a nucleophile.
-
Solution: Scrutinize your byproducts by GC-MS or LC-MS. If fragments corresponding to solvent addition are observed, consider switching to a more inert solvent like acetonitrile or dioxane.
-
-
Over-reduction or Over-oxidation: If the sacrificial agent is too strong, it may reduce/oxidize the desired product or intermediates, leading to decomposition or byproduct formation.
-
Solution: Choose a sacrificial agent with a redox potential that is sufficient to regenerate the catalyst but not strong enough to react with other components in the mixture. For reductive cycles, common donors include tertiary amines (like Hantzsch ester or DIPEA). For oxidative cycles, agents like persulfate are often used.
-
References
-
Effects of Molecular Oxygen, Solvent, and Light on Iridium-Photoredox/Nickel Dual-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry.[Link]
-
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. RSC Publishing.[Link]
-
Spectroscopic investigation on stability of [Ir(dtbby)·−(ppy)2]... ResearchGate.[Link]
-
*Stern–Volmer quenching experiments of Ir[dF(CF3)ppy]2(dtbbpy)PF6 with...ResearchGate.[Link]
-
(a) Stern−Volmer quenching experiments of Ir[(ppy) 2 dtbbpy]PF 6 (100... ResearchGate.[Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group. Princeton University.[Link]
-
Supporting Information Homogeneous Catalytic System for Photoinduced Hydrogen Production Utilizing Iridium and Rhodium Complexes. AWS.[Link]
-
Stern–Volmer quenching plot of [Ir(dF(CF3)ppy)2(dtbpy)]PF6 with 1 a,... ResearchGate.[Link]
-
Building a Photocatalyst Library of MR-TADF Compounds with Tuneable Excited-State Redox Potentials. ChemRxiv.[Link]
-
photocatalyst [Ir(Fppy) 2 (dtbbpy)]PF 6... ResearchGate.[Link]
-
Photocatalytic water oxidation mediated by iridium complexes. ResearchGate.[Link]
-
Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. PMC - NIH.[Link]
-
Ultrafine oxygen-defective iridium oxide nanoclusters for efficient and durable water oxidation... RSC Publishing.[Link]
-
Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Chemical Science (RSC Publishing).[Link]
-
Improving water oxidation with iridium catalysts. UBC Library Open Collections.[Link]
-
Enhancing Chemical Synthesis with High-Purity Ir[dFppy]2(dtbbpy)PF6. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Photocatalytic synthesis of esters using Ir(dF(CF3)ppy)2(dtbbpy)PF6 as photocatalyst. ResearchGate.[Link]
-
Polymer Chemistry. RSC Publishing.[Link]
-
Sustainable Ir-Photoredox Catalysis by Means of Heterogenization. ACS Publications.[Link]
-
Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Chemical Science (RSC Publishing).[Link]
-
Iridium. Wikipedia.[Link]
-
Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. PubMed.[Link]
-
Ir[dFppy]2(dtbbpy)PF6: Key Catalytic Applications and Where to Buy. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Reinterpreting the Fate of Iridium(III) Photocatalysts... Journal of the American Chemical Society.[Link]
-
Possible decomposition pathways for LiPF6... ResearchGate.[Link]
-
Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. ChemRxiv.[Link]
-
Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. Kristin Persson.[Link]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06306A [pubs.rsc.org]
- 8. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 10. chemrxiv.org [chemrxiv.org]
- 11. perssongroup.lbl.gov [perssongroup.lbl.gov]
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- 21. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [Ir(dFppy)2(dtbbpy)]PF6
Welcome to the technical support center for the iridium photocatalyst, [Ir(dFppy)2(dtbbpy)]PF6 (CAS 1072067-44-7). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the recycling, purification, and reuse of this valuable catalyst. As the cost of iridium and complex ligands remains high, efficient recycling is not only economically prudent but also a cornerstone of sustainable chemical synthesis.
This document provides FAQs on catalyst stability, detailed troubleshooting for common experimental issues, step-by-step protocols for recovery and purification, and methods for quality control to ensure the integrity of your recycled catalyst.
Frequently Asked Questions (FAQs)
Q1: Why is recycling this compound necessary?
Recycling this catalyst is critical for two main reasons:
-
Economic Viability: Iridium is a precious metal, making its organometallic complexes expensive. Recovering and reusing the catalyst significantly reduces the cost per reaction, especially during process development and scale-up operations.
-
Sustainability: Reducing reliance on newly synthesized catalysts minimizes the environmental impact associated with mining precious metals and the chemical synthesis of complex organic ligands. Implementing a recycling strategy is a key step in developing greener chemical processes.
Q2: What are the common signs of catalyst degradation?
While iridium photocatalysts are generally robust, they can degrade under harsh conditions. Key indicators of degradation include:
-
Decreased Reaction Yields: A noticeable drop in product yield under identical reaction conditions is the most direct sign of reduced catalytic activity.
-
Color Change in Reaction Mixture: A significant deviation from the typical bright yellow or orange color of the active catalyst solution may suggest the formation of off-cycle species or degradation products.
-
Changes in Photophysical Properties: Post-reaction analysis of the catalyst might show a loss of luminescence or shifts in its UV-Vis absorption spectrum, indicating structural modification. Studies have shown that ancillary ligands like 2,2'-bipyridines can undergo modification during the catalytic cycle, which alters the complex's electronic properties.[1]
Q3: How many times can the catalyst be recycled?
The number of possible recycling cycles depends heavily on the reaction conditions and the effectiveness of the purification protocol. With a robust recovery and purification procedure that removes reaction byproducts and potential catalyst poisons, the catalyst can often be reused multiple times with minimal loss in activity. Some heterogenized iridium catalysts have been shown to be active for up to five cycles.[2] The key is to perform quality control checks on the recycled material to ensure its purity and performance.
Q4: Can I just evaporate the solvent and reuse the crude residue?
This is strongly discouraged. Reaction mixtures contain substrates, reagents, byproducts, and salts, all of which can interfere with subsequent reactions. Reusing the crude material will lead to poorly reproducible results and a rapid decline in catalyst performance. Proper purification is essential to restore the catalyst's activity.
Troubleshooting Guide: Recovery & Purification
This section addresses specific issues you may encounter during the catalyst recycling process.
Problem: My catalyst recovery yield is very low after precipitation.
-
Plausible Cause 1: Incorrect Solvent/Anti-Solvent System. The choice of solvents is critical for efficient precipitation. The catalyst has high solubility in polar aprotic solvents like acetone, acetonitrile, and DMF, but is poorly soluble in non-polar solvents like hexanes or diethyl ether, and also in protic solvents like methanol or water.[3][4]
-
Solution 1: Optimize Your Precipitation Protocol.
-
First, remove volatile reaction components in vacuo.
-
Dissolve the resulting residue in a minimum amount of a "good" solvent where the catalyst is highly soluble (e.g., acetone or dichloromethane).
-
Add this concentrated solution dropwise to a large volume of a vigorously stirring "anti-solvent" (e.g., pentane, hexanes, or diethyl ether) to induce precipitation. Using a 10:1 to 20:1 volume ratio of anti-solvent to solvent is recommended.
-
Cooling the mixture on an ice bath can further decrease solubility and improve recovery.
-
-
Plausible Cause 2: Catalyst Concentration is Too Low. If the reaction was run at very high dilution, the catalyst concentration in the crude mixture might be below its solubility limit even after adding an anti-solvent.
-
Solution 2: Pre-concentrate or Use an Alternative Method. Concentrate the reaction mixture to a smaller volume before attempting precipitation. Alternatively, for very dilute solutions, consider recovery by adsorbing the catalyst onto a small plug of silica or alumina and then eluting it with a stronger solvent.
Problem: The recovered catalyst is discolored (e.g., brown, green, or dark orange).
-
Plausible Cause: Presence of Impurities or Degradation Products. The discoloration is a clear sign that the catalyst is not pure. The impurities could be persistent organic byproducts from the reaction or structurally modified iridium species. Research indicates that under photochemical conditions, ligands can undergo side reactions, leading to new, colored species.[1][5]
-
Solution: Purify via Column Chromatography. Flash column chromatography is the most effective method to restore the catalyst's purity and bright color.
-
Stationary Phase: Use silica gel as the standard. For particularly stubborn separations, alumina (neutral or basic) can be an alternative.
-
Mobile Phase: A gradient elution is typically most effective. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding acetone or acetonitrile. The bright yellow/orange band of the desired catalyst should separate from other colored impurities.
-
Problem: My recycled catalyst shows significantly lower activity.
-
Plausible Cause 1: Incomplete Purification. Residual reagents (especially bases or nucleophiles), solvents like DMF, or reaction byproducts can act as quenchers or inhibitors in subsequent runs.
-
Solution 1: Implement Rigorous Purification and Quality Control.
-
Always purify the recovered catalyst by column chromatography, not just precipitation.
-
After purification, ensure all chromatography solvents are completely removed under high vacuum, as residual solvents can interfere with the next reaction.
-
Perform the Quality Control checks detailed in the next section (NMR, UV-Vis) to confirm structural integrity.
-
-
Plausible Cause 2: Catalyst Degradation. The reaction conditions (e.g., high temperature, presence of strong nucleophiles, or prolonged exposure to high-intensity light) may have caused irreversible degradation of the catalyst structure.[1]
-
Solution 2: Re-evaluate Reaction Conditions. If degradation is suspected, consider if milder conditions can be used (e.g., lower temperature, shorter reaction time, using a light source with a cutoff filter to remove UV wavelengths). While robust, the catalyst is not indestructible.
Experimental Protocols & Data
Data Presentation: Solvent Selection for Recovery
The selection of appropriate solvents is paramount for an effective precipitation-based recovery. The following table summarizes solubility information for iridium photocatalysts, guiding the choice of dissolving solvents and precipitating anti-solvents.
| Solvent Class | Examples | Solubility of this compound | Use Case in Recycling |
| Polar Aprotic | Acetone, Acetonitrile, DMF | High[3] | Dissolving crude reaction mixture |
| Chlorinated | Dichloromethane (DCM) | High[3] | Dissolving, Chromatography |
| Ethers | Diethyl Ether, MTBE, THF | Low to Moderate[3] | Anti-solvent, Chromatography |
| Alkanes | Hexanes, Pentane | Very Low | Anti-solvent (Precipitation) |
| Alcohols | Methanol, Ethanol | Low to Moderate[3] | Can be used as an anti-solvent |
| Aqueous | Water | Low[3] | Anti-solvent |
Table 1: A guide for selecting solvents for the recovery and purification of the iridium catalyst based on known solubility data for similar complexes.
Protocol 1: Catalyst Recovery by Precipitation
This protocol is a first-pass method to recover the bulk of the catalyst from the reaction mixture before fine purification.
-
Concentration: Once the reaction is complete, remove the reaction solvent(s) using a rotary evaporator.
-
Redissolution: Add a minimal volume of dichloromethane or acetone (e.g., 1-2 mL) to the crude residue and swirl to dissolve the catalyst and organic components.
-
Precipitation: In a separate flask, add a large volume (e.g., 40-50 mL) of cold hexanes or pentane. While vigorously stirring the hexanes, add the concentrated catalyst solution dropwise. A colored precipitate should form immediately.
-
Isolation: Allow the suspension to stir in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid catalyst by vacuum filtration or centrifugation.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether or hexanes to remove residual soluble impurities.
-
Drying: Dry the recovered solid under high vacuum. This material should then be further purified by chromatography.
Protocol 2: Purification by Flash Column Chromatography
This protocol is essential for removing byproducts and restoring the catalyst to high purity.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexanes or a hexanes/DCM mixture.
-
Sample Loading: Dissolve the crude, recovered catalyst in a minimum amount of DCM. In a separate flask, add a small amount of silica gel to this solution and then evaporate the solvent to create a dry-loaded sample. This prevents peak tailing. Carefully add the dry-loaded silica to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% DCM or 99:1 DCM/Acetone). The highly colored catalyst band should be clearly visible.
-
Gradient: Gradually increase the eluent polarity by increasing the percentage of acetone or acetonitrile (e.g., from 1% to 5% or 10%). This will be necessary to move the highly polar, charged iridium complex down the column.
-
Fraction Collection: Collect the brightly colored fractions corresponding to the pure catalyst. Use thin-layer chromatography (TLC) to monitor the separation and identify the correct fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum for several hours to remove all solvent traces.
Visualization of Workflows
Diagram 1: General Catalyst Recycling Workflow
The following diagram illustrates the complete, validated workflow for recovering and purifying your iridium photocatalyst.
A validated workflow for the recovery, purification, and quality control of this compound.
Quality Control for Recycled Catalyst
Before reusing the recycled catalyst, it is crucial to verify its identity, purity, and activity.
Structural Integrity & Purity Assessment
-
¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool for confirming the catalyst's structure.
-
¹H NMR: Compare the spectrum of the recycled catalyst with that of a fresh standard. Pay close attention to the aromatic region to ensure the dFppy and dtbbpy ligands are intact. The appearance of new, unexplained peaks indicates impurities. The signals for the tert-butyl groups on the dtbbpy ligand should be sharp and clean.
-
¹⁹F NMR: A spectrum should show a sharp doublet (coupled to ³¹P) around -73 ppm, characteristic of the PF6- counter-anion. A clean spectrum confirms the counter-ion has not been exchanged or degraded. The signals for the fluorine atoms on the dFppy ligands should also be present and match the reference spectrum.
-
-
UV-Vis Spectroscopy: Dissolve a small, known concentration of the catalyst in a suitable solvent (e.g., acetonitrile) and record its absorption spectrum. Compare this to the spectrum of the fresh catalyst. The position (λ_max) and intensity (molar absorptivity) of the metal-to-ligand charge transfer (MLCT) bands should be identical.[6] A decrease in molar absorptivity suggests the presence of non-absorbing impurities.
Catalytic Activity Assessment
The ultimate test is performance. Run a small-scale, well-characterized reaction (e.g., a reaction you have previously optimized) using the recycled catalyst and compare the initial reaction rate or final yield to that obtained with a fresh batch of catalyst under identical conditions. The performance should be within 95-100% of the fresh catalyst if the purification was successful.
By implementing this comprehensive guide, you can confidently and effectively recycle your this compound photocatalyst, leading to more cost-effective and sustainable research.
References
-
Reinterpreting the Fate of Iridium(III) Photocatalysts: Screening a Combinatorial Library to Explore Light-Driven Side-Reactions. Journal of the American Chemical Society, 2022. [Link]
-
In Search of Lost Iridium: Quantification of Anode Catalyst Layer Dissolution in Proton Exchange Membrane Water Electrolyzers. ACS Energy Letters, 2023. [Link]
-
Sustainable Ir-Photoredox Catalysis by Means of Heterogenization. ACS Catalysis, 2022. [Link]
-
Photodegradation behavior of the iridium complexes in CH2Cl2 and toluene solution and in a spin-coated PMMA polymer film under ambient conditions. ResearchGate Publication, N/A. [Link]
-
Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. National Institutes of Health, N/A. [Link]
-
Recyclable iridium-containing copolymers for homogeneous photoredox catalysis. Polymer Chemistry, 2025. [Link]
-
Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. National Institutes of Health, N/A. [Link]
-
Recycling Properties of Iridium Nanoparticles Anchored on Graphene as Catalysts in Alcohol Oxidation. ResearchGate Publication, 2017. [Link]
-
[Ir(dFppy)2(dtbbpy)]+PF6- 铱配合物的合成、晶体结构及光物理性能测试. 功能材料与器件学报 (Journal of Functional Materials and Devices), 2019. [Link]
Sources
Technical Support Center: [Ir(dFppy)2(dtbbpy)]PF6 Stability and Handling
Welcome to the technical support guide for the photocatalyst [Bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)]iridium(III) hexafluorophosphate, commonly abbreviated as [Ir(dFppy)2(dtbbpy)]PF6. This document provides in-depth guidance for researchers, chemists, and drug development professionals to ensure the stability and optimal performance of this highly efficient yet sensitive catalyst. Our goal is to move beyond simple instructions to explain the underlying chemical principles, enabling you to troubleshoot issues effectively and maintain the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common user inquiries.
Q1: What are the primary visual signs of this compound degradation? A: The pristine catalyst should be a bright, free-flowing yellow or orange-yellow solid. Signs of degradation include a dulling of the color, clumping (indicating moisture absorption), or a change to a brownish hue. In solution, unexpected color changes or the formation of a precipitate can also indicate decomposition or reaction with impurities.
Q2: How should I properly store this catalyst for maximum shelf-life? A: For long-term storage, the catalyst must be kept in a dark environment, under a dry inert atmosphere (argon or nitrogen), and at reduced temperatures, typically 2-8°C.[1][2] The exclusion of light, oxygen, and moisture is critical to prevent slow degradation over time.
Q3: Is this catalyst more sensitive to atmospheric oxygen or to moisture? A: It is sensitive to both, but they affect the system in different ways.
-
Oxygen Sensitivity: This is primarily a photochemical issue. In the presence of light, the catalyst's excited state can be "quenched" by molecular oxygen, deactivating the catalyst and preventing it from engaging in the desired reaction.[3]
-
Moisture Sensitivity: This is a chemical stability issue, primarily concerning the hexafluorophosphate (PF6-) counter-ion. The PF6- anion is susceptible to hydrolysis, which can generate hydrofluoric acid (HF) and other reactive species.[4][5] These byproducts can degrade the iridium complex, your substrates, or the solvent.
Q4: Can I weigh the catalyst on an open bench if I am quick? A: This is strongly discouraged. Even brief exposure to ambient air introduces both moisture and oxygen, which can compromise the catalyst's activity, especially for highly sensitive reactions. For consistent and reproducible results, all handling of the solid catalyst should be performed in a controlled inert atmosphere, such as a glovebox or using a Schlenk line.[6]
Q5: My bottle of the catalyst is several years old. Is it still viable? A: Viability depends entirely on its storage history. If it has been rigorously stored under the recommended conditions (dark, cold, inert atmosphere), it is likely still active. However, it is best practice to qualify the old batch against a new, trusted sample by running a standard control reaction known to give a high yield. If the activity is diminished, the catalyst has likely degraded.
Section 2: Troubleshooting Guide for Sub-Optimal Performance
Encountering low yields or failed reactions can be frustrating. This guide provides a systematic approach to diagnosing the root cause.
Issue: Low or No Catalytic Activity
A lack of product formation is the most common issue and almost always traces back to the integrity of the catalyst or the reaction environment.
Caption: Troubleshooting workflow for low or no catalytic activity.
-
Causality: The catalyst is the engine of your reaction. If it has degraded, no amount of optimization elsewhere will succeed.
-
Protocol:
-
Visual Inspection: Check the solid catalyst for the signs of degradation mentioned in FAQ Q1.
-
Control Reaction: Run a well-established, high-yielding reaction from the literature using the suspect catalyst. Compare the result to the expected outcome. For example, a simple photoredox-mediated C-O or C-S cross-coupling reaction can serve as a good benchmark.[7]
-
Handling Review: Were inert atmosphere techniques used for all manipulations of the solid? If not, assume degradation and use a fresh sample.
-
-
Causality: Water and oxygen are potent inhibitors. Water leads to PF6- hydrolysis, generating acidic species that can destroy the catalyst.[4][5] Oxygen quenches the catalyst's excited state, effectively stopping the reaction before it starts.[3]
-
Protocol:
-
Solvent Check: Use only high-quality, anhydrous solvents from a freshly opened bottle or a solvent purification system. Using solvents from bottles that have been opened multiple times is a common source of moisture contamination.
-
Degassing: Solvents must be rigorously degassed before use to remove dissolved oxygen. The most effective method is three-to-five cycles of freeze-pump-thaw. For less sensitive reactions, sparging with argon or nitrogen for 30-60 minutes may be sufficient, but it is less reliable.
-
Reagent Purity: Ensure all other reagents and additives are pure and dry.
-
-
Causality: The physical environment of the reaction is as critical as its chemical components. Air leaks or an inappropriate light source will lead to failure.
-
Protocol:
-
Inert Atmosphere: Ensure all glassware is oven or flame-dried and the fully assembled apparatus is leak-tight. The reaction should be conducted under a positive pressure of an inert gas (argon is preferred due to its higher density).
-
Light Source: Confirm that your light source emits at a wavelength that the catalyst can absorb effectively. For this compound and similar complexes, this is typically in the blue region of the visible spectrum (~450-460 nm).[8] Ensure the light source is positioned for uniform irradiation of the reaction mixture.
-
Section 3: Protocols for Best Practices
Adhering to these protocols will minimize the risk of catalyst degradation and ensure reproducible results.
Protocol 1: Handling and Dispensing the Solid Catalyst
-
Environment: Perform all manipulations inside a glovebox with low (<1 ppm) O2 and H2O levels.
-
Tools: Use clean, dry spatulas and weighing vessels.
-
Transfer: Weigh the required amount of catalyst into a vial or flask that can be securely sealed before removal from the glovebox.
-
Alternative (Schlenk Line): If a glovebox is unavailable, weigh the catalyst into a flask under a strong positive flow of inert gas. This method is less ideal as it allows for brief atmospheric exposure.
Protocol 2: Preparing a Catalyst Stock Solution
-
Solvent Preparation: Use a freshly purified, anhydrous, and degassed solvent appropriate for your reaction (e.g., DMF, MeCN, Dioxane).
-
Dissolution: In a glovebox or via cannula transfer on a Schlenk line, add the degassed solvent to the flask containing the pre-weighed catalyst.
-
Storage: If the stock solution is not for immediate use, store it in a sealed, light-proof container (e.g., an amber vial wrapped in foil) in a freezer under an inert atmosphere. Do not store solutions for extended periods, as slow degradation can still occur.
Section 4: Technical Deep Dive: Mechanisms of Degradation
Understanding the "why" behind these precautions is key to becoming an expert user.
Mechanism 1: Oxygen Quenching of the Excited State
The photocatalytic cycle begins with the absorption of a photon (hν), which promotes the catalyst from its ground state, Ir(III), to a highly energetic excited state, *Ir(III). This excited state is the key reactive species. However, it can be deactivated by molecular oxygen (a triplet in its ground state) through an energy transfer process, returning the catalyst to its ground state without doing any useful chemistry and generating singlet oxygen.
Sources
- 1. chemscene.com [chemscene.com]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Water-soluble cyclometalated platinum(ii) and iridium(iii) complexes: synthesis, tuning of the photophysical properties, and in vitro and in vivo phosphorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (Ir dF(CF3)ppy 2(dtbpy))PF6 CAS No. 870987-63-6 Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Temperature for [Ir(dFppy)2(dtbbpy)]PF6 Photocatalysis
Welcome to the technical support guide for the iridium-based photocatalyst [Ir(dFppy)2(dtbbpy)]PF6. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often nuanced, reaction parameter: temperature . As a versatile and powerful photocatalyst, understanding how temperature influences the activity of this compound is paramount for reaction optimization, reproducibility, and troubleshooting.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. We will delve into the causality behind temperature effects, moving beyond simple procedural steps to offer a deeper mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature for reactions using this compound?
Most published procedures using this compound are conducted at ambient or "room temperature" (typically 20-25 °C).[1] This is a major advantage of photoredox catalysis, as it allows for the generation of highly reactive intermediates under mild conditions.[2] However, "room temperature" is not always the optimal temperature. The ideal range can be highly dependent on the specific transformation. Some reactions benefit from cooling to suppress side reactions, while others require heating to overcome activation barriers subsequent to photochemical events.[3] Precise temperature control is crucial for reproducibility.
Q2: How does temperature fundamentally impact the photocatalytic cycle?
Temperature influences the catalytic cycle in several ways, affecting both the photochemical and thermal steps of the reaction:
-
Photophysical Properties: Temperature can alter the rates of radiative (light-emitting) and non-radiative decay of the catalyst's excited state.[4] For many iridium complexes, higher temperatures can increase the rate of non-radiative decay, which may slightly decrease the excited-state lifetime and quantum yield.[5][6] This means fewer catalyst molecules are available to perform the desired single-electron transfer (SET).
-
Electron Transfer Rates: The rates of both oxidative and reductive quenching of the excited photocatalyst can be temperature-dependent, although this is often a minor factor compared to the subsequent thermal steps.
-
Thermal Reaction Steps: This is where temperature often has the most significant impact. After the initial photo-induced electron transfer, the resulting radical intermediates must undergo further chemical reactions (e.g., bond formation, fragmentation). These are purely thermal steps and, like any conventional chemical reaction, their rates are governed by the Arrhenius equation and will increase with temperature.[7]
-
Catalyst Stability: Iridium photocatalysts are generally robust, but like all molecules, they have a thermal stability limit.[8] Excessive heat can lead to ligand dissociation or other degradation pathways, irreversibly deactivating the catalyst.[9][10]
Q3: Will increasing the temperature always increase my reaction rate?
Not necessarily. While the rate of the thermal steps will increase with temperature, the overall observed reaction rate is a composite of all processes, including the photophysical ones.[7] If a thermal step is the rate-limiting step of the overall reaction, you will likely see an initial rate increase with heating.[7] However, if the reaction is limited by the photon flux (i.e., the rate at which the catalyst is excited by light) or if high temperatures begin to degrade the catalyst or reactants, you may see the rate plateau or even decrease.[5][7][9]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing the issue, with a focus on temperature as a key variable.
Problem: My reaction shows low or no conversion, even after extended irradiation.
-
Initial Question: My reaction isn't working. I've set it up at room temperature next to a blue LED as the literature suggests. What could be wrong?
-
Senior Scientist's Analysis: Low conversion is a common issue. While catalyst, substrate, or solvent purity are primary suspects, temperature control is a critical and easily overlooked factor. The term "room temperature" is imprecise, and the light source itself generates heat. Without active cooling, the internal reaction temperature can be significantly higher than ambient, potentially leading to catalyst degradation. Conversely, if a subsequent thermal step has a significant activation barrier, room temperature may simply be too low for the reaction to proceed efficiently.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Problem: My reaction yield is high at room temperature, but drops when I heat the reaction to 60 °C.
-
Initial Question: I wanted to shorten the reaction time from 12 hours to 4 hours by heating. The starting material was consumed faster, but my final isolated yield decreased significantly. Why?
-
Senior Scientist's Analysis: This is a classic optimization pitfall. The increased kinetic energy from heating can accelerate undesirable pathways that compete with your desired product formation. There are three primary suspects when yield drops at elevated temperatures:
-
Catalyst Degradation: this compound is thermally stable, but prolonged heating, especially in the presence of reactive substrates and continuous irradiation, can cause irreversible decomposition.[9][10] You may observe a color change in your reaction mixture (e.g., from yellow to brown/black).
-
Side Product Formation: The desired reaction pathway may have a lower activation energy than a competing decomposition pathway for your substrate or product. Heating provides the energy to overcome the barrier for this undesired pathway, channeling your material into side products.
-
Product Instability: Your desired product may be thermally labile under the reaction conditions and could be decomposing upon formation at 60 °C.
-
-
Recommended Action:
-
Run the reaction at the higher temperature (60 °C) and take aliquots for analysis (e.g., by LC-MS or GC-MS) at early time points. This will help you determine if the product is forming and then decomposing, or if side products are forming directly from the start.
-
Run a control experiment where you take your purified product and resubmit it to the reaction conditions (catalyst, solvent, 60 °C) without the starting materials to test for product stability.
-
Problem: My results are inconsistent from one run to the next.
-
Initial Question: I'm running the same reaction protocol but my yields are varying from 40% to 85%. How can I improve reproducibility?
-
Senior Scientist's Analysis: Inconsistent temperature control is a major cause of irreproducibility in photochemistry. The heat output from lamps can vary, and ambient lab temperature can fluctuate. A reaction run on a cool morning will proceed differently than one run on a hot afternoon without proper thermoregulation.
-
Best Practices for Temperature Control:
-
Use a Circulating Bath: For maximum precision, immerse the reaction vessel in a temperature-controlled oil or water bath.[2]
-
Utilize a Cooling/Heating Plate: Place the reaction vials in a drilled aluminum block on top of a digitally controlled heating/cooling plate. This ensures uniform temperature across multiple reactions.
-
Consistent Cooling: If running at or below ambient temperature, always use a fan or a water bath.[1] Ensure the distance from the fan and the airflow are consistent for every run.
-
Monitor Internal Temperature: For larger scale reactions, place a thermocouple in a dummy flask with the same solvent volume adjacent to the reaction vessel to get an accurate reading of the internal temperature.
-
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction
This protocol provides a starting point for setting up a reaction with this compound.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the substrate (e.g., 0.5 mmol, 1.0 equiv), other solid reagents, and the photocatalyst this compound (1-2 mol%, 0.005-0.01 mmol).
-
Solvent Addition: Add the desired solvent (e.g., Acetonitrile or DMF, 0.1 M concentration).[1]
-
Degassing: Seal the vial with a septum and degas the mixture thoroughly. The freeze-pump-thaw technique (three cycles) is highly effective for removing dissolved oxygen, which can quench the catalyst's excited state.[1]
-
Temperature Control: Place the reaction vessel in the desired temperature-controlled setup (e.g., a water bath set to 25 °C).
-
Initiation: Place the setup at a fixed distance from the light source (e.g., blue LEDs). Begin stirring and irradiation.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once complete, perform a standard aqueous work-up and purify the product by column chromatography.[1]
Protocol 2: Temperature Screening Study
To find the optimal temperature for your specific reaction, a screening study is essential.
-
Setup: Prepare 4-5 identical reactions following Protocol 1.
-
Temperature Variation: Place each reaction vial in a separate well of a heating/cooling block or in separate circulating baths. Set the temperatures across a logical range (e.g., 10 °C, 25 °C, 40 °C, 60 °C, 80 °C).
-
Execution: Irradiate all reactions simultaneously for a fixed period (e.g., 6 hours). Ensure the light intensity is uniform for all vials.
-
Analysis: After the fixed time, quench all reactions and determine the yield for each temperature point using an internal standard via GC or NMR.
-
Data Interpretation: Plot the yield versus temperature to identify the optimal thermal conditions for the reaction.
-
Sample Data Presentation:
Temperature (°C) Reaction Yield (%) Key Observation 10 25 Reaction is slow. 25 78 Good conversion and clean reaction. 40 85 Optimal Temperature. 60 65 Increased side product formation observed. 80 30 Significant catalyst decomposition noted.
Catalytic Cycle and Temperature Influence
The following diagram illustrates a generic photocatalytic cycle and highlights the steps most susceptible to temperature effects.
Caption: General photocatalytic cycle showing temperature-sensitive steps.
References
-
Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. Retrieved from [Link]
-
Interchim. (n.d.). Temperature Effect on PhotoRedOx Chemistry. HepatoChem. Retrieved from [Link]
-
Zheng, Y., et al. (2022). Reinterpreting the Fate of Iridium(III) Photocatalysts: Screening a Combinatorial Library to Explore Light-Driven Side-Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Japan Advanced Institute of Science and Technology. (2025). Towards Targeted Catalyst Optimization: Identifying Rate-Limiting Steps in Photocatalysis. JAIST Press Release. Retrieved from [Link]
-
Lin, C.-H., et al. (2021). Effects of Reaction Temperature on the Photocatalytic Activity of TiO2 with Pd and Cu Cocatalysts. Molecules, 26(15), 4475. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
Yoon, T. P., et al. (2012). Chiral Brønsted acid-controlled intermolecular asymmetric [2 + 2] photocycloadditions. ResearchGate. Retrieved from [Link]
-
Siler, D. A., et al. (2015). Understanding the superior temperature stability of iridium light-emitting electrochemical cells. Materials Horizons. Retrieved from [Link]
-
van der Sant, A., et al. (2021). The Excited States of Inorganic Photocatalysts: (Part of) Why Iridium Polypyridyls are Privileged Structures. Macmillan Group, Princeton University. Retrieved from [Link]
-
van Leeuwen, J., et al. (1993). Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. Biophysical Journal, 64(4), 1184-1194. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News & Events | JAIST [jaist.ac.jp]
- 8. Understanding the superior temperature stability of iridium light-emitting electrochemical cells - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of [Ir(dFppy)2(dtbbpy)]PF6
Welcome to the technical support guide for the purification of the photocatalyst [Ir(dFppy)2(dtbbpy)]PF6 (Bisiridium(III) hexafluorophosphate). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-reaction workup and purification of this critical organometallic complex. Achieving high purity is paramount, as residual starting materials, byproducts, or solvents can significantly impact its photophysical properties and catalytic efficiency.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question 1: My final product is a dark, oily substance or a sticky solid instead of the expected yellow powder. What went wrong?
Answer:
This is a common issue primarily caused by residual high-boiling point solvents or organic impurities. The synthesis of the iridium dimer intermediate often uses solvents like 2-ethoxyethanol, which can be difficult to remove.
-
Causality: High-boiling point solvents are not easily evaporated under standard rotary evaporation conditions. Greasy organic impurities, such as unreacted ligands or byproducts, can also prevent the formation of a crystalline solid.
-
Troubleshooting Steps:
-
Trituration: The most effective first step is trituration. Suspend the oily product in a non-polar solvent in which the desired complex is insoluble, such as n-hexane or pentane. Stir vigorously. The non-polar solvent will wash away many organic impurities and can help induce precipitation of the product. Collect the resulting solid by filtration.
-
Re-precipitation: If trituration is insufficient, dissolve the crude material in a minimal amount of a good solvent like dichloromethane (DCM) or acetone. Slowly add a poor solvent (an "anti-solvent") like n-hexane or diethyl ether with vigorous stirring until the solution becomes persistently cloudy.[2] Cool the flask in an ice bath or freezer to maximize the precipitation of the pure product.[1]
-
Extended Drying: Ensure the product is dried under high vacuum for an extended period (12-24 hours) to remove any remaining volatile residues.
-
Question 2: After purification, my product's ¹H NMR spectrum shows extra peaks in the aromatic region. How do I identify and remove these impurities?
Answer:
Unidentified peaks in the aromatic region of the ¹H NMR spectrum typically point to unreacted starting materials or related byproducts.
-
Causality & Identification:
-
Unreacted dtbbpy Ligand: Free 4,4'-di-tert-butyl-2,2'-bipyridine is a very common impurity. Its characteristic signals can be compared to a reference spectrum of the pure ligand.
-
Unreacted Iridium Dimer: The chloride-bridged dimer, [(dFppy)2Ir(μ-Cl)]2, has a more complex NMR spectrum but its presence indicates an incomplete reaction.
-
Solvent Residues: Solvents used in synthesis or chromatography (e.g., DCM, acetonitrile, acetone) are also common.[3] These are typically easy to identify by their known chemical shifts.
-
-
Troubleshooting & Purification Strategy:
-
For Excess Ligand: The dtbbpy ligand has different solubility properties than the ionic iridium complex. Washing the crude solid with a solvent that solubilizes the ligand but not the complex, like cold methanol or diethyl ether, can be effective.[4] If this fails, column chromatography is the most reliable method.
-
For Unreacted Dimer/Other Byproducts: Column chromatography is the definitive solution. A silica gel column with a gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with acetonitrile or methanol, can effectively separate the desired cationic complex from less polar impurities.[3][5]
-
dot
Sources
Technical Support Center: [Ir(dFppy)₂(dtbbpy)]PF₆ in Photoredox Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the photocatalyst [Ir(dFppy)₂(dtbbpy)]PF₆. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into its application and to help troubleshoot challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is [Ir(dFppy)₂(dtbbpy)]PF₆ and what are its primary applications?
[Ir(dFppy)₂(dtbbpy)]PF₆, or (Bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate), is a highly versatile and robust iridium-based photoredox catalyst.[1][2] Its popularity stems from its strong absorption in the visible light spectrum (around 465 nm), long-lived excited state, and tunable redox potentials, which enable a wide range of chemical transformations under mild conditions.[1]
Key applications include:
-
Carbon-Carbon and Carbon-Heteroatom Bond Formation: It is extensively used in cross-coupling reactions, often in dual catalytic systems with nickel, to form C-C, C-N, C-O, and C-S bonds.[3]
-
Atom Transfer Radical Addition (ATRA): The catalyst promotes the addition of haloalkanes across alkenes and alkynes.[2][4]
-
Decarboxylative Reactions: It facilitates the use of carboxylic acids and their derivatives as radical precursors for transformations like alkynylation and cross-coupling.[4]
-
Minisci-type Reactions: It is effective in the direct C-H functionalization of heteroarenes.[5]
Q2: What are the key photophysical and electrochemical properties of this catalyst?
The efficacy of a photocatalyst is dictated by its photophysical and electrochemical characteristics.[1] These properties determine its light absorption, the energy of its excited state, and its ability to participate in single-electron transfer (SET) processes.
| Property | Value | Significance |
| Max Absorption (λₘₐₓ) | ~380 nm, with a shoulder into the visible region (~465 nm) | Efficiently absorbs light from common blue LED light sources.[2] |
| Max Emission (λₑₘ) | ~500 nm (Green) | The emission can be visually monitored and is quenched in a productive reaction. |
| Excited-State Lifetime (τ) | Long-lived (in the microsecond range) | A longer lifetime increases the probability of interacting with a substrate.[1] |
| Quantum Yield (Φ) | High | Indicates high efficiency in converting absorbed photons into desired chemical energy.[1] |
| Redox Potentials (vs SCE) | E₁/₂ (IrIV/III*) ≈ -0.89 V; E₁/₂ (IrIII/II) ≈ -1.37 V | These potentials define the thermodynamic window for oxidizing or reducing substrates.[6] |
Note: Exact values can vary depending on the solvent and experimental conditions.[1]
Q3: How should I store and handle [Ir(dFppy)₂(dtbbpy)]PF₆?
This iridium complex is a yellow, crystalline solid that is generally stable to air and moisture, making it relatively easy to handle compared to many other organometallic compounds.[3] For long-term storage, it is recommended to keep it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent any slow degradation. It has a high melting point, typically above 300 °C.
Troubleshooting Guide & In-Depth Analysis
This section addresses specific issues you might encounter during your experiments, providing insights into the underlying causes and offering actionable solutions.
Issue 1: Low or No Reaction Conversion
"I've set up my reaction with [Ir(dFppy)₂(dtbbpy)]PF₆, but after 24 hours, I see mostly starting material. What's going wrong?"
This is a common issue that can stem from several factors, from the fundamental thermodynamics of your system to the practical experimental setup.
Potential Cause A: Mismatched Redox Potentials (Substrate Limitation)
Expertise & Experience: The most fundamental reason for a failed photoredox reaction is thermodynamics. The excited state of the photocatalyst, *Ir(III), must be a strong enough oxidant or reductant to engage with your substrate. Similarly, the resulting Ir(II) or Ir(IV) species must be potent enough for the subsequent step in the catalytic cycle.
-
Oxidative Quenching Cycle: The electron donor (reductant) must have a reduction potential low enough to be oxidized by the excited catalyst (*Ir(III)).
-
Reductive Quenching Cycle: The electron acceptor (oxidant) must have a reduction potential high enough to be reduced by the excited catalyst (*Ir(III)).
Troubleshooting Steps:
-
Verify Redox Potentials: Compare the redox potential of your substrate(s) with the catalyst's excited-state potentials. The E₁/₂ of your substrate must fall within the catalyst's operational window.
-
Consider a Different Catalyst: If there is a large thermodynamic barrier, [Ir(dFppy)₂(dtbbpy)]PF₆ may not be the right catalyst. Catalysts like [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ are more strongly oxidizing and may be required for more challenging substrates.[6]
Potential Cause B: Inefficient Light Absorption or Photon Flux
Expertise & Experience: Photoredox catalysis is driven by light. Insufficient photon flux can lead to a low concentration of the excited state catalyst, resulting in a sluggish reaction. The color of the reaction mixture is a key indicator; it should be visibly absorbing the light from your source.
Troubleshooting Steps:
-
Check Your Light Source: Ensure your LEDs are functioning correctly and emitting at the appropriate wavelength (blue, ~450-470 nm is ideal).[4]
-
Optimize Reaction Vessel Placement: Place the reaction vessel as close to the light source as possible to maximize photon capture. Consistent placement is crucial for reproducibility.
-
Address Turbidity: If your reaction mixture is a slurry or suspension, solids can scatter light and prevent it from penetrating the solution. Try a different solvent system to fully dissolve all components.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can increase light absorption, though this is not always the most elegant solution.[4]
Potential Cause C: Presence of Quenchers (Oxygen or Impurities)
Expertise & Experience: The excited state of the photocatalyst is highly sensitive to quenching by molecular oxygen, which can deactivate it and halt the catalytic cycle. Other impurities in reagents or solvents can also act as quenchers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Trustworthiness: A rigorous degassing protocol is a self-validating system. If degassing significantly improves the reaction, the presence of oxygen was the likely culprit. The most common and effective method is the freeze-pump-thaw technique .[4]
Detailed Protocol: Freeze-Pump-Thaw Degassing
-
Assemble the reaction in a Schlenk flask with a stir bar.
-
Freeze the reaction mixture completely by immersing the flask in liquid nitrogen.
-
Once frozen solid, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum line and thaw the mixture in a room temperature water bath until fully liquid. You may see bubbles of gas being released.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved gases.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
Issue 2: Catalyst Decomposition or Color Change
"My reaction started as a bright yellow solution, but it has now turned dark brown/black, and the reaction has stalled. What happened?"
Expertise & Experience: While [Ir(dFppy)₂(dtbbpy)]PF₆ is robust, it is not indestructible. Catalyst degradation is often indicated by a permanent, dark color change (not to be confused with the transient changes during the catalytic cycle). This can be caused by thermal stress or unwanted side reactions with highly reactive intermediates.
Potential Cause A: Thermal Stress
Expertise & Experience: High-powered LEDs can generate significant heat. Although many photoredox reactions are run at room temperature, the localized temperature inside the reaction vessel can become elevated, potentially leading to ligand dissociation or other degradation pathways. The dtbbpy ligand, in particular, can be more labile compared to the cyclometalated ppy ligands.
Troubleshooting Steps:
-
Active Cooling: Use a fan to blow air over the reaction vessel. For more sensitive reactions, a water bath can be used to maintain a constant temperature.[4]
-
Reduce Light Intensity: If you are using a very high-power light source, consider moving it further away or reducing its intensity. The goal is to provide enough photons, not to cook the reaction.
Potential Cause B: Substrate-Induced Degradation
Expertise & Experience: Certain substrates or radical intermediates generated in the reaction can be aggressive enough to attack the photocatalyst's ligands, leading to its decomposition. This is a challenging substrate scope limitation. For instance, recent studies have shown that under certain conditions, the reduced Ir(II) species can be protonated and undergo further transformations, leading to complex mechanistic pathways that may take the catalyst out of the primary cycle.[7][8]
Troubleshooting Steps:
-
Modify Reaction Conditions: Lowering the reaction concentration can reduce the rate of bimolecular degradation pathways.
-
Use of Additives: Sometimes a sacrificial agent or a different base/acid can temper the reactivity of harmful intermediates.
-
Mechanistic Investigation: If this problem persists, it may indicate a fundamental incompatibility. Advanced techniques like transient absorption spectroscopy can help elucidate the specific degradation pathway, though this is often beyond the scope of a typical synthesis lab.[9]
Issue 3: Reaction Works, but is Inefficient (Low Quantum Yield)
"My reaction is producing the desired product, but the yield is low even after extended irradiation. How can I improve efficiency?"
Expertise & Experience: Low quantum yield means that many of the photons absorbed by the catalyst do not result in a productive chemical transformation. This is often due to competing, non-productive deactivation pathways of the excited state catalyst.
Potential Cause: Inefficient Quenching or Back Electron Transfer (BET)
Expertise & Experience: The photocatalytic cycle relies on a series of electron transfers. If the desired electron transfer (quenching) is slow, the excited catalyst may simply relax back to the ground state by emitting a photon (phosphorescence). Even after a productive electron transfer, the resulting radical ion pair can undergo back electron transfer, simply regenerating the starting materials and wasting the photon's energy.[9]
The Photocatalytic Cycle and Competing Pathways:
Caption: Oxidative quenching cycle with key unproductive pathways.
Troubleshooting Steps:
-
Increase Substrate Concentration: Increasing the concentration of the quenching substrate can make the desired bimolecular reaction kinetically more favorable compared to the unimolecular decay of the excited state.
-
Change the Solvent: The solvent can have a significant impact on the rates of electron transfer and the stability of the charged intermediates. In some cases, a less polar solvent can disfavor back electron transfer. The identity of the counter-ion (PF₆⁻) can also play a role, especially in low polarity solvents.[10]
-
Add a Sacrificial Agent: In many reactions, a sacrificial electron donor or acceptor is used in stoichiometric amounts. This agent's job is to react irreversibly after the initial electron transfer, preventing back electron transfer and driving the reaction forward.
By systematically addressing these potential issues, you can diagnose and solve many of the common problems encountered when using [Ir(dFppy)₂(dtbbpy)]PF₆, unlocking its full potential for your synthetic challenges.
References
-
Kwon, Y., et al. (2023). Formation and degradation of strongly reducing cyanoarene-based radical anions towards efficient radical anion-mediated photoredox catalysis. ResearchGate. Retrieved January 8, 2026, from [Link]
-
Rolka, A., Koenig, B., & Toste, D. (2023). Hybrid Catalysts for Enantioselective Photo-Phosphoric Acid Catalysis. ResearchGate. Retrieved January 8, 2026, from [Link]
- Oderinde, M. S., et al. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-di-tert-butyl-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92.
-
Chai, L.-L., et al. (2025). Uses of α-Oxocarboxylic Acids in Photoinduced Minisci Reactions. ResearchGate. Retrieved January 8, 2026, from [Link]
- Yan, C., Li, J., & Chang, Q. (2019). Synthesis,crystal structure and light-physical properties of [Ir(dfppy) 2 ( dtbbpy)] + PF 6 - complex.
- Oderinde, M. S., et al. (2017). Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2- [5-(trifluoromethyl). Organic Syntheses, 94, 77-92.
-
Slinker, J. D., et al. (2004). Degradation of Ir(ppy)2(dtb-bpy)PF6 iTMC OLEDs. ResearchGate. Retrieved January 8, 2026, from [Link]
-
Wang, Z., et al. (2024). Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions. PubMed Central. Retrieved January 8, 2026, from [Link]
-
Macmillan Group, Princeton University. (2022). Bioinspired Supercharging of Photoredox Catalysis for Applications in Energy and Chemical Manufacturing. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Ir(dmppy)2(dtbbpy)PF6. Retrieved January 8, 2026, from [Link]
-
Strieth-Kalthoff, F., et al. (2020). Method to Predict Reagents in Iridium-Based Photoredox Catalysis. ChemRxiv. Retrieved January 8, 2026, from [Link]
-
Wang, Z., et al. (2024). Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions. Chemical Science. Retrieved January 8, 2026, from [Link]
-
van der Heijden, D. E., et al. (2023). Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines. Inorganic Chemistry. Retrieved January 8, 2026, from [Link].1021/acs.inorgchem.3c02685)
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- 2. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: [Ir(dFppy)₂(dtbbpy)]PF₆ Photocatalysis
A troubleshooting guide for researchers, scientists, and drug development professionals on minimizing homocoupling in photoredox catalysis.
Welcome to the dedicated technical support guide for the photocatalyst [Ir(dFppy)₂(dtbbpy)]PF₆ . This resource, designed for chemistry professionals, provides in-depth troubleshooting and frequently asked questions to address the common challenge of homocoupling in photoredox-mediated cross-coupling reactions. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying mechanistic rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of photoredox catalysis, and why is it a problem?
A1: Homocoupling is a common side reaction in cross-coupling methodologies where two identical radical intermediates react with each other, forming a dimer. For instance, in a desired A-B cross-coupling, the formation of A-A and B-B dimers are competing homocoupling pathways. This side reaction is problematic as it consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification due to the formation of byproducts with similar physical properties to the target molecule. Controlling the statistical nature of radical-radical coupling is a significant challenge in synthetic chemistry.[1]
Q2: What are the primary drivers of homocoupling when using [Ir(dFppy)₂(dtbbpy)]PF₆ as the photocatalyst?
A2: The formation of homocoupling byproducts is often attributed to several factors:
-
High Radical Concentration: If the rate of radical generation significantly outpaces the rate of the subsequent cross-coupling step in the catalytic cycle, the increased concentration of radical intermediates favors dimerization.
-
Slow Cross-Coupling Partner Activation: In dual catalytic systems, for example with a nickel co-catalyst, if the activation of the second coupling partner and its entry into the catalytic cycle is slow, the initially formed radical may dimerize before it can react.
-
Relative Reaction Kinetics: The relative rates of homocoupling versus cross-coupling are critical. If the activation energy barrier for homodimerization is lower than that for the desired cross-coupling, the former will be the favored pathway.
-
Redox Potential Mismatch: An improper match between the excited state potential of the photocatalyst and the reduction potential of the substrate can lead to inefficient single-electron transfer (SET), potentially creating conditions ripe for side reactions.
Q3: How do the photophysical properties of [Ir(dFppy)₂(dtbbpy)]PF₆ contribute to its catalytic activity?
A3: [Ir(dFppy)₂(dtbbpy)]PF₆ is a heteroleptic iridium(III) complex widely used in photoredox catalysis.[2] Its utility stems from its favorable photophysical properties:
-
Visible Light Absorption: It strongly absorbs in the visible light spectrum (typically activated around 450 nm), which is gentle on sensitive organic molecules.
-
Long-Lived Excited State: Upon photoexcitation, it forms a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state.[3] This extended lifetime is crucial for allowing sufficient time for bimolecular electron transfer events to occur.
-
Potent Redox Potentials: The excited state, [Ir(dFppy)₂(dtbbpy)]³⁺, is both a strong oxidant and a strong reductant, enabling it to participate in both oxidative and reductive quenching cycles, thereby activating a wide range of substrates via single-electron transfer (SET).[2]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a structured approach to diagnosing and resolving issues with homocoupling.
Issue 1: Excessive Homocoupling of the Nucleophilic/Radical Precursor Partner
This is often the most common form of homocoupling observed.
Caption: Troubleshooting workflow for reducing homocoupling.
| Parameter | Recommended Action | Scientific Rationale |
| Concentration | Decrease the overall reaction concentration (e.g., from 0.1 M to 0.05 M or 0.02 M). | Lowering the concentration of radical precursors can disfavor the bimolecular homocoupling reaction, which is typically second-order with respect to the radical concentration, while the desired cross-coupling pathway may have a different kinetic order. |
| Solvent | Screen more polar solvents (e.g., switch from THF or Dioxane to DMF or DMA).[4] | The solvent can influence the photophysical properties of the iridium catalyst and the solubility and reactivity of intermediates.[3] A more polar solvent may better solvate charged intermediates in the catalytic cycle, potentially altering the kinetics to favor cross-coupling. |
| Light Intensity | Reduce the power of the light source (e.g., increase distance from LEDs, use a lower wattage lamp). | High photon flux can lead to a high stationary concentration of the excited state photocatalyst, generating radicals faster than the cross-coupling partner can react. Reducing light intensity lowers the rate of radical generation, allowing the dual catalytic cycles to synchronize more effectively. |
| Temperature | Lower the reaction temperature (e.g., from room temperature to 0 °C). | While many photoredox reactions are run at ambient temperature, lowering it can sometimes help. If the activation energy for homocoupling is significantly different from that of the cross-coupling, temperature modulation can be used to favor the desired pathway. |
| Additives | Introduce a bulky, non-coordinating base or a Lewis acid if applicable to the specific reaction. | Additives can play multiple roles. For example, a base can influence the rate of proton-coupled electron transfer.[5] In some dual-catalysis systems, additives can modulate the activity of the co-catalyst to better match the rate of radical generation.[6] |
Issue 2: Homocoupling of the Electrophilic Partner (in Dual Catalysis Systems)
This is more common in reactions involving a co-catalyst, such as Nickel, which can itself undergo reductive homocoupling.[7]
In a typical Ir/Ni dual catalytic cycle, the excited iridium photocatalyst reduces a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species.[8][9] This low-valent nickel species then undergoes oxidative addition with the electrophile (e.g., an aryl halide). If two of these activated Ni-Aryl species interact before the radical coupling partner is available, a Ni-mediated homocoupling can occur.
Caption: Simplified Ir/Ni dual catalysis showing potential for Ni-mediated homocoupling.
| Parameter | Recommended Action | Scientific Rationale |
| Nickel Ligand | Screen different ligands for the nickel co-catalyst. Often, more sterically bulky ligands can be beneficial. | The ligand environment around the nickel center is critical. A bulkier ligand can sterically hinder the approach of two Ni-Aryl complexes, thus disfavoring the homocoupling pathway and promoting the desired cross-coupling with the radical generated by the photocatalyst. |
| Ni Precatalyst | Evaluate different Ni(II) precatalysts (e.g., NiCl₂·glyme, NiBr₂·diglyme) or even Ni(0) sources like Ni(COD)₂. | The nature of the nickel precatalyst can affect the rate of its reduction and entry into the catalytic cycle. Using an air-stable Ni(II) salt often requires an initial reduction step that can be influenced by reaction conditions, including the presence of trace oxygen.[6] Sometimes, a more easily reduced precatalyst can improve synchronization of the catalytic cycles. |
| Stoichiometry | Carefully optimize the ratio of photocatalyst to nickel catalyst. | The relative rates of the two catalytic cycles must be balanced. If the nickel cycle is too slow relative to the photocatalytic cycle, radical homocoupling will dominate. Conversely, if the nickel cycle is too fast, electrophile homocoupling may become an issue. |
Experimental Protocol: A General Starting Point for Optimization
This protocol provides a robust starting point for a generic photoredox cross-coupling reaction. It is intended to be modified based on the troubleshooting guide above.
Materials:
-
[Ir(dFppy)₂(dtbbpy)]PF₆ (1-2 mol%)
-
Nickel Precatalyst (e.g., NiCl₂·glyme) (1-5 mol%)
-
Ligand (e.g., dtbbpy) (1-5 mol%)
-
Nucleophilic Precursor / Radical Precursor (1.5 equiv)
-
Electrophile (1.0 equiv)
-
Base (if required, e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, DMA, Acetonitrile) (to achieve 0.1 M concentration)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the photocatalyst, nickel precatalyst, ligand, electrophile (if solid), and base.
-
Seal the vial with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Add the nucleophilic precursor (if solid). If either coupling partner is a liquid, add it via syringe after purging.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously.
-
Place the reaction vial at a fixed distance (e.g., 5-10 cm) from a visible light source (e.g., 450 nm Blue LED, 24-48 W). For temperature control, a cooling fan or a water bath can be used.
-
Irradiate the reaction for the desired time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction, perform a standard aqueous workup, and purify by column chromatography.
Analytical Note: To accurately quantify the ratio of cross-coupled product to homocoupled byproducts, it is recommended to use ¹H NMR with an internal standard or quantitative LC-MS analysis.
References
-
Yang, Z., et al. (2025). Recyclable iridium-containing copolymers for homogeneous photoredox catalysis. Polymer Chemistry. Available from: [Link]
-
Jia, J., Kancherla, R., Rueping, M., & Huang, L. (2020). Optimization of the reaction conditions a. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism. IrIII=[Ir(dF(CF3)ppy)2(dtbbpy)]PF6,... ResearchGate. Available from: [Link]
- Su, Y.-L., Dong, K., Zheng, H., & Doyle, M. P. (2021). Photochemical Asymmetric Iridium-Catalyzed C(sp³)–C(sp³) Cross-Coupling. Synfacts.
-
Request PDF. (n.d.). How Does Iridium(III) Photocatalyst Regulate Nickel(II) Catalyst in Metallaphotoredox-Catalyzed C−S Cross-Coupling? Theoretical and Experimental Insights. ResearchGate. Available from: [Link]
-
Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Available from: [Link]
-
(2025). Recyclable Iridium-Containing Copolymers for Homogeneous Photoredox Catalysis. ResearchGate. Available from: [Link]
-
National Institutes of Health. (n.d.). Mechanometallaphotoredox Catalysis: Utilizing Increased Throughput Mechanochemistry to Develop Solvent-Minimized Aryl Amination and C(sp2) - C(sp3) Cross-Couplings. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions*. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate. Available from: [Link]
-
Macmillan Group, Princeton University. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Available from: [Link]
-
ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. ResearchGate. Available from: [Link]
-
ChemRxiv. (n.d.). General Method for Carbon–Heteroatom Cross-Coupling Reactions via Semiheterogeneous Red-Light Metallaphotocatalysis. Available from: [Link]
-
PubMed. (2011). Subtle ligand effects in oxidative photocatalysis with iridium complexes: application to photopolymerization. Available from: [Link]
-
RSC Publishing. (n.d.). Photocatalytic cross-couplings via the cleavage of N–O bonds. Available from: [Link]
-
ACS Publications. (n.d.). Effects of Molecular Oxygen, Solvent, and Light on Iridium-Photoredox/Nickel Dual-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available from: [Link]
-
PubChem. (n.d.). Ir(Fmppy)₂(dtbbpy)PF₆. Available from: [Link]
-
Ruixibiotech. (n.d.). (Ir[dFppy]₂(bpy))PF₆. Available from: [Link]
-
ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. Available from: [Link]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Performance Guide: [Ir(dFppy)2(dtbbpy)]PF6 vs. fac-Ir(ppy)3
For researchers, scientists, and drug development professionals engaged in photoredox catalysis, the selection of the appropriate photocatalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic transformation. Among the pantheon of iridium(III) complexes, fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3) has long been a benchmark due to its robust photophysical properties and versatile reactivity. However, the development of structurally modified congeners, such as [bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)]iridium(III) hexafluorophosphate ([Ir(dFppy)2(dtbbpy)]PF6), has introduced powerful alternatives with tailored characteristics. This guide provides an in-depth, objective comparison of the performance of these two prominent photocatalysts, supported by experimental data and detailed methodologies, to empower informed catalyst selection in your research endeavors.
At a Glance: Key Distinctions
While both complexes are potent photocatalysts, their structural differences impart distinct photophysical and electrochemical properties. fac-Ir(ppy)3 is a neutral, homoleptic complex, meaning it comprises three identical cyclometalating ligands. In contrast, this compound is a cationic, heteroleptic complex, featuring two fluorinated cyclometalating ligands (dFppy) and one diimine ancillary ligand (dtbbpy). These differences in charge, ligand electronics, and overall architecture are the root of their divergent performance characteristics.
Photophysical and Electrochemical Properties: A Quantitative Comparison
The efficacy of a photocatalyst is fundamentally governed by its ability to absorb light, the energy and lifetime of its excited state, and its redox potentials. The following tables summarize these critical parameters for this compound and fac-Ir(ppy)3.
Table 1: Photophysical Properties of this compound and fac-Ir(ppy)3
| Photocatalyst | λmax (nm) | λem (nm) | Excited-State Lifetime (τ) (µs) | Quantum Yield (Φ) |
| This compound | ~380, ~465[1] | ~520 | ~1.1 | ~0.7 |
| fac-Ir(ppy)3 | ~375[2][3] | ~510-520[2][3] | 1.9[4] | ~0.4 - 1.0[4] |
Table 2: Redox Potentials of this compound and fac-Ir(ppy)3 (vs. SCE in Acetonitrile)
| Photocatalyst | E1/2 (IrIV/III) (V) | E1/2 (IrIII/II) (V) | E1/2 (IrIV/III) (V) | E1/2 (IrIII/II) (V) |
| This compound | +1.21[4] | -1.37[4] | -0.89[4] | +1.21[4] |
| fac-Ir(ppy)3 | +0.77[5] | -2.19[5] | -1.73[5] | +0.31[5] |
Note: The data presented are representative values and can vary depending on the solvent and experimental conditions.
The fluorination of the phenylpyridine ligands in this compound leads to a higher oxidation potential compared to fac-Ir(ppy)3, making the excited state of the former a more potent oxidant. Conversely, the neutral fac-Ir(ppy)3 is a stronger reductant in its excited state. These differences are pivotal in determining the feasibility of a given photocatalytic cycle.
Mechanistic Insights: Oxidative and Reductive Quenching Cycles
Iridium photocatalysts primarily operate through two mechanistic manifolds: oxidative and reductive quenching. The operative pathway is dictated by the relative redox potentials of the photocatalyst, the substrate, and any sacrificial redox agents.
Figure 1: Generalized photocatalytic cycles.
In an oxidative quenching cycle , the excited photocatalyst is reduced by an electron donor, generating a more strongly reducing Ir(II) species. This potent reductant then engages the substrate to complete the cycle. In a reductive quenching cycle , the excited photocatalyst is oxidized by an electron acceptor, forming a more strongly oxidizing Ir(IV) species that then reacts with the substrate.
Performance Comparison in a Representative Application: Atom Transfer Radical Addition (ATRA)
ATRA reactions involve the addition of a radical to an alkene, followed by the transfer of an atom (typically a halogen) to the resulting radical intermediate. The initiation of this process often relies on the photocatalyst's ability to generate the initial radical from a precursor.
Given its highly reducing excited state (E1/2(IrIII/II) = +0.31 V vs. SCE), fac-Ir(ppy)3 is well-suited to initiate ATRA by reducing alkyl halides. For instance, it can effectively reduce bromoacetonitrile to generate the corresponding radical, which then participates in the addition reaction[6].
Conversely, this compound, with its more oxidizing excited state (E1/2(IrIV/III) = -0.89 V vs. SCE), would be more effective in an oxidative quenching cycle where it is first reduced by a sacrificial donor. The resulting potent Ir(II) species could then reduce the ATRA precursor. While less direct for this specific transformation, its higher quantum yield could contribute to greater overall efficiency if the quenching steps are favorable.
The choice between the two catalysts for an ATRA reaction would therefore depend on the specific substrate and the desired mechanistic pathway. For substrates that are readily reduced, the direct reductive quenching of fac-Ir(ppy)3 may be more efficient. For systems requiring an oxidative quenching cycle, this compound could be the superior choice.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key experiments used to characterize and compare these iridium photocatalysts.
UV-Vis Absorption and Photoluminescence Spectroscopy
This protocol outlines the procedure for acquiring the absorption and emission spectra of the iridium complexes.
Materials:
-
Spectrophotometer (e.g., Agilent Cary 60)
-
Fluorometer (e.g., Edinburgh Instruments FS5)
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., acetonitrile or dichloromethane)
-
Iridium complex of interest
Procedure:
-
Solution Preparation: Prepare a dilute solution of the iridium complex in the chosen solvent. A typical concentration for UV-Vis is ~10^-5 M, and for photoluminescence is ~10^-6 M.
-
UV-Vis Measurement:
-
Record a baseline spectrum of the pure solvent.
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-600 nm).
-
-
Photoluminescence Measurement:
-
Excite the sample at a wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range that covers the expected emission.
-
To prevent inner filter effects, ensure the absorbance at the excitation wavelength is below 0.1.
-
Figure 2: Workflow for spectroscopic characterization.
Cyclic Voltammetry
This protocol describes the determination of the redox potentials of the iridium complexes.
Materials:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl or SCE reference electrode
-
Electrochemical cell
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile)
-
Iridium complex of interest
Procedure:
-
Electrolyte Preparation: Dissolve the supporting electrolyte in the solvent to a concentration of 0.1 M.
-
Analyte Solution: Add the iridium complex to the electrolyte solution to a concentration of ~1 mM.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Measurement:
-
Assemble the three-electrode cell.
-
Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox events. A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram. The peak potentials will provide the oxidation and reduction potentials of the complex.
-
Figure 3: Cyclic voltammetry experimental workflow.
Relative Photoluminescence Quantum Yield (PLQY) Measurement
This protocol details the determination of the PLQY of a sample relative to a known standard.
Materials:
-
Fluorometer with an integrating sphere
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent
-
Iridium complex of interest (sample)
-
A quantum yield standard with a known Φ and similar emission properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
Procedure:
-
Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with their absorbances at the excitation wavelength matched to be below 0.1.
-
Emission Spectra:
-
Record the emission spectrum of the pure solvent (blank).
-
Record the emission spectrum of the standard solution.
-
Record the emission spectrum of the sample solution under identical instrument settings.
-
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
Conclusion and Outlook
Both this compound and fac-Ir(ppy)3 are formidable photocatalysts, each with a distinct set of properties that make them suitable for different applications. fac-Ir(ppy)3, with its highly reducing excited state, is a powerful tool for reductive transformations. In contrast, the fluorinated complex, this compound, possesses a more oxidizing excited state, making it a catalyst of choice for oxidative processes.
The selection between these two catalysts should be a deliberate process, guided by a thorough understanding of the proposed reaction mechanism and the redox properties of the substrates involved. The experimental protocols provided herein offer a framework for the rigorous characterization of these and other novel photocatalysts, ensuring the generation of reliable and reproducible data. As the field of photoredox catalysis continues to evolve, the rational design and selection of catalysts based on a deep understanding of their fundamental properties will be paramount to unlocking new and innovative synthetic methodologies.
References
- Holzer, W., et al. (2005). Absorption and emission spectroscopic characterization of Ir(ppy)3. Chemical Physics, 308(1-2), 93-102.
- Stephenson, C. R. J., et al. (2011). Visible Light Photocatalysis in Organic Synthesis. Aldrichimica Acta, 44(1), 19-28.
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Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 94(2), 197-206. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
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Prier, C. K., et al. (2013). Visible-Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363. [Link]
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Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. [Link]
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Shaw, M. H., et al. (2016). A New Strategy for Alkene Aminoarylation. Journal of the American Chemical Society, 138(41), 13491-13494. [Link]
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Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166. [Link]
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IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Edinburgh Instruments. Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. [Link]
-
University of California, Berkeley. Cyclic Voltammetry. [Link]
-
Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. [Link]
-
SCM. UV/Vis spectrum of Ir(ppy)3. [Link]
- Glorius, F., et al. (2017). Dearomative [2+2] Cycloadditions of Naphthols by Visible-Light Photocatalysis.
- Adachi, C., et al. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051.
- Glorius, F., et al. (2020). Dearomative Cycloadditions Utilizing an Organic Photosensitizer: An Alternative to Iridium Catalysis.
- Molander, G. A., & Tellis, J. C. (2014).
- Stephenson, C. R. J., et al. (2011). Atom Transfer Radical Addition to Olefins via Visible Light Photocatalysis. Journal of the American Chemical Society, 133(47), 19038-19041.
- MacMillan, D. W. C., et al. (2013).
- Yoon, T. P., et al. (2010). Enantioselective [2+2] Cycloadditions of Cinnamate Esters via Visible Light-Mediated Photocatalysis. Journal of the American Chemical Society, 132(40), 14045-14047.
- Knowles, R. R., et al. (2016). Catalytic Carbocation Generation Enabled by the Mesolytic Cleavage of Alkoxyamine Radical Cations.
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The Ascendance of Organic Photocatalysts: A Comparative Guide to Metal-Free Alternatives for [Ir(dFppy)2(dtbbpy)]PF6
The advent of photoredox catalysis has revolutionized modern organic synthesis, offering green and efficient pathways to construct complex molecular architectures. For years, iridium-based complexes, particularly [Ir(dFppy)2(dtbbpy)]PF6, have been the workhorses in this field, prized for their robust photophysical properties and high catalytic efficiencies. However, the high cost, low abundance, and potential toxicity of iridium have spurred a paradigm shift towards the development of sustainable and metal-free alternatives.[1] This guide provides a comprehensive comparison of prominent organic photocatalysts that have emerged as powerful substitutes for this compound, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal catalyst for their synthetic endeavors.
The Iridium Benchmark: Understanding the Standard
This compound, formally known as (bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate), has set a high bar for photocatalysts. Its favorable attributes include a long-lived triplet excited state, strong absorption in the visible region, and tunable redox potentials, making it a versatile catalyst for a broad range of transformations.[2] However, the reliance on a precious metal is a significant drawback, prompting the exploration of organic molecules that can perform similar catalytic functions.[1]
The Rise of Organic Contenders: A New Era in Photocatalysis
A new wave of purely organic compounds has demonstrated remarkable potential to rival, and in some cases surpass, the performance of their iridium-based counterparts. These metal-free catalysts are typically characterized by their low cost, ready availability, and tunable photophysical properties through synthetic modification. This guide will focus on four of the most prominent classes of organic photocatalysts: xanthene dyes (Eosin Y and Rose Bengal), 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and acridinium salts.
Head-to-Head Comparison: Photophysical and Electrochemical Properties
The efficacy of a photocatalyst is fundamentally dictated by its photophysical and electrochemical characteristics. Key parameters include the absorption maximum (λmax), emission maximum (λem), excited-state lifetime (τ), photoluminescence quantum yield (ΦPL), and redox potentials. These properties determine the catalyst's ability to absorb visible light, the energy and longevity of its excited state, and its capacity to participate in single-electron transfer (SET) processes.
| Photocatalyst | λmax (nm) | λem (nm) | τ (µs) | ΦPL | E1/2(P/P-) (V vs. SCE) | E1/2(P+/P) (V vs. SCE) |
| This compound | ~460 | ~590 | ~1.1 | ~0.4 | +1.21 | -1.33 |
| Eosin Y | 539 | 558 | 0.024 (triplet) | 0.19 | +0.78 | -1.06 |
| Rose Bengal | 559 | 578 | - | 0.11 | +0.78 | -0.63 |
| 4CzIPN | 455 | 551 | 5.1 | >0.90 | +1.35 | -1.24 |
| Fukuzumi's Acridinium | 430 | 505 | 0.009 (singlet) | 0.99 | +2.06 | -0.57 |
Note: These values are approximate and can vary depending on the solvent and experimental conditions.
This data highlights the diverse photophysical landscapes of these catalysts. While the iridium complex boasts a relatively long excited-state lifetime, 4CzIPN exhibits an exceptionally high quantum yield and a long-lived excited state, making it a highly efficient light harvester and SET agent.[3][4] Acridinium salts, on the other hand, are extremely powerful oxidants in their excited state.[5] Eosin Y and Rose Bengal, while having lower quantum yields and shorter excited-state lifetimes, are readily available and cost-effective options for many transformations.[6]
Performance in Key Synthetic Transformations: A Comparative Analysis
The true measure of a photocatalyst lies in its performance in chemical reactions. Here, we compare the efficacy of the iridium complex and its organic alternatives in two representative photoredox-catalyzed transformations.
Atom Transfer Radical Polymerization (ATRP)
Organocatalyzed ATRP (O-ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers. The development of highly reducing and oxidizing organic photocatalysts has been crucial for the controlled polymerization of challenging monomers like acrylates.
| Photocatalyst | Monomer | PDI | Conversion (%) | Reference |
| This compound | Methyl Acrylate | 1.25 | 95 | |
| Dimethyl-dihydroacridines | Methyl Acrylate | 1.12 | >99 |
In the O-ATRP of acrylates, certain dimethyl-dihydroacridine organic photocatalysts have been shown to provide superior control over the polymerization, resulting in polymers with lower polydispersity (PDI) and higher conversions compared to the iridium complex. This is attributed to their strongly oxidizing excited state, which facilitates efficient deactivation of the propagating radical.
C-H Arylation
Direct C-H arylation is a highly desirable transformation for the construction of biaryl motifs. Photoredox catalysis has provided mild and efficient methods for this reaction.
| Photocatalyst | Arene | Arylating Agent | Yield (%) | Reference |
| This compound | Benzene | 4-Fluorophenyl diazonium tetrafluoroborate | 85 | [7] |
| Eosin Y | Furan | 4-Methoxyphenyl diazonium tetrafluoroborate | 75 | [8] |
Eosin Y has been successfully employed as a metal-free photocatalyst for the C-H arylation of heteroarenes with aryl diazonium salts, providing good yields under mild conditions.[8] While the iridium catalyst may offer slightly higher yields in some cases, the cost-effectiveness and low toxicity of Eosin Y make it an attractive alternative.
Experimental Protocols: A Guide to Practice
To facilitate the adoption of these organic photocatalysts, detailed experimental protocols for their synthesis and application are provided below.
Synthesis of 4CzIPN
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) can be synthesized in a straightforward, one-step procedure.[9]
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add carbazole (4.5 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 10 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 5.0 equivalents) dropwise, maintaining the temperature below 23 °C.
-
Stir the resulting mixture at 23 °C for 1 hour.
-
Cool the mixture to 10 °C and add a solution of tetrafluoroisophthalonitrile (1.0 equivalent) in THF dropwise, keeping the temperature below 30 °C.
-
Stir the reaction mixture for 2 hours at 23–30 °C.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The crude product can be purified by recrystallization from THF to afford 4CzIPN as a bright yellow solid.[9]
General Procedure for a Photocatalytic Reaction: Friedel-Crafts Alkylation with Rose Bengal
This protocol describes the visible-light-mediated Friedel-Crafts alkylation of indoles with nitroalkenes using Rose Bengal as the photocatalyst.[10]
Procedure:
-
In a test tube equipped with a magnetic stir bar, combine the indole (1.0 equivalent), nitroalkene (1.0 equivalent), and Rose Bengal (5 mol%).
-
Add the appropriate solvent (e.g., water).
-
Place the test tube in a photoreactor equipped with a white LED lamp.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 6 hours).
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism: Photocatalytic Cycles
The power of photoredox catalysis lies in its ability to generate reactive radical intermediates through single-electron transfer processes. The following diagrams illustrate the general mechanisms for oxidative and reductive quenching cycles.
Caption: Generalized Oxidative Quenching Cycle.
In an oxidative quenching cycle, the photoexcited catalyst (PC*) is reduced by an electron donor (D) to form the catalyst's radical anion (PC•⁻) and the donor's radical cation (D•⁺). The more reducing PC•⁻ then transfers an electron to an acceptor (A) to generate the product (P) and regenerate the ground-state photocatalyst.
Caption: Generalized Reductive Quenching Cycle.
Conversely, in a reductive quenching cycle, the photoexcited catalyst (PC*) is oxidized by an electron acceptor (A), generating the catalyst's radical cation (PC•⁺) and the acceptor's radical anion (A•⁻). The more oxidizing PC•⁺ then accepts an electron from a donor (D) to form the product (P) and regenerate the ground-state photocatalyst.
Experimental Workflow: From Catalyst Selection to Product Analysis
The successful execution of a photoredox-catalyzed reaction requires a systematic approach, from the careful selection of the photocatalyst to the rigorous analysis of the reaction outcome.
Caption: A typical experimental workflow for a photoredox-catalyzed reaction.
Conclusion: A Bright Future for Metal-Free Photocatalysis
The development of potent and versatile organic photocatalysts marks a significant milestone in the pursuit of sustainable chemical synthesis. While iridium-based complexes have undoubtedly paved the way, the compelling performance, low cost, and environmental benignity of alternatives like Eosin Y, Rose Bengal, 4CzIPN, and acridinium salts are driving their increasing adoption in both academic and industrial laboratories. This guide serves as a starting point for researchers looking to explore the vast potential of metal-free photoredox catalysis. As the field continues to evolve, the design of new and even more efficient organic photocatalysts promises to unlock unprecedented synthetic possibilities, further diminishing our reliance on precious metals and paving the way for a greener chemical future.
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A Simplified Protocol for Large-Scale Preparation of 4CzIPN and 3DPA2FBN. ACS Omega, 2020 , 5 (43), 28353–28359.
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Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. J. Org. Chem., 2016 , 81 (24), 12538–12543.
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A Simplified Protocol for Large-Scale Preparation of 4CzIPN and 3DPA2FBN. Synlett, 2021 , 32 (01), 115-119.
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Synthetic applications of eosin Y in photoredox catalysis. Chem. Commun., 2014 , 50, 10569-10588.
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Solvent-Minimized Synthesis of 4CzIPN and Related Organic Fluorophores via Ball Milling. J. Org. Chem., 2021 , 86 (15), 10459–10466.
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Solvent-Minimized Synthesis of 4CzIPN and Related Organic Fluorophores via Ball Milling. UCL Discovery.
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Straightfoward one‐step synthetic procedure for the synthesis of 4CzIPN derivatives. ResearchGate.
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Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. J. Org. Chem., 2016 , 81 (24), 12538–12543.
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Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to 4CzIPN. ACS Catal., 2022 , 12 (1), 418–426.
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Eosin Y Catalyzed Photochemical Synthesis of Arylated Phenothiazones. ACS Omega, 2024 , 9 (33), 35458–35462.
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Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Adv., 2023 , 13, 11181-11202.
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Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow. Molecules, 2020 , 25 (16), 3656.
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Recent applications of Rose Bengal catalysis in N-heterocycles: a short review. RSC Adv., 2020 , 10, 40151-40167.
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Calculating quantum yield of a photocatalyst. Reddit.
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Synthetic applications of eosin Y in photoredox catalysis. Semantic Scholar.
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Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. Catalysts, 2020 , 10 (8), 913.
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Highly Efficient Visible-Light-Driven Photocatalysis of Rose Bengal Dye and Hydrogen Production Using Ag@Cu/TiO2 Ternary Nanocomposites. Catalysts, 2024 , 14 (6), 464.
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A Comparative Guide to Iridium-Based Photocatalysts: [Ir(dtbbpy)(ppy)2][PF6] and Its Prominent Counterparts. Benchchem.
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Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis. Chem. Soc. Rev., 2021 , 50, 7535-7569.
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Cyclic Voltammetry Study and Solar Light Assisted Photocatalytic Activity of the CeFeO3/CeO2/Fe2O3 Composite. ChemistrySelect, 2024 , 9 (44).
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Synthesis and Applications of Acridinium Salts (Update 2022). Science of Synthesis, 2022 .
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Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water. Semantic Scholar.
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Photocatalytic Hydroalkylation of Aryl-Alkenes. J. Org. Chem., 2022 , 87 (16), 11042–11047.
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Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance. ChemRxiv.
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Recent advances in photocatalytic manipulations of Rose Bengal in organic synthesis. Org. Biomol. Chem., 2019 , 17, 10134-10151.
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Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water. RSC Adv., 2020 , 10, 3939-3943.
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Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chem., 2021 , 3 (8), 2138–2147.
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A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochem. Photobiol. Sci., 2018 , 17, 871-878.
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Building a Photocatalyst Library of MR-TADF Compounds with Tuneable Excited-State Redox Potentials. ChemRxiv.
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Cyclic voltammetry (CV) – the essential analytical technique for catalyst research. Metrohm.
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A practical guide to measuring and reporting photophysical data. Inorg. Chem. Front., 2025 , 12, 1-13.
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Dimethyl-dihydroacridines as Photocatalysts in the Organocatalyzed Atom Transfer Radical Polymerization of Acrylate Monomers. J. Am. Chem. Soc., 2020 , 142 (11), 5348–5355.
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Catalysts developed by the groups of Fukuzumi and Nicewicz. ResearchGate.
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photocatalyst [Ir(Fppy) 2 (dtbbpy)]PF 6 [Ir(Fppy) 2 (dtbbpy)]PF 6... ResearchGate.
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A Practical Beginner's Guide to Cyclic Voltammetry. J. Chem. Educ., 2018 , 95 (2), 197–206.
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Organic compounds show promise as cheaper alternatives to metal photocatalysts. University of St Andrews.
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Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. Chem. Sci., 2024 , 15, 2771-2780.
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A Researcher's Guide to Control Experiments for [Ir(dFppy)₂(dtbbpy)]PF₆ Mediated Photoredox Catalysis
This guide provides an in-depth technical framework for designing and interpreting control experiments for photoredox reactions mediated by the highly efficient iridium photocatalyst, fac-Tris(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, commonly abbreviated as [Ir(dFppy)₂(dtbbpy)]PF₆. For researchers in organic synthesis and drug development, rigorous mechanistic validation is paramount. The protocols and rationale detailed herein are designed to ensure the scientific integrity of your findings, allowing you to move beyond empirical observations to a robust, mechanistic understanding of your chemical system.
The Imperative of Controls in Photoredox Catalysis
Photoredox catalysis harnesses the energy of visible light to access reactive intermediates via single-electron transfer (SET) pathways. A typical reaction involves a photocatalyst (PC), a light source, substrates, and often a sacrificial electron donor or acceptor. The central hypothesis is that the photo-excited catalyst, *PC, initiates the reaction. However, a productive reaction is not sufficient proof of this hypothesis.
Control experiments are the bedrock of mechanistic investigation. They are designed to systematically dismantle the reaction and test the necessity of each component. Without them, one might mistakenly attribute reactivity to the photocatalyst when a background thermal process, substrate photo-excitation, or other non-catalytic pathways are responsible. This guide will walk through the essential controls required to validate a proposed mechanism involving [Ir(dFppy)₂(dtbbpy)]PF₆.
Core Photophysical Principles of [Ir(dFppy)₂(dtbbpy)]PF₆
[Ir(dFppy)₂(dtbbpy)]PF₆ is a potent photoredox catalyst due to its favorable photophysical and electrochemical properties.[1] Upon absorption of visible light (typically blue light, ~455 nm), it is promoted to a long-lived triplet excited state (Ir(III)). This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in electron transfer with a wide range of organic substrates.[2]
The reaction can proceed via two primary pathways[2][3]:
-
Oxidative Quenching Cycle: The excited catalyst (Ir(III)) is quenched by an electron donor (reductant), forming the potent reducing agent Ir(II). This Ir(II) species then reduces an electron acceptor to complete the cycle.
-
Reductive Quenching Cycle: The excited catalyst (Ir(III)) is quenched by an electron acceptor (oxidant), generating the highly oxidizing Ir(IV). This Ir(IV) species then oxidizes an electron donor to regenerate the ground-state catalyst.
The following control experiments are designed to confirm that one of these photoredox cycles is indeed operative and to elucidate the specific quenching pathway.
Foundational Control Experiments: Is Photocatalysis Necessary?
This first set of experiments validates the fundamental requirements of a photoredox reaction. They are simple, yet non-negotiable, for claiming a photocatalytic mechanism.
| Experiment | Purpose | Standard Reaction Yield | Expected Control Yield | Interpretation |
| Standard Reaction | Establish baseline performance. | >95% | N/A | The optimized conditions are productive. |
| "In Dark" Control | To confirm the reaction is light-dependent (i.e., photochemical).[4] | >95% | 0% (or trace) | Light is essential; rules out a background thermal reaction. |
| "No Catalyst" Control | To confirm the iridium complex is the active photocatalyst.[5] | >95% | 0% (or trace) | The catalyst is required; rules out direct substrate photo-excitation. |
| "No Substrate" Control | To confirm a specific substrate is necessary for the transformation. | >95% | 0% | The omitted substrate is a required component for product formation. |
Experimental Protocols: Foundational Controls
Protocol 1: Standard Photocatalytic Reaction
-
To an oven-dried vial equipped with a magnetic stir bar, add [Ir(dFppy)₂(dtbbpy)]PF₆ (1-2 mol%), substrate A (1.0 equiv), and reagent B (1.2 equiv).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add degassed solvent (e.g., Acetonitrile, 0.1 M) via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 25 °C).
-
Irradiate the vial with a light source (e.g., 455 nm LED lamp, ensuring consistent distance and cooling).[6]
-
After the specified time (e.g., 24 hours), take an aliquot for analysis (e.g., GC-MS, ¹H NMR) to determine the yield.
Protocol 2: "In Dark" Control
-
Follow Protocol 1 exactly, but wrap the reaction vial completely in aluminum foil before initiating stirring and irradiation.
-
Ensure no light can penetrate the foil.
-
Analyze the reaction at the same time point as the standard reaction.
Protocol 3: "No Catalyst" Control
-
Follow Protocol 1 exactly, but omit the addition of [Ir(dFppy)₂(dtbbpy)]PF₆.
-
Analyze the reaction at the same time point as the standard reaction.
Mechanistic Probing Experiments: How Does It Work?
Once the necessity of light and catalyst is established, the following experiments provide deeper insight into the reaction mechanism, such as the involvement of radical intermediates and the initial quenching event.
A. Radical Trapping: Detecting Reactive Intermediates
Purpose: To obtain evidence for the presence of radical intermediates in the reaction pathway.[7]
Methodology: The reaction is performed in the presence of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 2,2-diphenyl-1-picrylhydrazyl (DPPH). These molecules are highly reactive towards many carbon-centered radicals.
Expected Outcome & Interpretation:
-
Reaction Inhibition: A significant decrease in product formation suggests that a radical intermediate, which is now being trapped, is crucial for the catalytic cycle.
-
Adduct Formation: Detection of a substrate-TEMPO adduct (e.g., by GC-MS or LC-MS) provides strong evidence for the specific radical intermediate that was trapped.
Caution: Radical traps are not infallible. TEMPO can, in some cases, interact directly with catalysts or reagents.[8] Therefore, results should be interpreted carefully, ideally with supporting evidence from other experiments.
Protocol 4: Radical Trapping Experiment
-
Follow Protocol 1, but add a stoichiometric amount (e.g., 2.0 equiv) of TEMPO along with the other reagents before sealing the vial.
-
Run the reaction under standard irradiation conditions.
-
Analyze the reaction mixture for both the desired product (yield) and the formation of any new products, such as substrate-TEMPO adducts.
| Experiment | Reagent Added | Expected Product Yield | Interpretation |
| Standard Reaction | None | >95% | Baseline for comparison. |
| Radical Trap Control | TEMPO (2 eq.) | 0-10% | Reaction likely proceeds through a radical intermediate.[9] |
B. Luminescence Quenching Studies: Identifying the First Step
Purpose: To identify which reaction component (e.g., electron donor or acceptor) interacts with the photo-excited state of [Ir(dFppy)₂(dtbbpy)]PF₆. This is arguably the most important experiment for distinguishing between oxidative and reductive quenching cycles.[10]
Methodology: The emission intensity of the photocatalyst is measured in the presence of increasing concentrations of a potential "quencher." If a component interacts with the excited catalyst, it will "quench" the luminescence, leading to a decrease in emission intensity. This relationship is often modeled by the Stern-Volmer equation.[11]
Stern-Volmer Equation: I₀ / I = 1 + Ksv[Q]
Where I₀ is the emission intensity without the quencher, I is the intensity with the quencher, Ksv is the Stern-Volmer constant, and [Q] is the concentration of the quencher. A linear plot of I₀/I versus [Q] is indicative of a direct quenching interaction.[12]
Protocol 5: Stern-Volmer Analysis
-
Prepare a stock solution of [Ir(dFppy)₂(dtbbpy)]PF₆ in a degassed solvent (e.g., 10 µM in Acetonitrile).
-
Prepare stock solutions of each potential quencher (Substrate A, Reagent B, etc.) in the same solvent.
-
In a series of cuvettes, add the photocatalyst stock solution. Then, add increasing volumes of the quencher stock solution, topping up with pure solvent to keep the total volume and catalyst concentration constant.
-
Ensure all solutions are thoroughly degassed (e.g., by sparging with argon for 15-20 minutes).
-
Measure the emission spectrum of each sample using a fluorometer, exciting at a wavelength where only the photocatalyst absorbs (e.g., ~380 nm) and monitoring the emission maximum (e.g., ~500 nm).
-
Plot I₀/I vs. [Quencher] for each component.
Hypothetical Stern-Volmer Data:
| [Quencher] (mM) | Emission Intensity (a.u.) | I₀/I |
| 0 (I₀) | 500,000 | 1.00 |
| 2 | 357,143 | 1.40 |
| 4 | 277,778 | 1.80 |
| 6 | 227,273 | 2.20 |
| 8 | 192,308 | 2.60 |
| 10 | 166,667 | 3.00 |
Interpretation: The component that produces a linear Stern-Volmer plot with the steepest slope (Ksv) is the most effective quencher and is likely the species that initiates the catalytic cycle by interacting with the excited Ir(III) state.[13][14]
C. Quantum Yield Determination: Measuring Reaction Efficiency
Purpose: To provide a quantitative measure of the reaction's efficiency. The quantum yield (Φ) is the ratio of the number of product molecules formed to the number of photons absorbed by the system.[15]
Methodology: This is a two-part experiment. First, the photon flux of the light source is measured using chemical actinometry (e.g., potassium ferrioxalate).[16] Second, the photocatalytic reaction is run under identical conditions for a short period where the reaction rate is linear, and the number of product molecules is quantified.
Quantum Yield (Φ) = (moles of product formed) / (moles of photons absorbed)
Interpretation:
-
Φ < 1: This is common and indicates that not every absorbed photon leads to a product-forming event.
-
Φ > 1: This suggests the reaction may proceed via a chain mechanism, where a single photochemical event initiates a chain reaction that forms multiple product molecules.[17]
-
Comparing Φ values: Quantum yield is an excellent metric for objectively comparing the efficiency of different catalysts or reaction conditions.[18]
Protocol 6: Quantum Yield Measurement (Simplified)
-
Actinometry: Irradiate a solution of potassium ferrioxalate under the exact same setup (lamp, distance, temperature) as your reaction. Measure the formation of Fe²⁺ ions via UV-Vis spectroscopy after complexation with 1,10-phenanthroline. Use this data to calculate the photon flux (moles of photons per second) of your lamp.
-
Reaction Rate: Run your standard photocatalytic reaction (Protocol 1) but take aliquots at several early time points (e.g., 5, 10, 15, 20 minutes) to determine the initial rate of product formation (moles of product per second). Ensure you are in a regime where >99% of the incident light is absorbed by the photocatalyst.
-
Calculation: Divide the initial rate of product formation by the measured photon flux to obtain the quantum yield.
D. Kinetic Isotope Effect (KIE): Probing Bond-Breaking Steps
Purpose: To determine if a specific C-H bond (or other X-H bond) is cleaved in the rate-determining step of the reaction.[19]
Methodology: A substrate is synthesized where a specific hydrogen atom implicated in the proposed mechanism is replaced with deuterium. Two parallel reactions are run under identical conditions, one with the normal (H) substrate and one with the deuterated (D) substrate. The initial reaction rates are measured and compared.[20]
KIE = kH / kD
Where kH is the rate constant for the reaction with the hydrogen-containing substrate and kD is the rate constant for the deuterium-containing one.
Interpretation:
-
KIE ≈ 1 (No effect): The C-H bond is not broken in the rate-determining step.
-
KIE > 1 (Primary KIE): A value typically between 2-7 suggests that the C-H bond is being broken in the rate-determining step of the reaction.[21][22] This is a powerful piece of mechanistic evidence.
Conclusion: Building a Defensible Mechanism
No single experiment can definitively prove a reaction mechanism. Instead, a robust and defensible mechanism is constructed from a tapestry of consistent, mutually reinforcing evidence. By systematically applying the foundational and mechanistic control experiments outlined in this guide, researchers can validate the role of [Ir(dFppy)₂(dtbbpy)]PF₆, elucidate the key steps of the catalytic cycle, and ensure the trustworthiness and scientific rigor of their work. Each control answers a specific question, and together, they tell the comprehensive story of your reaction.
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A Comparative Guide to Heteroleptic Iridium Catalysts: Spotlight on [Ir(dFppy)2(dtbbpy)]PF6
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of modern organic synthesis, photoredox catalysis has emerged as a powerful tool, enabling novel transformations under mild conditions. At the heart of this revolution are iridium-based photocatalysts, prized for their unique photophysical and electrochemical properties. This guide offers an in-depth comparison of the widely used catalyst, [Ir(dFppy)2(dtbbpy)]PF6, with other prominent heteroleptic iridium catalysts, providing the objective data and experimental insights necessary for informed catalyst selection in your research and development endeavors.
The Central Role of Iridium Photocatalysts in Synthesis
Iridium(III) complexes have garnered significant attention as photocatalysts due to their ability to absorb visible light and convert it into chemical energy.[1] This process hinges on the formation of a long-lived triplet excited state, which can engage in single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates.[2][3] The versatility of these catalysts stems from the ability to fine-tune their photophysical and electrochemical properties—such as absorption and emission wavelengths, excited-state lifetimes, and redox potentials—through strategic ligand design.[4][5] This tunability allows for the precise control of chemical reactions, opening new avenues for the construction of complex molecules.[1]
Heteroleptic iridium complexes, which feature different types of ligands coordinated to the central iridium atom, offer a greater degree of tunability compared to their homoleptic counterparts.[5] By incorporating both cyclometalating and diimine ligands, researchers can independently modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tailoring the catalyst's properties for specific applications.[5]
In Focus: this compound
This compound, where dFppy is 2-(2,4-difluorophenyl)pyridine and dtbbpy is 4,4’-di-tert-butyl-2,2’-bipyridine, is a prominent member of the heteroleptic iridium photocatalyst family. The electron-withdrawing fluorine atoms on the phenylpyridine ligands and the electron-donating tert-butyl groups on the bipyridine ligand create a unique electronic environment around the iridium center. This catalyst is known for its green light emission, peaking at approximately 500 nm.[6]
This catalyst has proven effective in a variety of challenging organic transformations, including the alkynylation of carboxylic acids and decarboxylative cross-coupling reactions.[7] Its robust nature and favorable redox properties make it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds.
A Comparative Analysis of Key Heteroleptic Iridium Photocatalysts
The selection of an appropriate photocatalyst is critical for the success of a given chemical transformation. The following tables provide a quantitative comparison of the key photophysical and electrochemical properties of this compound and other commonly used heteroleptic iridium photocatalysts.
Table 1: Photophysical Properties of Selected Heteroleptic Iridium Photocatalysts
| Photocatalyst | λmax (nm) | λem (nm) | Excited-State Lifetime (τ) (µs) | Quantum Yield (Φ) |
| This compound | ~380, ~460 | ~500 | Data not readily available | Data not readily available |
| fac-Ir(ppy)3 | ~375 | ~510 | 1.9 | ~0.4-1.0 |
| [Ir(ppy)2(dtbbpy)]PF6 | ~380, ~460 | ~570 | ~0.5 - 0.62 | 0.172 - 0.179 |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | ~385, ~460 | ~515 | 2.3 | ~0.7 |
Data is compiled from various sources and may vary depending on experimental conditions.
Table 2: Electrochemical Properties of Selected Heteroleptic Iridium Photocatalysts
| Photocatalyst | E1/2(IrIV/IrIII) (V vs SCE) | E1/2(IrIII/IrII) (V vs SCE) | E1/2(IrIV/IrIII) (V vs SCE) | E1/2(IrIII/IrII) (V vs SCE) |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| fac-Ir(ppy)3 | +0.77 | -2.19 | -1.73 | +0.31 |
| [Ir(ppy)2(dtbbpy)]PF6 | +1.21 | -1.51 | -0.96 | +0.66 |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | +1.69 | -1.37 | -0.89 | +1.21 |
Potentials are reported versus the saturated calomel electrode (SCE) in acetonitrile. Excited-state potentials are calculated from the ground-state potentials and the 0-0 emission energy.[8]
The Causality Behind Catalyst Selection: A Deeper Dive
The choice of a specific iridium photocatalyst is not arbitrary; it is dictated by the specific demands of the desired chemical reaction. The data presented in the tables above reveal key differences between the catalysts that directly impact their reactivity.
For instance, the introduction of electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the cyclometalating ligands, as seen in [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, generally leads to a more oxidizing excited state (*IrIII/IrII potential).[8] This makes such catalysts particularly well-suited for oxidative quenching cycles, where the excited catalyst accepts an electron from a substrate. Conversely, catalysts with more electron-donating ligands tend to have more reducing excited states, favoring reductive quenching cycles.
The excited-state lifetime (τ) is another critical parameter. A longer lifetime increases the probability of the excited catalyst interacting with a substrate molecule, which can be advantageous in reactions with slow kinetics or low substrate concentrations.
Experimental Workflow: Decarboxylative Alkynylation of Carboxylic Acids
To illustrate the practical application of these principles, we present a representative experimental protocol for a visible-light-mediated decarboxylative alkynylation of a carboxylic acid, a reaction for which iridium photocatalysts are well-suited.[9][10]
Caption: Generalized photoredox catalytic cycles for iridium photocatalysts.
In an oxidative quenching cycle , the excited photocatalyst (*[Ir(III)]) is reduced by an electron donor to form a highly reducing Ir(II) species. This species then reduces a substrate to complete the cycle. [8]In a reductive quenching cycle , the excited photocatalyst is oxidized by an electron acceptor to form a strongly oxidizing Ir(IV) species, which then oxidizes a substrate. [8]The operative pathway is determined by the relative redox potentials of the photocatalyst and the substrates.
Conclusion and Future Outlook
This compound stands as a powerful and versatile tool in the expanding field of photoredox catalysis. Its unique electronic properties, stemming from the strategic placement of electron-withdrawing and -donating groups, make it particularly effective in a range of important synthetic transformations. By understanding the fundamental photophysical and electrochemical principles that govern its reactivity, and by comparing its properties to those of other leading iridium catalysts, researchers can make more informed decisions in their experimental design.
The continued development of novel heteroleptic iridium complexes with even more finely tuned properties promises to further expand the horizons of photoredox catalysis, enabling the synthesis of increasingly complex and valuable molecules for the pharmaceutical and materials science industries.
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Photocatalytic synthesis of esters using Ir(dF(CF3)ppy)2(dtbbpy)PF6 as... ResearchGate. [Link]
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Ir(dfppy)2(dtbbpy)+PF6-铱配合物的合成、晶体结构及光物理性能测试. 功能材料与器件学报. [Link]
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with Transition Metal Photocatalysts. Macmillan Group. [Link]
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A Senior Application Scientist's Guide to Benchmarking [Ir(dFppy)2(dtbbpy)]PF6 for Transformative Photocatalysis
Introduction: The Rise of Iridium Photocatalysis and the Role of [Ir(dFppy)2(dtbbpy)]PF6
In the landscape of modern organic synthesis, photoredox catalysis has emerged as a powerful tool, enabling novel transformations under mild conditions.[1][2] At the forefront of this revolution are iridium-based photocatalysts, prized for their robust photophysical and electrochemical properties.[2][3] Among these, Bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, or this compound, has garnered significant attention for its efficacy in a range of challenging chemical reactions. This guide provides an in-depth, objective comparison of this compound against other prominent photocatalysts, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
The unique architecture of this compound, featuring electron-withdrawing fluorine atoms on the phenylpyridine ligands and electron-donating tert-butyl groups on the bipyridine ligand, allows for fine-tuning of its excited-state redox potentials, making it a versatile catalyst for both oxidative and reductive quenching cycles.[1] This guide will delve into its performance in two key transformations: decarboxylative alkynylation and C-N cross-coupling, benchmarking it against the classic ruthenium-based catalyst, [Ru(bpy)3]Cl2, and a popular organic photocatalyst, 4CzIPN.
Core Properties: A Quantitative Comparison of Leading Photocatalysts
The efficacy of a photocatalyst is fundamentally dictated by its photophysical and electrochemical characteristics. Key parameters such as absorption maxima (λmax), emission maxima (λem), excited-state lifetime (τ), quantum yield (Φ), and redox potentials determine a catalyst's ability to absorb light, the energy of its excited state, and its capacity to participate in single-electron transfer (SET) processes.[3][4]
Below is a comparative table of these critical properties for this compound, [Ru(bpy)3]Cl2, and 4CzIPN.
| Photocatalyst | λmax (nm) | λem (nm) | τ (µs) | Φ | E½(Ox) (V vs SCE) | E½(Red) (V vs SCE) | E½(Ox) (V vs SCE) | E½(Red) (V vs SCE) |
| This compound | ~385, ~460 | ~515 | 2.3 | ~0.7 | +1.21 | -1.51 | -0.96 | +0.66 |
| [Ru(bpy)3]Cl2 | 285, 452 | 620 | 0.89 | 0.028 | +1.29 | -1.33 | -0.81 | +0.77 |
| 4CzIPN | ~369 | ~510 | ~5.1 | ~0.95 | +1.51 | -1.21 | -1.40 | +1.24 |
Data is compiled from various sources and should be considered representative.[4][5][6]
Benchmarking in Action: Decarboxylative Alkynylation
The decarboxylative alkynylation of carboxylic acids is a powerful method for the formation of C-C bonds, providing access to valuable alkyne building blocks.[7][8][9] This transformation serves as an excellent benchmark for comparing the oxidative power of different photocatalysts.
Comparative Performance
| Entry | Photocatalyst | Yield (%) | Reaction Time (h) |
| 1 | This compound | 93 | 12 |
| 2 | [Ru(bpy)3]Cl2 | <10 | 24 |
| 3 | 4CzIPN | 80 | 12 |
Yields are for the decarboxylative addition of N-Cbz-Pro to an alkynylating agent, based on literature data.[6]
The superior performance of this compound in this transformation can be attributed to its highly oxidizing excited state, which is necessary to efficiently oxidize the carboxylate and initiate the decarboxylation process.[6] While 4CzIPN also performs well, the iridium catalyst demonstrates a slight advantage in yield under similar conditions.[6] [Ru(bpy)3]Cl2 is largely ineffective, as its excited state is not sufficiently oxidizing to drive the initial electron transfer.[6]
Mechanistic Insights: Oxidative Quenching Cycle
The decarboxylative alkynylation proceeds through an oxidative quenching cycle. The causality behind this is the favorable redox potential of the excited iridium catalyst to accept an electron from the deprotonated carboxylic acid.
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The Discerning Catalyst Choice: A Cost-Benefit Analysis of [Ir(dFppy)2(dtbbpy)]PF6 in Synthesis
A Senior Application Scientist's Guide to Photocatalyst Selection
For researchers, scientists, and professionals in drug development, the selection of a photocatalyst is a critical decision that balances catalytic power with economic viability. Among the pantheon of modern photocatalysts, the iridium(III) complex [Ir(dFppy)2(dtbbpy)]PF6 has emerged as a true workhorse, enabling a vast array of challenging chemical transformations with remarkable efficiency.[1][2][3] However, its reliance on the precious and rare metal iridium necessitates a thorough cost-benefit analysis, especially when compared to the growing arsenal of potent, yet significantly more economical, organic photocatalysts. This guide provides an in-depth comparison of this compound with three prominent alternatives—4CzIPN, Eosin Y, and Methylene Blue—supported by experimental data to inform a rational and cost-effective catalyst choice for your synthetic endeavors.
The Iridium Powerhouse: Understanding the Cost of Excellence
The exceptional photocatalytic properties of this compound stem from its unique photophysical and electrochemical characteristics. Its strong absorption in the visible light spectrum, long-lived excited state, and tunable redox potentials make it a versatile catalyst for a multitude of reactions, including C-C and C-N bond formation.[1] However, this performance comes at a significant cost, driven primarily by the price of the iridium precursor and the multi-step synthesis of its specialized ligands.
Deconstructing the Synthesis Cost of this compound
The synthesis of this complex is a multi-step process that begins with the preparation of the cyclometalating ligand, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, followed by the formation of an iridium dimer, and finally, the addition of the ancillary ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).
1. Ligand Synthesis: A Costly Prerequisite
-
Starting Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine: Prices can range from approximately
25 per gram for research quantities.[4]ngcontent-ng-c2479473790="" _nghost-ng-c2190113063="" class="inline ng-star-inserted"> -
(2,4-Difluorophenyl)boronic acid: Costs are in the range of
30 per gram , depending on the supplier and purity.[5][6][7][8]
-
-
Catalyst and Reagents:
-
Palladium catalyst (e.g., Pd(PPh3)4): A significant cost contributor.
-
Base (e.g., K2CO3) and solvents.
-
The multi-step nature of this ligand synthesis, including purification by chromatography, adds to the overall cost in terms of labor and solvent consumption.
2. Iridium Precursor: The Core Expense
The most significant cost driver is the iridium precursor, typically iridium(III) chloride (IrCl3). Iridium is one of the rarest elements in the Earth's crust, and its price is subject to market volatility.
-
Iridium(III) chloride: The price for hydrated iridium(III) chloride can range from $233 to over $400 per gram for high-purity grades.[9][10][11]
3. Ancillary Ligand and Final Assembly
The ancillary ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), is commercially available, with prices ranging from $36 to $100 per gram .[12][13] The final step of the synthesis involves reacting the iridium dimer with dtbbpy, followed by salt metathesis to introduce the hexafluorophosphate (PF6) counteranion.
Taking these factors into account, the in-house synthesis of this compound can be a costly endeavor. Commercially, the final product is available from various suppliers, with prices typically ranging from $140 to over $380 per gram .[14][15][16]
The Rise of Organic Alternatives: A Paradigm Shift in Photocatalysis
The high cost of iridium photocatalysts has spurred the development of metal-free organic alternatives that offer a compelling combination of low cost, ready availability, and, in many cases, comparable or even superior performance.[17]
4CzIPN: The Versatile Organic Challenger
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has emerged as a powerful organic photoredox catalyst with a broad range of applications.[18][19] Its key advantages lie in its strong reducing and oxidizing power in the excited state, high quantum yield, and significantly lower cost compared to iridium complexes.
-
Synthesis Cost: Scalable, column-free synthetic protocols for 4CzIPN have been developed, making its in-house preparation highly economical.[20] The starting materials, carbazole and tetrafluoroisophthalonitrile, are significantly cheaper than iridium precursors.
-
Commercial Price: Commercially available 4CzIPN is priced at a fraction of its iridium counterpart, often in the range of
50 per gram .[5][18][21]
Eosin Y and Methylene Blue: The Economical Workhorses
Eosin Y and Methylene Blue are readily available, inexpensive dyes that have found widespread use as photocatalysts in a variety of organic transformations.[10][22][23][24][25][26][27] While their photophysical properties may not be as finely tunable as iridium complexes, their extremely low cost and environmental benignity make them attractive for large-scale applications and initial methodology screening.
-
Cost: Both Eosin Y and Methylene Blue are commodity chemicals, with prices often less than $1 per gram .
Head-to-Head Comparison: Performance and Properties
The choice of a photocatalyst ultimately depends on its performance in the desired chemical transformation. Below is a comparative analysis of the key photophysical properties and experimental performance of this compound and its organic alternatives.
Photophysical and Electrochemical Properties
| Photocatalyst | λmax (nm) | Emission λmax (nm) | Eox* (V vs SCE) | Ered* (V vs SCE) | Quantum Yield (Φ) |
| This compound | ~465 | ~590 | -0.89 | +1.21 | ~0.4-0.7 |
| 4CzIPN | ~435 | ~550 | -1.09 | +1.39 | >0.9 |
| Eosin Y | ~530 | ~550 | -1.06 | +0.78 | ~0.2-0.5 |
| Methylene Blue | ~664 | ~690 | -0.55 | +1.43 | ~0.52 |
Note: Values are approximate and can vary depending on the solvent and measurement conditions.[1][8][19][28][29][30][31]
dot digraph "Photocatalyst_Properties_Comparison" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Comparative overview of key photophysical properties.
Experimental Performance Data
Direct, side-by-side comparisons in the literature often highlight the specific strengths and weaknesses of each catalyst.
-
Giese Reaction: In a decarboxylative Giese reaction, this compound provided the desired product in less than 10% yield, while 4CzIPN gave a slightly lower yield of less than 5%.[30] This suggests that for certain transformations, even powerful catalysts may not be optimal, and highlights the importance of reaction-specific screening. In other Giese-type reactions, iridium photocatalysts have shown high efficiency, while organic dyes like Eosin Y and Rose Bengal exhibited significantly lower performance.[13]
-
Hydroalkylation: In a photocatalytic hydroalkylation of aryl-alkenes, this compound was outperformed by a related iridium complex, (Ir[dF(CF3)ppy]2(dtbpy))PF6, which gave an 85% yield.[32] In the same study, 4CzIPN afforded a much lower yield of 44%, while other iridium catalysts also showed lower efficacy.[32]
-
Arylation Reactions: Eosin Y has proven to be an effective photocatalyst for the direct C-H arylation of heteroarenes with aryl diazonium salts, offering a cost-effective alternative to transition-metal-catalyzed methods.[9][10][11][22][23] Similarly, 4CzIPN has been successfully employed for the arylation of 2H-indazoles.[18]
-
Atom Transfer Radical Polymerization (ATRP): Both Eosin Y and Methylene Blue have been utilized as efficient photocatalysts for metal-free ATRP, demonstrating their utility in polymer synthesis under visible light.[24][26][27][29]
dot digraph "Photocatalyst_Selection_Workflow" { graph [fontname="Helvetica", fontsize=10, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Decision workflow for photocatalyst selection.
Experimental Protocols
To provide a practical basis for comparison, detailed, step-by-step methodologies for the synthesis of the key ligand for the iridium complex and the 4CzIPN photocatalyst are provided below.
Synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
This protocol is adapted from established Suzuki-Miyaura cross-coupling procedures.[15][21][28][33][34]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
(2,4-Difluorophenyl)boronic acid
-
Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
Procedure:
-
To a round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.1 equiv), and Pd(PPh3)4 (0.03 equiv).
-
Add K2CO3 (2.0 equiv) dissolved in a minimal amount of water.
-
Add a 4:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
dot digraph "Ligand_Synthesis_Workflow" { graph [fontname="Helvetica", fontsize=10, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for the synthesis of the cyclometalating ligand.
Scalable Synthesis of 4CzIPN
This protocol is based on reported scalable, column-free procedures.[20]
Materials:
-
Carbazole
-
Tetrafluoroisophthalonitrile
-
Sodium hydride (NaH) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried flask under an inert atmosphere, add carbazole (4.5 equiv) and anhydrous THF.
-
Cool the mixture in an ice bath and slowly add NaH (5.0 equiv) or a solution of NaHMDS in THF.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and add a solution of tetrafluoroisophthalonitrile (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the resulting precipitate and wash thoroughly with water and then with a cold solvent such as methanol or acetone to remove unreacted carbazole.
-
Dry the bright yellow solid under vacuum to obtain pure 4CzIPN.
Conclusion: A Strategic Approach to Photocatalyst Selection
The choice between this compound and its organic alternatives is not a matter of simple substitution but a strategic decision based on the specific demands of the synthetic problem at hand.
-
For high-stakes, late-stage applications in pharmaceutical development where maximizing yield and exploring novel reactivity are paramount, the high cost of this compound can be justified by its proven performance and reliability. Its well-defined and tunable properties offer a level of precision that can be critical in complex syntheses.
-
For large-scale synthesis, process development, and reactions where cost is a primary driver, 4CzIPN presents a highly attractive alternative. Its excellent photophysical properties, coupled with a significantly lower and more scalable synthesis cost, make it a powerful tool for cost-effective chemical production.
-
For initial screening, methodology development, and certain classes of reactions like polymerizations or specific arylations, Eosin Y and Methylene Blue remain invaluable. Their rock-bottom price and ready availability allow for rapid and economical exploration of photocatalytic conditions.
Ultimately, the discerning scientist will not view these catalysts as mutually exclusive but as a complementary toolkit. A thorough understanding of the cost-benefit trade-offs associated with each allows for a more strategic and efficient approach to modern synthetic chemistry, ensuring that the power of photoredox catalysis is harnessed in the most effective and economical way possible.
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A Comparative Guide to High-Performance Iridium Photocatalysts: [Ir(dFppy)₂(dtbbpy)]PF₆ versus [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆
In the rapidly evolving landscape of photoredox catalysis, the rational selection of a photocatalyst is paramount to achieving desired reactivity and efficiency. Among the pantheon of transition-metal photocatalysts, cationic iridium(III) complexes have established themselves as exceptionally versatile tools for a vast array of synthetic transformations.[1][2] This guide provides an in-depth, objective comparison of two prominent, structurally related iridium catalysts: [Ir(dFppy)₂(dtbbpy)]PF₆ and its trifluoromethylated analogue, [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ .
Through a detailed analysis of their molecular structures, photophysical and electrochemical properties, and performance in catalysis, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.
The Decisive Structural Difference: The Role of the Trifluoromethyl Group
At their core, both catalysts share the same fundamental architecture: a central iridium(III) ion coordinated by two cyclometalating ligands and one ancillary bidentate ligand (4,4'-di-tert-butyl-2,2'-bipyridine, or dtbbpy). The critical distinction lies in the substitution on the phenylpyridine (ppy) cyclometalating ligands.
-
[Ir(dFppy)₂(dtbbpy)]PF₆ : Features the dFppy ligand, which is 2-(2,4-difluorophenyl)pyridine .
-
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ : Incorporates the dF(CF₃)ppy ligand, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine .[3][4]
The addition of the trifluoromethyl (-CF₃) group at the 5-position of the pyridinyl ring is not a trivial modification. The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly lowers the electron density of the entire ligand framework. This electronic perturbation is transmitted to the iridium metal center, profoundly altering the complex's redox potentials and excited-state properties, which in turn dictates its catalytic function.
Photophysical and Electrochemical Properties: A Head-to-Head Comparison
The efficacy of a photocatalyst is fundamentally governed by its ability to absorb light and the properties of the resulting excited state.[5] The introduction of the -CF₃ group induces significant and predictable shifts in these key parameters.
| Property | [Ir(dFppy)₂(dtbbpy)]PF₆ | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | Causality & Implication |
| Absorption Maxima (λ_abs) | ~380 nm, ~455 nm | ~385 nm, ~460 nm[5] | Both catalysts strongly absorb in the violet-blue region of the visible spectrum, making them ideal for use with common blue LED light sources.[6][7] The minor differences in absorption are less critical than the resulting excited-state properties. |
| Emission Maxima (λ_em) | ~500 nm (Green)[8] | ~515 nm (Green-Yellow)[5] | The emission arises from the phosphorescent decay of the triplet metal-to-ligand charge transfer (³MLCT) excited state. The electron-withdrawing -CF₃ groups stabilize the HOMO (localized on the Ir-phenyl moiety) more than the LUMO (on the bipyridine ligand), slightly narrowing the HOMO-LUMO gap and red-shifting the emission. |
| Photoluminescence Quantum Yield (Φ) | Moderate | ~0.7[5] | A high quantum yield is often associated with a longer excited-state lifetime and greater efficiency in light emission. However, for photocatalysis, a lower quantum yield can sometimes indicate efficient quenching by the substrate, which is a productive event. |
| Excited-State Lifetime (τ) | ~1-2 µs | ~2.3 µs[5] | The long, microsecond-scale lifetime of the triplet excited state is a hallmark of these iridium catalysts.[9] This longevity provides a sufficient window for the excited complex to interact with and undergo single-electron transfer (SET) with a substrate molecule before decaying. |
| Ground State Reduction Potential E₁/₂(Ir³⁺/Ir²⁺) | ~ -1.35 V vs SCE | ~ -1.0 V vs SCE | The -CF₃ groups make the complex more difficult to reduce. |
| Excited-State Reduction Potential E₁/₂(Ir³⁺/Ir²⁺) | ~ +1.21 V vs SCE | ~ +1.68 V vs SCE | This is the most critical difference. The powerful electron-withdrawing nature of the -CF₃ groups makes the excited state of [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ a significantly stronger oxidizing agent . It can accept an electron from less electron-rich substrates that are inert to the standard dFppy catalyst. |
| Excited-State Oxidation Potential E₁/₂(Ir³⁺/Ir⁴⁺) | ~ -0.9 V vs SCE | ~ -0.6 V vs SCE | While both are strong reductants in their excited state, the dFppy complex is slightly more reducing. However, these catalysts are more commonly employed for their oxidative power. |
(Note: Exact values for redox potentials can vary with solvent and experimental conditions. The values presented are representative for comparative purposes.)
Performance in Catalysis: Choosing the Right Tool for the Job
The profound difference in the excited-state reduction potential dictates the ideal applications for each catalyst.
[Ir(dFppy)₂(dtbbpy)]PF₆ is a robust, versatile photocatalyst suitable for a wide range of transformations where moderate oxidizing strength is required. It is an excellent starting point for reaction development.
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ , with its exceptionally high excited-state reduction potential (+1.68 V vs. SCE), is the catalyst of choice for challenging oxidative transformations.[10][11] It enables reactions that are thermodynamically inaccessible with less oxidizing catalysts. Key applications include:
-
Oxidation of electron-deficient substrates.
-
C-H functionalization of arenes and heteroarenes.
-
Generation of highly reactive radical cations from neutral precursors.
-
Use in dual catalytic systems, such as Ir/Ni metallaphotoredox cross-couplings, where oxidation of the nickel co-catalyst is required. [12]
The logical workflow for catalyst selection should be guided by the redox potential of the substrate. If a substrate is difficult to oxidize, [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ provides a significant thermodynamic advantage.
General Photocatalytic Cycle
The operational mechanism for these catalysts typically proceeds through either an oxidative or reductive quenching cycle. The choice of cycle is determined by the reaction partners.
Caption: General photocatalytic cycles for Iridium(III) complexes.
Experimental Protocols: A Guide to Characterization and Use
Scientific integrity requires robust and reproducible experimental methods. The following protocols outline standard procedures for characterizing these catalysts and employing them in a typical reaction.
Protocol 1: Measurement of Photoluminescence Quantum Yield (PLQY)
The PLQY is determined using the comparative method, which relates the quantum yield of a sample to that of a well-characterized standard.[13]
Caption: Workflow for comparative quantum yield measurement.
Methodology:
-
Preparation of Solutions: Prepare dilute solutions of the iridium catalyst (the "sample") and a quantum yield standard (e.g., Ru(bpy)₃Cl₂ in air-equilibrated water, Φ = 0.040) in a suitable solvent (e.g., degassed acetonitrile).[13] Prepare a series of concentrations for each to ensure the absorbance at the excitation wavelength is below 0.1 AU to minimize inner-filter effects.
-
UV-Vis Absorption: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the excitation wavelength.
-
Fluorescence Emission: Using a calibrated spectrofluorometer, record the photoluminescence emission spectrum for each solution, exciting at a wavelength where both the sample and standard absorb.
-
Data Analysis: Integrate the area under the emission curve for both the sample and the standard.
-
Calculation: Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and r denote the sample and reference standard, respectively.
-
Protocol 2: Measurement of Excited-State Lifetime
The excited-state lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC) for nanosecond lifetimes or Multi-Channel Scaling (MCS) for longer, microsecond-scale phosphorescence.[14][15][16][17]
Methodology (Conceptual):
-
Sample Excitation: The sample, in a degassed cuvette, is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED).
-
Photon Detection: A highly sensitive single-photon detector (e.g., a photomultiplier tube) detects the emitted photons.
-
Timing Electronics: For each detected photon, specialized electronics measure the precise time delay between the excitation pulse and photon arrival.
-
Histogram Construction: Over millions of excitation-emission events, a histogram is built, plotting the number of detected photons versus their arrival time.
-
Data Fitting: The resulting decay curve is fitted to an exponential function (or multi-exponential function) to extract the lifetime (τ), which is the time it takes for the luminescence intensity to decrease to 1/e of its initial value.
Protocol 3: General Procedure for a Photocatalytic Reaction
This protocol provides a template for setting up a visible-light-mediated reaction.[18]
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the substrate, reagents, and the iridium photocatalyst (typically 0.5–2 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., MeCN, DMF, or DME) via syringe.
-
Degassing: Seal the vessel and thoroughly degas the solution to remove oxygen, which is an efficient quencher of the catalyst's excited state. This is typically achieved by three cycles of the freeze-pump-thaw method or by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 450 nm blue LED strip) and ensure consistent irradiation, often accompanied by fan cooling to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by standard analytical techniques (TLC, GC-MS, LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture and purify the product by flash column chromatography.
Conclusion and Recommendations
The choice between [Ir(dFppy)₂(dtbbpy)]PF₆ and [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ is a strategic decision based on the electronic demands of the desired chemical transformation.
-
Choose [Ir(dFppy)₂(dtbbpy)]PF₆ for general applications and as a first-pass catalyst for new reaction discovery due to its broad utility and moderate oxidizing power.
-
Choose [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ when faced with substrates that are difficult to oxidize or when previous attempts with less powerful photocatalysts have failed. Its superior oxidizing strength in the excited state provides a significant thermodynamic advantage that can be the key to unlocking challenging chemical reactivity.
By understanding the fundamental structure-property relationships detailed in this guide, researchers can harness the full potential of these powerful catalytic tools to accelerate innovation in chemical synthesis.
References
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- Lloret-Fillol, J., et al. (2023).
- 晏彩先, 李杰, 常桥稳. (2019). [Ir(dfppy)2(dtbbpy)]+PF6-铱配合物的合成、晶体结构及光物理性能测试. 功能材料与器件学报, 25(2), 117-123.
- Request PDF. (n.d.). Monitoring and Assessing Iridium-Promoted Photoredox Catalysis by Electrochemistry.
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- BenchChem. (2025). A Comparative Guide to Iridium-Based Photocatalysts: [Ir(dtbbpy)(ppy)2][PF6] and Its Prominent Counterparts.
- Sigma-Aldrich.
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- Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [Ir{dF(CF3)ppy}2(bpy)]PF6 and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 293-313.
- ResearchGate. (n.d.). Chiral Brønsted acid-controlled intermolecular asymmetric [2 + 2] photocycloadditions.
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- Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6.
- Hamamatsu Photonics. (n.d.). Fluorescence lifetime measurement.
- Krackeler Scientific.
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A Senior Application Scientist's Guide to Mechanistic Validation of the Photocatalyst [Ir(dFppy)2(dtbbpy)]PF6
In the landscape of photoredox catalysis, iridium(III) polypyridyl complexes are foundational tools, enabling a vast array of synthetic transformations with high efficiency.[1][2] Among these, [Ir(dFppy)2(dtbbpy)]PF6 (Bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate) has emerged as a particularly robust and versatile photocatalyst.[3] Its unique photophysical properties, stemming from the electron-withdrawing fluorine atoms on the cyclometalating ligands, grant it a higher excited-state reduction potential compared to its non-fluorinated counterparts, making it a powerful photo-oxidant.
This guide provides an in-depth comparison of this compound against other benchmark photocatalysts and outlines the core experimental workflows required to validate its mechanistic behavior. As a Senior Application Scientist, my objective is not merely to present protocols but to explain the causality behind these experimental choices, empowering researchers to not only replicate these studies but to rationally design their own photocatalytic systems.
Comparative Analysis: Photophysical and Electrochemical Properties
The efficacy of a photocatalyst is fundamentally dictated by its ability to absorb light and its redox potentials in both the ground and excited states.[1] These parameters determine which substrates the catalyst can interact with and whether it will act as a photo-reductant or a photo-oxidant. The inclusion of fluorine atoms in this compound significantly modulates its electronic structure, enhancing its oxidative power.
Below is a comparative summary of key properties for this compound and two other widely used photocatalysts: the less oxidizing [Ir(ppy)2(dtbbpy)]PF6 and the classic fac-Ir(ppy)3.
| Parameter | This compound | [Ir(ppy)2(dtbbpy)]PF6 | fac-Ir(ppy)3 | Significance & Rationale |
| λmax, abs (nm) | ~380, 460 | ~380 | ~377 | Wavelength of maximum absorption; dictates the required light source (e.g., blue LEDs). |
| λem (nm) | ~505 | ~580 | ~510 | Emission wavelength; crucial for luminescence-based mechanistic studies. |
| Excited-State Lifetime (τ) (µs) | ~1.1 | ~1.1 | ~1.9 | A long lifetime provides a larger temporal window for the excited catalyst to interact with substrates. |
| Photoluminescence Quantum Yield (Φ) | ~0.4 | ~0.1 | ~0.4 | The efficiency of light emission; a higher value is beneficial for quenching studies. |
| E1/2 [Ir(IV)/Ir(III)] (V vs SCE) | +1.21 | +0.77 | +0.77 | Ground-state oxidation potential. A higher value indicates it is more difficult to oxidize. |
| E1/2 [Ir(III)/Ir(II)] (V vs SCE) | -1.28 | -1.51 | -1.73 | Ground-state reduction potential. |
| E1/2 [Ir(IV)/Ir(III)] (V vs SCE) | -1.24 | -1.36 | -0.96 | Excited-state reduction potential; a more positive value signifies a stronger photo-oxidant . |
| E1/2 [Ir(III)/Ir(II)] (V vs SCE) | +1.17 | +0.62 | +0.31 | Excited-state oxidation potential; a more positive value signifies a stronger photo-reductant . |
Note: Values are representative and can vary with solvent and experimental conditions. Potentials are referenced vs. Saturated Calomel Electrode (SCE) in acetonitrile.
From this data, the strategic advantage of this compound becomes clear. Its excited-state reduction potential (E1/2 [Ir(IV)/*Ir(III)]) of -1.24 V is significantly more positive than that of its non-fluorinated analogue, making it capable of oxidizing substrates that are otherwise inert to catalysts like [Ir(ppy)2(dtbbpy)]PF6.
Mechanistic Validation Workflows
To harness the full potential of a photocatalyst, one must understand its behavior within a specific reaction. The following three experiments form the cornerstone of mechanistic validation in photoredox catalysis.
Photoluminescence Quantum Yield (Φ) Determination
Causality & Objective: The quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the catalyst's luminescence.[4] It is a fundamental photophysical property and a prerequisite for calculating bimolecular quenching rate constants from Stern-Volmer data. The procedure involves comparing the emission of the sample to a well-characterized standard.
Experimental Protocol:
-
Standard Preparation: Prepare a solution of a known quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Φ = 0.54) with an absorbance between 0.05 and 0.1 at the excitation wavelength.
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., degassed acetonitrile) with a similar absorbance at the same excitation wavelength.
-
Absorbance Measurement: Accurately measure the UV-Vis absorbance spectra for both the standard and the sample.
-
Fluorescence Measurement: Record the fluorescence emission spectra for both solutions, ensuring the excitation wavelength and all spectrometer settings are identical.
-
Calculation: The quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Stern-Volmer Luminescence Quenching Studies
Causality & Objective: The central event in photoredox catalysis is the quenching of the catalyst's excited state by a reaction partner.[5][6] Stern-Volmer analysis is a powerful kinetic experiment used to determine if a substrate, additive, or reagent is capable of quenching the photocatalyst's excited state and to quantify the efficiency of this process.[7][8] It is the primary method for identifying the initial electron transfer event in a catalytic cycle.
Experimental Protocol:
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 0.03 mM in acetonitrile) and a stock solution of the potential quencher (Q) at a much higher concentration.
-
Sample Preparation: Prepare a series of samples in volumetric flasks or cuvettes. Each sample should contain the same concentration of the photocatalyst, but with varying concentrations of the quencher (including one sample with [Q] = 0).
-
Degassing: Thoroughly degas all samples with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. This is a critical step, as dissolved oxygen is an efficient quencher and will interfere with the measurements.[5][9]
-
Luminescence Measurement: Measure the emission intensity (I) of each sample using a fluorometer. The unquenched intensity (I₀) is measured from the sample containing no quencher.
-
Data Analysis: Plot I₀/I versus the quencher concentration [Q]. For dynamic quenching, this plot should be linear. The slope of this line is the Stern-Volmer constant, Ksv.
I₀ / I = 1 + Ksv[Q]
The bimolecular quenching rate constant (kq) can then be calculated if the excited-state lifetime (τ) is known:
Ksv = kq * τ
Interpreting the Results: A linear Stern-Volmer plot with a non-zero slope confirms that the analyte is an active quencher. By comparing the Ksv values for different components in a reaction mixture, one can identify the primary quenching species.[5]
Cyclic Voltammetry (CV)
Causality & Objective: Cyclic voltammetry is an electrochemical technique used to measure the ground-state redox potentials of a molecule.[10] For a photocatalyst, these values are indispensable.[11][12] They allow for the calculation of the excited-state potentials, which ultimately determine the thermodynamic feasibility of a proposed electron transfer event with a given substrate. CV provides the empirical data that underpins the values in the comparison table above.
Experimental Protocol:
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Prepare a solution of the photocatalyst (~1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Degassing: Deoxygenate the solution by bubbling with an inert gas, as oxygen can interfere with electrochemical measurements.
-
Measurement:
-
Record a voltammogram of the solvent/electrolyte system alone to establish the solvent window.
-
Add the photocatalyst and record the CV. Sweep the potential to sufficiently positive and negative values to observe the oxidation and reduction events.
-
Record a scan with an internal standard (e.g., ferrocene/ferrocenium couple, Fc/Fc+) to accurately reference the measured potentials.
-
-
Data Analysis: The half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, corresponds to the formal reduction potential of the redox couple.
Calculating Excited-State Potentials: The excited-state potentials can be estimated using the ground-state potentials from CV and the 0-0 excitation energy (E₀,₀) obtained from the intersection of the normalized absorption and emission spectra.
-
Excited-State Reduction Potential (Photo-oxidant strength): E* [Ir(IV)/Ir(III)] = E [Ir(IV)/Ir(III)] - E₀,₀
-
Excited-State Oxidation Potential (Photo-reductant strength): E* [Ir(III)/Ir(II)] = E [Ir(III)/Ir(II)] + E₀,₀
These calculated values allow a researcher to predict whether an electron transfer between the excited photocatalyst and a substrate is thermodynamically favorable by comparing them to the ground-state potential of the substrate.
Conclusion
Mechanistic validation is not an academic exercise; it is a crucial component of rational reaction design and optimization. For a potent photo-oxidant like This compound , understanding its fundamental properties through quantum yield determination, its kinetic interactions via Stern-Volmer analysis, and its thermodynamic potentials through cyclic voltammetry is essential. These self-validating experimental systems provide the data-driven insights necessary to move beyond trial-and-error and toward the predictable and efficient application of photoredox catalysis in complex chemical synthesis.
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Title: Stern-Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors. Source: Apollo - University of Cambridge URL: [Link]
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Title: Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions Source: ACS Publications - The Journal of Physical Chemistry URL: [Link]
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Title: Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors Source: RSC Publishing - Chemical Communications URL: [Link]
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Title: Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields? Source: ACS Publications - The Journal of Physical Chemistry Letters URL: [Link]
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Title: A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy Source: RSC Publishing URL: [Link]
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Title: Stern-Volmer Analysis of Photocatalyst Fluorescence Quenching within Hollow-Core Photonic Crystal Fibre Microreactors Source: ResearchGate URL: [Link]
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Title: Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy Source: RECERCAT URL: [Link]
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Title: Strongly Reducing Visible Light Organic Photoredox Catalysts as Sustainable Alternatives to Precious Metals Source: NIH URL: [Link]
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Title: a Cyclic voltammetry performed for catalysts. b Visible-light... Source: ResearchGate URL: [Link]
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Title: High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers Source: ACS Organic & Inorganic Au URL: [Link]
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Title: Cyclic Voltammetry Study and Solar Light Assisted Photocatalytic Activity of the CeFeO3/CeO2/Fe2O3 Composite Source: NIH - PMC URL: [Link]
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Title: Mechanistic Origin of Photoredox Catalysis Involving Iron(II) Polypyridyl Chromophores Source: OSTI.gov URL: [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of [Ir(dFppy)2(dtbbpy)]PF6
As a Senior Application Scientist, my goal is to empower your research by providing not just high-performance materials, but also the critical knowledge to handle them safely and responsibly. The photocatalyst [Ir(dFppy)2(dtbbpy)]PF6, or Bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, is a cornerstone of modern photoredox catalysis.[1] However, its proper disposal is paramount to ensure laboratory safety and environmental stewardship. This guide moves beyond a simple checklist to provide a deep, causality-driven protocol for managing waste streams containing this valuable yet hazardous compound.
Understanding the Hazard Profile: A Tale of Two Components
The disposal procedure for this compound is dictated by the distinct chemical properties of its two primary components: the organoiridium cationic complex and the hexafluorophosphate anion. A failure to appreciate the risks of both can lead to unsafe conditions.
-
The Iridium Core: Iridium is a precious and heavy metal. Organoiridium compounds, while essential for catalysis, are classified as heavy metal waste.[2] Their environmental impact necessitates that they be collected and processed as hazardous waste to prevent release into ecosystems.[3][4] The complex itself is a combustible solid, requiring that it be kept away from ignition sources.[5]
-
The PF6⁻ Anion: The hexafluorophosphate anion is not benign. It is classified as a substance that is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage. The most critical, and often overlooked, danger is its potential to decompose under certain conditions (e.g., contact with strong acids) to form highly toxic and corrosive Hydrogen Fluoride (HF) gas.[6] This reactivity dictates many of the precautions in the disposal workflow.
| Component | Key Hazards | Rationale for Concern |
| Iridium (III) Complex | Heavy Metal Waste, Combustible Solid | Environmental toxicity; requires specialized disposal. Fire risk if handled improperly. |
| Hexafluorophosphate (PF₆⁻) | Acutely Toxic, Skin/Eye Damage, Forms HF with Acid[6] | Immediate health risk upon contact. Accidental acidification can create a highly dangerous gas exposure scenario. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, the following PPE is mandatory. This is a non-negotiable standard for minimizing exposure.[3][7]
| Protection | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects eyes from dust particles and accidental splashes of solutions. |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the compound, which can cause irritation or burns. Contaminated gloves must be disposed of as hazardous waste.[7] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use only in a chemical fume hood.[6] | Minimizes the risk of inhaling the fine powder. |
Step-by-Step Disposal Protocol: A Validated Workflow
This protocol ensures that all waste streams are handled safely from the point of generation to final pickup. The cardinal rule is segregation : never mix waste streams unless explicitly instructed to do so.
Step 1: Identify and Segregate Waste Streams
Immediately upon generation, classify your waste into one of the following categories. This is the most critical step for ensuring proper disposal.
-
A) Solid Waste (Gross Contamination):
-
Includes: Unused or expired this compound, significant residues scraped from reaction vessels, and material from a spill cleanup.
-
Action: Collect this waste using dedicated spatulas or brushes.
-
-
B) Solid Waste (Trace Contamination):
-
Includes: Contaminated weighing papers, pipette tips, and disposable items like gloves and bench paper.
-
Action: Place these items directly into the designated solid waste container immediately after use.
-
-
C) Liquid Waste (Organic/Aqueous Solutions):
-
Includes: Reaction mixtures, solutions from chromatography, and solvent rinses of contaminated glassware.
-
Action: Collect all solutions containing the iridium complex. Do not dispose of them down the drain.[8]
-
Step 2: Containment and Labeling
Proper containment and labeling prevent accidental exposures and ensure compliance with regulations.
-
Select Appropriate Containers:
-
For Solid Waste (A & B): Use a clearly marked, sealable, and durable container (e.g., a high-density polyethylene (HDPE) pail or a dedicated hazardous waste box with a liner).
-
For Liquid Waste (C): Use a sealable, chemically compatible (e.g., HDPE or glass) waste solvent container. Crucially, ensure this waste container is not acidic and will not be used for acidic waste.
-
-
Label Containers Clearly and Completely:
-
All containers must be labeled with the words "Hazardous Waste ".
-
List all chemical contents by their full name, including solvents. For the catalyst, write: "This compound (Hazardous Iridium Compound and Hexafluorophosphate Salt) ".
-
Indicate the primary hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard"). Affix the appropriate GHS pictograms.
-
Step 3: Temporary Storage
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area should be:
-
Well-ventilated.
-
Away from heat, sparks, or open flames.[5]
-
Segregated from incompatible materials, especially strong acids.[6]
Step 4: Final Disposal
-
Contact EH&S: Arrange for pickup of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[3][6]
-
In-House Treatment is Prohibited: Do not attempt to neutralize or treat this compound waste in the lab. The risk of generating toxic byproducts, particularly HF gas from the PF6⁻ anion, is significant and requires specialized industrial facilities.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management of waste streams containing this compound.
Caption: A stepwise workflow for the safe disposal of this compound.
Advanced Insight: The Future is Recycling
While disposal via licensed contractors is the current standard, the high cost and scarcity of iridium make recovery and recycling an important long-term goal.[9][10] Recent research has demonstrated promising methods for recovering iridium from laboratory-generated organoiridium waste.[9][11] These processes often involve oxidative degradation of the organic ligands to precipitate iridium oxides, which can then be reprocessed into synthetically useful starting materials.[9] While these procedures are not yet standard practice in most research labs, they represent a critical step towards a more sustainable use of this precious metal. Engaging with your institution's EH&S department about the possibility of a metal recovery program can be a valuable step forward.
By adhering to this comprehensive guide, you can ensure that your innovative work with this compound is conducted with the highest standards of safety and environmental responsibility.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Proper Disposal of Iridium-Oxopalladium (1/1): A Step-by-Step Guide. Benchchem.
- Sigma-Aldrich Chemie GmbH. (2022). [Ir(dtbbpy)(ppy)2]PF6 SDS. SDS Manager.
- Sigma-Aldrich. This compound Product Page. Sigma-Aldrich.
- Gagnon, A. et al. (2018). Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2.
- Thermo Fisher Scientific. (2025).
- ISOFLEX. (2024).
- Trace Sciences International. Ir Iridium (Metal Powder)
- BuyIsotope.
- ChemicalBook.
- Cole-Parmer.
- ChemicalBook. Ir[dFppy]2(dtbbpy)PF6 | 1072067-44-7. ChemicalBook.
- Royal Society of Chemistry. (2024). Recycling organoiridium waste to [(1,5-cyclooctadiene)IrCl]2. Green Chemistry.
- Wikipedia. Organoiridium chemistry. Wikipedia.
- Proses Makina.
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Navigating the Safe Handling of [Ir(dFppy)2(dtbbpy)]PF6: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
Iridium(III) complexes, while offering immense potential in catalysis and medicine, warrant careful handling due to their potential biological activity. Research into the cytotoxic effects of similar iridium complexes for applications such as anticancer therapies highlights the importance of minimizing direct exposure.[1][2][3][4] The hexafluorophosphate anion, upon potential decomposition, can also release hazardous substances. Therefore, a cautious and well-informed approach is paramount.
Based on the Safety Data Sheet for the analogous compound [Ir(dtbbpy)(ppy)2]PF6, we can infer the following potential hazards[5]:
-
Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Environmental Hazards: While some studies suggest low aquatic toxicity for certain iridium complexes, it is prudent to prevent any release into the environment.
A specific NFPA 704 rating for [Ir(dFppy)2(dtbbpy)]PF6 is not available. However, for general laboratory planning, it is wise to treat it as a substance with moderate health and reactivity concerns.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the precautionary principle.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection from splashes of the compound in solution or airborne particles of the solid. |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For extended contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or punctures before and during use. |
| Body Protection | A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory Protection | While not typically required when handling small quantities in a well-ventilated area or a fume hood, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Operational Protocols: From Receipt to Reaction
Adherence to strict operational protocols is critical for minimizing exposure and ensuring the integrity of your experiments.
Receiving and Storage
Upon receiving this compound, immediately inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7][8] Many suppliers recommend storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if it is sensitive to air or moisture.[9]
Handling and Weighing
All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any fine particles. When weighing the compound, use an analytical balance within the fume hood. Employ careful techniques to avoid generating dust. For transfers, use appropriate tools such as spatulas and weighing paper.
Spill Management
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. For small spills of the solid, carefully sweep it up with a brush and dustpan, avoiding the creation of dust, and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material. In both cases, the contaminated area should be decontaminated with an appropriate solvent, followed by soap and water. Always wear the appropriate PPE during cleanup.[7]
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. As a compound containing a heavy metal, it must be treated as hazardous waste.
Key Disposal Steps:
-
Segregation: All waste contaminated with this compound, including gloves, weighing paper, and reaction residues, must be segregated from general laboratory waste.
-
Collection:
-
Solid Waste: Collect in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[10][11]
-
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Disposal: Follow your institution's specific procedures for the disposal of heavy metal waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Never dispose of this compound down the drain or in the regular trash. [12]
By adhering to these guidelines, researchers can safely harness the potential of this compound while minimizing risks to themselves, their colleagues, and the environment.
References
-
[Ir(dtbbpy)(ppy)2]PF6 SDS. (2022, April 14). sdsmanager.com. Retrieved from [Link]
-
How do you deal with heavy metal waste. Netsol Water Solutions. Retrieved from [Link]
-
Homo- and Hetero-Multinuclear Iridium(III) Complexes with Cytotoxic Activity. (2021). MDPI. Retrieved from [Link]
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Safety, Storage, Shelf Life, Handling and Disposal. balaji-catalyst.com. Retrieved from [Link]
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Cytotoxic Organometallic Iridium(III) Complexes. (2021). MDPI. Retrieved from [Link]
-
Current status of iridium-based complexes against lung cancer. (2022). PMC. Retrieved from [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Retrieved from [Link]
-
Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells. (2019). PubMed Central. Retrieved from [Link]
-
A Cyclometalated Iridium(III) Complex Serves as a Phosphorescent Probe for Specific Mitochondrial Imaging in Living Cells. (2016). ResearchGate. Retrieved from [Link]
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Nuclear techniques and the disposal of non-radioactive solid wastes. International Atomic Energy Agency. Retrieved from [Link]
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Safe Handling and Storage of Chemicals. University of Pittsburgh Environmental Health & Safety. Retrieved from [Link]
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Chemical Resistance of Gloves.pdf. University of Pennsylvania. Retrieved from [Link]
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OSHA Glove Selection Chart. University of California, Santa Cruz Environmental Health and Safety. Retrieved from [Link]
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Current Status and Future Prospects of Photocatalytic Technology for Water Sterilization. MDPI. Retrieved from [Link]
-
Best Practices for Chemical Storage. University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health & Radiation Safety. Retrieved from [Link]
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- 4. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Ir(dtbbpy)(ppy)2]PF6 SDS - Download & Subscribe for Updates [sdsmanager.com]
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- 8. safety.pitt.edu [safety.pitt.edu]
- 9. chemscene.com [chemscene.com]
- 10. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
